3,6-Dichloro-4-iodopyridazine
Description
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Structure
3D Structure
Properties
IUPAC Name |
3,6-dichloro-4-iodopyridazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4HCl2IN2/c5-3-1-2(7)4(6)9-8-3/h1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOZGQZSLDJZZMV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NN=C1Cl)Cl)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4HCl2IN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.87 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 3,6-Dichloro-4-iodopyridazine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a proposed synthetic pathway for 3,6-dichloro-4-iodopyridazine, a halogenated pyridazine derivative with potential applications in medicinal chemistry and materials science. Due to the limited availability of direct synthetic procedures in the current literature, this document outlines a robust two-step synthesis based on established chemical transformations for analogous heterocyclic systems. The synthesis involves the initial preparation of the key intermediate, 3,6-dichloropyridazine, followed by a regioselective iodination at the 4-position.
This guide presents detailed experimental protocols, a summary of quantitative data, and a visual representation of the synthetic pathway to aid researchers in the preparation of this and similar compounds.
Synthetic Pathway Overview
The proposed synthesis of this compound commences with the chlorination of 3,6-dihydroxypyridazine to yield 3,6-dichloropyridazine. This intermediate is then subjected to electrophilic iodination to introduce an iodine atom at the 4-position of the pyridazine ring.
Caption: Proposed two-step synthesis of this compound.
Quantitative Data Summary
The following table summarizes the key quantitative data for the proposed synthetic pathway. It is important to note that the yield for the second step is an educated estimation based on analogous reactions reported in the literature, as a direct experimental value is not currently available.
| Step | Reactant | Product | Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Melting Point (°C) |
| 1 | 3,6-Dihydroxypyridazine | 3,6-Dichloropyridazine | Phosphorus oxychloride (POCl₃) | Chloroform | 50 | 4 | 72-87 | 65-69 |
| 2 | 3,6-Dichloropyridazine | This compound | N-Iodosuccinimide (NIS) | TFA | Room Temp. | 1-4 | Estimated | Not available |
Experimental Protocols
Step 1: Synthesis of 3,6-Dichloropyridazine
This procedure is adapted from established methods for the chlorination of dihydroxypyridazines.[1]
Materials:
-
3,6-Dihydroxypyridazine
-
Phosphorus oxychloride (POCl₃)
-
Chloroform (CHCl₃)
-
Ice
-
Ammonia solution (28%)
-
Silica gel for column chromatography
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Rotary evaporator
Procedure:
-
In a 100 mL single-necked round-bottom flask, add 3,6-dihydroxypyridazine (4.48 g, 40 mmol), phosphorus oxychloride (9.20 g, 60 mmol), and chloroform (20 mL).
-
Stir the mixture at 50 °C for 4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) and Gas Chromatography (GC).
-
After the reaction is complete, remove the solvent and excess phosphorus oxychloride by rotary evaporation to obtain the crude product.
-
Purify the crude product by silica gel column chromatography to obtain pure 3,6-dichloropyridazine.
-
After drying, a yield of approximately 72.35% with a purity of over 99% (by GC) can be expected. The melting point of the product is 68.1-68.7 °C.
Step 2: Synthesis of this compound (Proposed Protocol)
This proposed protocol is based on the successful iodination of other electron-deficient heterocyclic systems using N-Iodosuccinimide (NIS) in an acidic medium.[2][3][4]
Materials:
-
3,6-Dichloropyridazine
-
N-Iodosuccinimide (NIS)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium thiosulfate solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Stirring apparatus
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve 3,6-dichloropyridazine (1.0 eq) in trifluoroacetic acid (TFA).
-
To the stirred solution, add N-Iodosuccinimide (NIS) (1.1 eq) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature for 1-4 hours. Monitor the reaction progress by TLC.
-
Upon completion, carefully quench the reaction by pouring the mixture into a stirred solution of saturated aqueous sodium thiosulfate to reduce any excess iodine.
-
Neutralize the acidic solution by the slow addition of saturated aqueous sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane (3 x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to afford the crude this compound.
-
If necessary, the crude product can be further purified by recrystallization or silica gel column chromatography.
Discussion of the Iodination Step
The proposed iodination of 3,6-dichloropyridazine is an electrophilic aromatic substitution. The pyridazine ring is an electron-deficient system due to the presence of two nitrogen atoms. The chlorine atoms at the 3 and 6 positions further deactivate the ring towards electrophilic attack. However, the C4 and C5 positions are the most electron-rich in the 3,6-dichloropyridazine system and are therefore the most likely sites for substitution.
The use of N-Iodosuccinimide in a strong acid like trifluoroacetic acid is a potent iodinating system.[2][3][4] The acid protonates the NIS, generating a highly electrophilic iodine species that can attack the electron-deficient pyridazine ring. Alternative iodinating systems that could be explored include iodine in the presence of a strong oxidizing agent such as periodic acid or a combination of iodine and a silver salt like silver sulfate.[5][6] Optimization of the reaction conditions, including the choice of iodinating agent, solvent, and temperature, may be necessary to achieve the desired product with high yield and regioselectivity.
Safety Precautions
-
Phosphorus oxychloride is a corrosive and toxic substance. Handle it with extreme care in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Trifluoroacetic acid is a strong, corrosive acid. Handle with appropriate PPE in a fume hood.
-
N-Iodosuccinimide is an irritant. Avoid inhalation and contact with skin and eyes.
-
Standard laboratory safety practices should be followed at all times.
This technical guide provides a foundational pathway for the synthesis of this compound. Researchers are encouraged to adapt and optimize the proposed protocols to suit their specific laboratory conditions and requirements.
References
- 1. CN104447569A - Method for synthetizing 3,6-dichloropyridazine - Google Patents [patents.google.com]
- 2. N -Iodosuccinimide (NIS) in Direct Aromatic Iodination | CoLab [colab.ws]
- 3. researchgate.net [researchgate.net]
- 4. N-Iodosuccinimide (NIS) [organic-chemistry.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Regioselective Iodination of Chlorinated Aromatic Compounds Using Silver Salts - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Physicochemical Properties of 3,6-Dichloro-4-iodopyridazine and Related Analogues
Core Physicochemical Properties
The introduction of different substituents at the 4-position of the 3,6-dichloropyridazine core significantly influences its physicochemical properties. The following table summarizes the known quantitative data for key analogues.
| Property | 3,6-Dichloropyridazine | 3,6-Dichloro-4-methylpyridazine | 3,6-Dichloro-4-isopropylpyridazine |
| Molecular Formula | C₄H₂Cl₂N₂[1][2][3] | C₅H₄Cl₂N₂[4][5] | C₇H₈Cl₂N₂[6][7][8][9] |
| Molecular Weight | 148.98 g/mol [2] | 163.00 g/mol | 191.06 g/mol [7][10] |
| Melting Point | 65-69 °C | 86-88 °C[4] | Not available |
| Boiling Point | 169-173 °C | 149-151 °C at 21 mmHg[4] | 278.7±35.0 °C (Predicted)[11] |
| Appearance | Solid[2] | Crystals or powder[5] | Liquid[9] |
| CAS Number | 141-30-0[1][3] | 19064-64-3[4] | 107228-51-3[8][12] |
Spectroscopic Data
Spectroscopic analysis is crucial for the structural elucidation and confirmation of these compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum of 3,6-dichloropyridazine is characterized by a singlet for the two equivalent protons on the pyridazine ring. For the 4-substituted analogues, characteristic signals for the methyl and isopropyl protons would be observed, along with a singlet for the remaining ring proton.
-
¹³C NMR: The carbon NMR provides information on the carbon framework. Due to symmetry in 3,6-dichloropyridazine, only two signals are expected. The substitution at the 4-position breaks this symmetry, leading to a greater number of signals corresponding to the different carbon environments.
Infrared (IR) Spectroscopy
The NIST Chemistry WebBook provides IR spectral data for 3,6-dichloropyridazine, which would show characteristic peaks for the aromatic C-H and C=N stretching vibrations.[1][3]
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight of the compounds. The fragmentation patterns can provide structural information. For chlorinated compounds, a characteristic isotopic pattern for chlorine (³⁵Cl and ³⁷Cl) is a key diagnostic feature.[13]
Synthesis and Reactivity
Synthesis of the Pyridazine Core
The synthesis of the 3,6-dichloropyridazine core typically starts from maleic anhydride.
Introduction of the 4-Substituent
The introduction of an alkyl group at the 4-position of 3,6-dichloropyridazine is often achieved through a radical reaction.
This protocol is adapted from documented syntheses.[6][14]
-
Reaction Setup: 3,6-dichloropyridazine, isobutyric acid, and silver nitrate are dissolved in water and stirred at an elevated temperature (e.g., 70°C).[6]
-
Initiation: A solution of ammonium persulfate in water is added dropwise to the reaction mixture to initiate the radical reaction.[6]
-
Reaction and Workup: The mixture is stirred for a specified time. After cooling, the pH is adjusted to 9-10 with an aqueous base solution.[6]
-
Extraction and Purification: The product is extracted with an organic solvent (e.g., n-hexane or dichloromethane).[6] The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography to yield 3,6-dichloro-4-isopropylpyridazine.[6]
Reactivity of the Halogen Atoms
The chlorine atoms at the 3- and 6-positions are susceptible to nucleophilic aromatic substitution (SNAr).[7] This reactivity allows for the introduction of various functional groups, making these compounds versatile intermediates in organic synthesis. The iodine atom in the target compound, 3,6-Dichloro-4-iodopyridazine, would likely be the most reactive site for cross-coupling reactions, such as Suzuki or Sonogashira couplings, due to the weaker C-I bond compared to the C-Cl bond.
Potential Applications
Halogenated pyridazines are important intermediates in the synthesis of pharmaceuticals and agrochemicals.[7] Their ability to undergo further functionalization makes them valuable building blocks for creating diverse molecular libraries for drug discovery and materials science. For instance, 3,6-Dichloro-4-methylpyridazine has been used in the synthesis of imidazo[1,2-b]pyridazine derivatives.
References
- 1. Pyridazine, 3,6-dichloro- [webbook.nist.gov]
- 2. 3,6-Dichloropyridazine | C4H2Cl2N2 | CID 67331 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Pyridazine, 3,6-dichloro- [webbook.nist.gov]
- 4. 3,6-Dichloro-4-methylpyridazine, 97%, Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
- 5. A19998.06 [thermofisher.com]
- 6. Page loading... [guidechem.com]
- 7. Buy 3,6-Dichloro-4-isopropylpyridazine | 107228-51-3 [smolecule.com]
- 8. 3,6-Dichloro-4-isopropylpyridazine | C7H8Cl2N2 | CID 14024162 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 3,6-Dichloro-4-isopropylpyridazine | CymitQuimica [cymitquimica.com]
- 10. pharmaffiliates.com [pharmaffiliates.com]
- 11. capotchem.com [capotchem.com]
- 12. 3,6-dichloro-4-isopropylpyridazine | 107228-51-3 [chemicalbook.com]
- 13. benchchem.com [benchchem.com]
- 14. prepchem.com [prepchem.com]
Technical Guide: Properties and Synthesis of Substituted Dichloropyridazines
A comprehensive overview for researchers, scientists, and drug development professionals.
Introduction
Initial research indicates a lack of publicly available scientific literature, including a specific CAS number and detailed structural information, for 3,6-Dichloro-4-iodopyridazine. This suggests that the compound may be novel, not yet synthesized, or not widely reported.
In its place, this technical guide will provide a comprehensive overview of a closely related and well-documented compound: 3,6-Dichloro-4-isopropylpyridazine . This compound shares the core 3,6-dichloropyridazine structure and serves as a valuable case study for the synthesis and properties of this class of molecules, which are important intermediates in the development of pharmaceuticals and agrochemicals.[1]
Core Compound: 3,6-Dichloro-4-isopropylpyridazine
This section details the fundamental properties of 3,6-Dichloro-4-isopropylpyridazine, a key intermediate in various chemical syntheses.
Chemical Structure and Identifiers
The foundational identity of 3,6-Dichloro-4-isopropylpyridazine is established by its unique identifiers and molecular structure.
| Identifier | Value | Reference |
| CAS Number | 107228-51-3 | [1][2] |
| IUPAC Name | 3,6-dichloro-4-propan-2-ylpyridazine | [1] |
| Molecular Formula | C₇H₈Cl₂N₂ | [1] |
| Molecular Weight | 191.06 g/mol | [1] |
| SMILES | CC(C)C1=CC(=NN=C1Cl)Cl | [1] |
| InChI Key | JRZDBBCBIQEJLA-UHFFFAOYSA-N | [1] |
Physicochemical Properties
The physical and chemical characteristics of 3,6-Dichloro-4-isopropylpyridazine are crucial for its application in synthesis and drug development.
| Property | Value |
| Appearance | Light yellow oil |
| Purity | ≥96% |
| Topological Polar Surface Area (TPSA) | 25.78 Ų |
| logP | 2.9068 |
| Hydrogen Bond Acceptors | 2 |
| Hydrogen Bond Donors | 0 |
| Rotatable Bonds | 1 |
Synthesis of 3,6-Dichloro-4-isopropylpyridazine
The synthesis of 3,6-dichloro-4-isopropylpyridazine is primarily achieved through the C-H functionalization of 3,6-dichloropyridazine. Several routes have been documented, utilizing isobutyric acid as the isopropyl source.
Experimental Protocols
Detailed methodologies for the synthesis of 3,6-Dichloro-4-isopropylpyridazine are provided below. These protocols are based on established laboratory procedures.
Route 1: Trifluoroacetic Acid System
This method employs trifluoroacetic acid in an aqueous solution to facilitate the reaction.
-
Materials: 3,6-dichloropyridazine (45g, 0.304mol), isobutyric acid (33.45g, 0.380mol), silver nitrate (5.138g, 0.0304mol), trifluoroacetic acid (6.932g, 0.0608mol), ammonium persulfate, water, NaHCO₃ aqueous solution, n-hexane, anhydrous sodium sulfate.[3]
-
Procedure:
-
Dissolve 3,6-dichloropyridazine, isobutyric acid, silver nitrate, and trifluoroacetic acid in water (270mL) and stir at 70°C.[3]
-
Slowly add a solution of ammonium persulfate in water (180mL) dropwise to the reaction mixture.[3]
-
Stir the reaction solution for 20 minutes, then cool to room temperature.[3]
-
Adjust the pH to 9-10 with NaHCO₃ aqueous solution.[3]
-
Extract the product with n-hexane.[3]
-
Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.[3]
-
Purify the crude product by column chromatography (ethyl acetate/petroleum ether = 1/3) to yield 3,6-dichloro-4-isopropylpyridazine (56g, 96% yield).[3]
-
Route 2: Sulfuric Acid System
An alternative route utilizes sulfuric acid, which may be preferable depending on starting material compatibility and desired reaction kinetics.
-
Materials: 3,6-dichloropyridazine (10g, 67.12mmol), isobutyric acid (6.21g, 70.48mmol), AgNO₃ (5.70g, 33.56mmol), sulfuric acid (19.75g, 201.37mmol), ammonium persulfate, water, NH₃/H₂O, ethyl acetate, brine, Na₂SO₄.
-
Procedure:
-
Add sulfuric acid to a mixture of 3,6-dichloropyridazine, isobutyric acid, and AgNO₃ in H₂O (200mL) at 60°C.
-
Slowly add a solution of ammonium persulfate in water (100mL) at 75°C and stir for 30 minutes.
-
Monitor the reaction completion using Thin Layer Chromatography (TLC).
-
After cooling, adjust the pH to 9-10 with NH₃/H₂O.
-
Extract with ethyl acetate, wash the organic phase with brine, dry over Na₂SO₄, filter, and concentrate to yield a light yellow oil of 3,6-dichloro-4-isopropylpyridazine (11g, 85.77% yield).
-
Synthesis Workflow
The following diagram illustrates the general experimental workflow for the synthesis of 3,6-Dichloro-4-isopropylpyridazine.
Caption: Synthesis of 3,6-Dichloro-4-isopropylpyridazine.
Chemical Reactivity and Applications
The chemical behavior of 3,6-Dichloro-4-isopropylpyridazine is dictated by the pyridazine ring and its substituents.
The electron-withdrawing nature of the chlorine atoms makes the 3 and 6 positions susceptible to nucleophilic substitution, allowing for the introduction of various functional groups.[1] The pyridazine ring itself can undergo electrophilic aromatic substitution.[1]
This versatile reactivity makes 3,6-Dichloro-4-isopropylpyridazine a valuable intermediate in the synthesis of more complex molecules for:
-
Pharmaceuticals: As a building block for developing new therapeutic agents.[1]
-
Agrochemicals: For the creation of novel pesticides and herbicides.[1]
Safety and Handling
As with any laboratory chemical, proper safety precautions should be observed when handling 3,6-Dichloro-4-isopropylpyridazine.
-
Hazards: May cause respiratory irritation.[2]
-
Precautions: Use in a well-ventilated area, wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of vapors.[2]
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as acids and oxidizing agents.[2]
For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
References
Spectroscopic Data for 3,6-Dichloro-4-iodopyridazine: A Technical Overview
For researchers and professionals in drug development, the characterization of novel chemical entities is a critical step. Spectroscopic techniques provide unambiguous identification and structural elucidation. While data for the target molecule, 3,6-dichloro-4-iodopyridazine, is not available, this document presents a framework for its analysis based on standard organic chemistry principles.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.
¹H NMR (Proton NMR): For this compound, a single signal would be expected in the aromatic region of the ¹H NMR spectrum. This is due to the sole proton on the pyridazine ring at position 5. The chemical shift of this proton would be influenced by the electron-withdrawing effects of the two chlorine atoms and the iodine atom.
¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum would be expected to show four distinct signals, corresponding to the four carbon atoms in the pyridazine ring. The chemical shifts would be influenced by the attached halogens. Carbons bonded to chlorine and iodine would exhibit characteristic shifts.
Table 1: Predicted NMR Data for this compound
| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| ¹H | Aromatic region | Singlet (s) |
| ¹³C | 4 distinct signals in the aromatic region | - |
Note: This table is predictive. Actual experimental values are required for confirmation.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for the C-H, C=N, C-Cl, and C-I bonds.
Table 2: Expected Infrared Absorption Bands for this compound
| Functional Group | Expected Wavenumber (cm⁻¹) |
|---|---|
| Aromatic C-H stretch | ~3000-3100 |
| C=N stretch (in aromatic ring) | ~1550-1650 |
| C-Cl stretch | ~600-800 |
| C-I stretch | ~500-600 |
Note: This table provides expected ranges. The precise position of the absorption bands can be influenced by the overall molecular structure.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (C₄HCl₂IN₂), the molecular ion peak (M⁺) would be a key indicator. The isotopic pattern of this peak would be characteristic, showing contributions from the isotopes of chlorine (³⁵Cl and ³⁷Cl).
Table 3: Expected Mass Spectrometry Data for this compound
| Ion | Expected m/z | Notes |
|---|---|---|
| [M]⁺ | 273.8 | Based on the most abundant isotopes. |
| [M+2]⁺ | 275.8 | Due to the presence of one ³⁷Cl isotope. |
| [M+4]⁺ | 277.8 | Due to the presence of two ³⁷Cl isotopes. |
Note: The relative intensities of the isotopic peaks would be crucial for confirming the presence of two chlorine atoms. Fragmentation patterns would involve the loss of chlorine, iodine, and other fragments.
Experimental Protocols
Detailed experimental protocols would be essential for the acquisition of reliable spectroscopic data.
NMR Spectroscopy Protocol: A sample of this compound would be dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). ¹H and ¹³C NMR spectra would be recorded on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
IR Spectroscopy Protocol: The IR spectrum could be obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample could be prepared as a KBr pellet (for a solid) or as a thin film on a salt plate (for an oil).
Mass Spectrometry Protocol: Mass spectra would be obtained using a mass spectrometer, with electron ionization (EI) being a common method for such compounds. The sample would be introduced into the ion source, and the resulting mass-to-charge ratios of the ions would be detected.
Workflow for Spectroscopic Analysis
The general workflow for the spectroscopic characterization of a novel compound like this compound is illustrated in the diagram below.
Caption: General workflow for the synthesis and spectroscopic characterization of an organic compound.
Navigating the Solubility Landscape of 3,6-Dichloro-4-iodopyridazine: A Technical Guide for Researchers
For professionals in drug development and scientific research, understanding the solubility of active pharmaceutical ingredients is a cornerstone of successful formulation and delivery. This technical guide addresses the solubility of 3,6-Dichloro-4-iodopyridazine in organic solvents. Due to a lack of direct experimental data for this specific compound in publicly available literature, this document provides a comprehensive overview based on the solubility of structurally similar pyridazine derivatives. The experimental methodologies and data presented for these analogs offer valuable insights into the potential solubility characteristics of this compound.
Executive Summary
While quantitative solubility data for this compound in organic solvents is not currently available in peer-reviewed literature, this guide provides detailed solubility information for two closely related pyridazine analogs: 4-amino-3,6-dichloropyridazine and 6-phenyl-pyridazin-3(2H)-one. The data, summarized in clear, comparative tables, indicates that pyridazine derivatives exhibit a range of solubilities in common organic solvents, with solubility generally increasing with temperature. The experimental protocols used to determine the solubility of these analogs, primarily the isothermal and synthetic methods, are described in detail to facilitate the design of future studies on this compound.
Introduction to Pyridazine Solubility
Pyridazines are a class of heterocyclic aromatic compounds containing a six-membered ring with two adjacent nitrogen atoms. Their polarity and capacity for hydrogen bonding influence their solubility in various solvents. The presence of halogen substituents, such as chlorine and iodine in this compound, further impacts the molecule's physicochemical properties, including its solubility. Generally, halogenation can increase lipophilicity, potentially leading to better solubility in organic solvents.
Inferred Solubility Profile of this compound
Based on the data from its analogs, it can be inferred that this compound is likely to exhibit solubility in a range of polar aprotic and polar protic organic solvents. Solvents such as dimethyl sulfoxide (DMSO), methanol, ethanol, acetone, dichloromethane, and ethyl acetate are probable candidates for dissolving this compound. The solubility is expected to be temperature-dependent, increasing as the temperature rises.
Quantitative Solubility Data for Pyridazine Analogs
The following tables summarize the experimentally determined solubility of 4-amino-3,6-dichloropyridazine and 6-phenyl-pyridazin-3(2H)-one in various organic solvents at different temperatures. This data provides a valuable reference point for estimating the solubility of this compound.
Table 1: Mole Fraction Solubility (x) of 4-amino-3,6-dichloropyridazine in Various Organic Solvents at Different Temperatures (K) [1]
| Temperature (K) | Methanol | Acetone | Ethanol | Dichloromethane | Ethyl Acetate | 1,4-Dioxane | Tetrahydrofuran |
| 278.15 | 0.00153 | 0.00458 | 0.00101 | 0.00315 | 0.00287 | 0.00398 | 0.00512 |
| 283.15 | 0.00189 | 0.00542 | 0.00125 | 0.00378 | 0.00345 | 0.00475 | 0.00611 |
| 288.15 | 0.00232 | 0.00639 | 0.00154 | 0.00451 | 0.00413 | 0.00563 | 0.00725 |
| 293.15 | 0.00284 | 0.00751 | 0.00189 | 0.00535 | 0.00492 | 0.00665 | 0.00856 |
| 298.15 | 0.00346 | 0.00881 | 0.00232 | 0.00632 | 0.00583 | 0.00782 | 0.01007 |
| 303.15 | 0.00421 | 0.01031 | 0.00284 | 0.00744 | 0.00688 | 0.00917 | 0.01181 |
| 308.15 | 0.00511 | 0.01204 | 0.00346 | 0.00873 | 0.00809 | 0.01073 | 0.01382 |
| 313.15 | 0.00619 | 0.01404 | 0.00421 | 0.01021 | 0.00949 | 0.01254 | 0.01614 |
| 318.15 | 0.00748 | 0.01634 | 0.00511 | 0.01192 | 0.01111 | 0.01464 | 0.01881 |
| 323.15 | 0.00902 | 0.01899 | 0.00619 | 0.01389 | 0.01298 | 0.01707 | 0.02189 |
| 328.15 | 0.01085 | 0.02204 | 0.00748 | 0.01616 | 0.01515 | 0.01989 | 0.02545 |
| 333.15 | 0.01301 | 0.02556 | 0.00902 | 0.01878 | 0.01766 | 0.02316 | 0.02957 |
Table 2: Mole Fraction Solubility (x) of 6-phenyl-pyridazin-3(2H)-one in Various Organic Solvents at Different Temperatures (K) [2][3]
| Temperature (K) | Methanol (10³) | Ethanol (10³) | Isopropyl Alcohol (10²) | 1-Butanol (10²) | 2-Butanol (10²) | Ethyl Acetate (10²) | DMSO (10¹) |
| 298.2 | 3.84 | 6.01 | 1.05 | 1.54 | 1.58 | 5.86 | 4.00 |
| 303.2 | 4.21 | 6.72 | 1.16 | 1.69 | 1.73 | 6.42 | 4.16 |
| 308.2 | 4.62 | 7.45 | 1.28 | 1.85 | 1.90 | 7.03 | 4.32 |
| 313.2 | 5.05 | 8.22 | 1.41 | 2.02 | 2.08 | 7.68 | 4.49 |
| 318.2 | 5.52 | 9.04 | 1.55 | 2.21 | 2.27 | 8.38 | 4.67 |
Experimental Protocols for Solubility Determination
The following are detailed methodologies for the key experiments cited in the solubility determination of the pyridazine analogs.
Isothermal Saturation Method
This method was employed for determining the solubility of 6-phenyl-pyridazin-3(2H)-one.[3]
-
Sample Preparation: An excess amount of the solute is added to a known volume of the selected solvent in a sealed container.
-
Equilibration: The mixture is agitated at a constant temperature for a prolonged period (e.g., 72 hours) to ensure equilibrium is reached. A water bath or a temperature-controlled shaker is typically used.
-
Phase Separation: After equilibration, the suspension is allowed to settle, and the supernatant is carefully separated from the undissolved solid, often by centrifugation.
-
Concentration Analysis: The concentration of the solute in the supernatant is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry.
-
Data Calculation: The solubility is then calculated from the measured concentration.
Synthetic Method with Laser Monitoring
This technique was utilized for measuring the solubility of 4-amino-3,6-dichloropyridazine.[1]
-
Sample Preparation: A solid-liquid mixture with a known composition is prepared in a jacketed glass vessel.
-
Heating and Dissolution: The mixture is heated at a constant rate while being stirred.
-
Laser Monitoring: A laser beam is passed through the suspension. The intensity of the transmitted light is monitored by a photodetector.
-
Clear Point Detection: As the temperature increases, the solid dissolves, and the suspension becomes a clear solution. This point is marked by a sharp increase in the intensity of the transmitted light. The temperature at which this occurs is recorded as the dissolution temperature for that specific composition.
-
Cooling and Crystallization (Optional): The solution can then be cooled at a constant rate, and the temperature at which the solid reappears (cloud point) can also be recorded.
-
Solubility Curve Construction: By repeating this process for mixtures with different compositions, a solubility curve (solubility vs. temperature) can be constructed.
Conclusion and Future Directions
While direct experimental data on the solubility of this compound remains elusive, the information gathered from its structural analogs provides a strong foundation for researchers. The presented data and experimental protocols for 4-amino-3,6-dichloropyridazine and 6-phenyl-pyridazin-3(2H)-one are critical for designing experiments to determine the precise solubility of the target compound. It is recommended that future work focuses on conducting systematic solubility studies of this compound in a range of pharmaceutically relevant organic solvents using the established methodologies outlined in this guide. Such data will be invaluable for the continued development and formulation of this and other related pyridazine-based compounds.
References
The C-I Bond in 3,6-Dichloro-4-iodopyridazine: A Gateway to Novel Chemical Entities
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The strategic placement of a highly reactive iodine atom ortho to a nitrogen and flanked by two chloro substituents makes 3,6-dichloro-4-iodopyridazine a versatile and valuable building block in modern organic synthesis. The pronounced difference in reactivity between the carbon-iodine (C-I) bond and the carbon-chlorine (C-Cl) bonds allows for selective and sequential functionalization, paving the way for the efficient construction of diverse and complex molecular architectures. This guide provides a comprehensive overview of the reactivity of the C-I bond in this scaffold, focusing on key palladium-catalyzed cross-coupling reactions, and offers detailed experimental protocols for its application in the synthesis of novel compounds with potential therapeutic applications, particularly as kinase inhibitors.
Preferential Reactivity of the C-I Bond
The C-I bond in this compound is significantly more susceptible to oxidative addition to a palladium(0) catalyst than the C-Cl bonds. This differential reactivity is the cornerstone of its utility, enabling chemists to selectively introduce a wide array of substituents at the 4-position while leaving the 3- and 6-positions available for subsequent modifications. This regioselectivity holds true across a range of common cross-coupling reactions.
Key Cross-Coupling Reactions
The selective functionalization of the C-I bond in this compound is most effectively achieved through palladium-catalyzed cross-coupling reactions. The following sections detail the application of Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Heck reactions at the C-4 position.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for the formation of carbon-carbon bonds between this compound and various aryl or heteroaryl boronic acids or esters. This reaction is instrumental in the synthesis of 4-aryl-3,6-dichloropyridazines, which are key intermediates in the development of various biologically active molecules.
Table 1: Representative Yields for Suzuki-Miyaura Coupling of this compound with Various Boronic Acids
| Entry | Boronic Acid/Ester | Product | Typical Yield (%) |
| 1 | Phenylboronic acid | 3,6-Dichloro-4-phenylpyridazine | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | 3,6-Dichloro-4-(4-methoxyphenyl)pyridazine | 80-90 |
| 3 | 3-Thienylboronic acid | 3,6-Dichloro-4-(thiophen-3-yl)pyridazine | 75-85 |
| 4 | Pyridine-3-boronic acid | 3,6-Dichloro-4-(pyridin-3-yl)pyridazine | 70-80 |
| 5 | 4-Acetylphenylboronic acid | 4-(3,6-Dichloropyridazin-4-yl)acetophenone | 80-90 |
Experimental Protocol: Synthesis of 3,6-Dichloro-4-phenylpyridazine
-
Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere (e.g., argon), add this compound (1.0 mmol, 1.0 equiv), phenylboronic acid (1.2 mmol, 1.2 equiv), a palladium catalyst such as Pd(PPh₃)₄ (0.03 mmol, 3 mol%), and a base, typically K₂CO₃ or Cs₂CO₃ (2.0 mmol, 2.0 equiv).
-
Solvent Addition: Add a degassed solvent system, commonly a mixture of toluene and water (e.g., 4:1 v/v, 5 mL).
-
Reaction Execution: Stir the reaction mixture vigorously and heat to 90-100 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired product.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a carbon-carbon triple bond between this compound and a terminal alkyne, yielding 4-alkynyl-3,6-dichloropyridazines. These products are valuable intermediates, as the alkyne moiety can be further elaborated.
Table 2: Representative Yields for Sonogashira Coupling of this compound with Terminal Alkynes
| Entry | Terminal Alkyne | Product | Typical Yield (%) |
| 1 | Phenylacetylene | 3,6-Dichloro-4-(phenylethynyl)pyridazine | 80-95 |
| 2 | 1-Hexyne | 3,6-Dichloro-4-(hex-1-yn-1-yl)pyridazine | 75-85 |
| 3 | (Trimethylsilyl)acetylene | 3,6-Dichloro-4-((trimethylsilyl)ethynyl)pyridazine | 85-95 |
| 4 | Propargyl alcohol | (3,6-Dichloropyridazin-4-yl)prop-2-yn-1-ol | 70-80 |
| 5 | 4-Ethynylanisole | 3,6-Dichloro-4-((4-methoxyphenyl)ethynyl)pyridazine | 80-90 |
Experimental Protocol: Synthesis of 3,6-Dichloro-4-(phenylethynyl)pyridazine
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol, 1.0 equiv), a palladium catalyst such as Pd(PPh₃)₂Cl₂ (0.02 mmol, 2 mol%), and a copper(I) co-catalyst, typically CuI (0.04 mmol, 4 mol%).
-
Solvent and Reagent Addition: Add an anhydrous, degassed solvent such as THF or DMF (5 mL), followed by an amine base, commonly triethylamine (NEt₃) or diisopropylethylamine (DIPEA) (3.0 mmol, 3.0 equiv), and phenylacetylene (1.2 mmol, 1.2 equiv).
-
Reaction Execution: Stir the reaction mixture at room temperature or gently heat to 40-60 °C. Monitor the reaction progress by TLC or GC-MS.
-
Work-up: Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of celite to remove the catalyst residues.
-
Purification: Wash the filtrate with saturated aqueous NH₄Cl and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo. The crude product is purified by column chromatography.[1]
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, allowing for the introduction of a wide variety of primary and secondary amines at the C-4 position of the pyridazine core. This reaction is particularly important in medicinal chemistry for the synthesis of compounds with potential biological activity.[2]
Table 3: Representative Yields for Buchwald-Hartwig Amination of this compound
| Entry | Amine | Product | Typical Yield (%) |
| 1 | Aniline | 3,6-Dichloro-N-phenylpyridazin-4-amine | 75-90 |
| 2 | Morpholine | 4-(3,6-Dichloropyridazin-4-yl)morpholine | 80-95 |
| 3 | Benzylamine | N-Benzyl-3,6-dichloropyridazin-4-amine | 70-85 |
| 4 | Piperidine | 1-(3,6-Dichloropyridazin-4-yl)piperidine | 80-95 |
| 5 | n-Butylamine | N-Butyl-3,6-dichloropyridazin-4-amine | 70-80 |
Experimental Protocol: Synthesis of 3,6-Dichloro-N-phenylpyridazin-4-amine
-
Reaction Setup: In a glovebox or under an inert atmosphere, charge a Schlenk tube with this compound (1.0 mmol, 1.0 equiv), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol%), a suitable phosphine ligand (e.g., Xantphos or BINAP, 0.04 mmol, 4 mol%), and a strong base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) (1.4 mmol, 1.4 equiv).
-
Reagent Addition: Add aniline (1.2 mmol, 1.2 equiv) and an anhydrous, degassed solvent like toluene or 1,4-dioxane (5 mL).
-
Reaction Execution: Seal the tube and heat the mixture to 80-110 °C. Monitor the reaction's progress until the starting material is consumed.
-
Work-up: After cooling, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.
-
Purification: Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate. The crude product is then purified by column chromatography.[3]
Heck Reaction
The Heck reaction provides a method for the C-C bond formation between this compound and an alkene. This reaction is particularly useful for the synthesis of substituted styrenes and acrylates, which can serve as versatile intermediates in further synthetic transformations.[4][5]
Table 4: Representative Yields for Heck Reaction of this compound with Alkenes
| Entry | Alkene | Product | Typical Yield (%) |
| 1 | Styrene | 3,6-Dichloro-4-styrylpyridazine | 60-75 |
| 2 | n-Butyl acrylate | (E)-Butyl 3-(3,6-dichloropyridazin-4-yl)acrylate | 65-80 |
| 3 | 4-Vinylpyridine | 3,6-Dichloro-4-(4-vinylpyridin-2-yl)pyridazine | 55-70 |
| 4 | Acrylonitrile | 3-(3,6-Dichloropyridazin-4-yl)acrylonitrile | 60-75 |
Experimental Protocol: Synthesis of (E)-Butyl 3-(3,6-dichloropyridazin-4-yl)acrylate
-
Reaction Setup: Combine this compound (1.0 mmol, 1.0 equiv), a palladium catalyst such as Pd(OAc)₂ (0.03 mmol, 3 mol%), a phosphine ligand (e.g., PPh₃ or P(o-tolyl)₃, 0.06 mmol, 6 mol%), and a base, typically a tertiary amine like Et₃N or an inorganic base like K₂CO₃ (1.5 mmol, 1.5 equiv) in a sealable reaction vessel.
-
Reagent Addition: Add n-butyl acrylate (1.5 mmol, 1.5 equiv) and a polar aprotic solvent such as DMF or NMP (5 mL).
-
Reaction Execution: Seal the vessel and heat the reaction mixture to 100-140 °C. Monitor the reaction for completion by GC-MS or LC-MS.
-
Work-up: After cooling, dilute the mixture with water and extract with an organic solvent like ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the residue by column chromatography to yield the desired product.
Application in Drug Discovery: Kinase Inhibitor Synthesis
The 3,6-disubstituted pyridazine scaffold is a privileged structure in medicinal chemistry, particularly in the design of kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer. By selectively functionalizing the this compound core, libraries of compounds can be synthesized and screened for their ability to inhibit specific kinases.
For instance, the sequential functionalization of this compound can lead to the synthesis of potent inhibitors of cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle. A plausible synthetic strategy involves an initial Suzuki or Sonogashira coupling at the C-4 position, followed by nucleophilic aromatic substitution or a second cross-coupling reaction at the C-6 position.
Conclusion
The C-I bond in this compound serves as a highly reactive and selective handle for the introduction of molecular diversity. The palladium-catalyzed cross-coupling reactions discussed herein provide reliable and efficient methods for the synthesis of a wide range of 4-substituted-3,6-dichloropyridazines. The orthogonality of the C-I and C-Cl bond reactivities allows for a stepwise approach to the synthesis of complex, polysubstituted pyridazine derivatives. This strategic functionalization is of paramount importance in the field of drug discovery, where the pyridazine scaffold continues to be a source of novel therapeutic agents, particularly in the realm of kinase inhibition. The detailed protocols and representative data provided in this guide are intended to empower researchers to fully exploit the synthetic potential of this versatile building block.
References
An In-depth Technical Guide to the Electrophilic and Nucleophilic Sites of 3,6-Dichloro-4-iodopyridazine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the electrophilic and nucleophilic sites of 3,6-dichloro-4-iodopyridazine, a versatile building block in medicinal chemistry and materials science. Understanding the reactivity of this trifunctionalized pyridazine is crucial for its strategic application in the synthesis of novel compounds with potential therapeutic and industrial value.
Core Concepts: Electron Distribution in the Pyridazine Ring
The pyridazine ring is an electron-deficient heteroaromatic system due to the presence of two adjacent nitrogen atoms. These electronegative atoms exert a strong electron-withdrawing inductive effect on the carbon atoms of the ring, rendering them electrophilic. This inherent electronic property dictates the primary modes of reactivity for substituted pyridazines.
In this compound, the electronic landscape is further influenced by the three halogen substituents. Both chlorine and iodine are more electronegative than carbon and thus contribute to the electron-deficient nature of the ring through their inductive effects. This combination of an electron-deficient aromatic core and multiple halogen leaving groups makes this compound a highly valuable synthon for a variety of chemical transformations.
Identifying the Reactive Sites
Based on the electronic properties of the pyridazine ring and the nature of the substituents, the electrophilic and nucleophilic sites of this compound can be identified as follows:
Electrophilic Sites: The Carbon Skeleton
The primary electrophilic sites are the carbon atoms of the pyridazine ring, which are susceptible to attack by nucleophiles. The order of electrophilicity is influenced by the proximity to the electron-withdrawing nitrogen atoms and the attached halogens.
-
C3, C4, and C6: These carbon atoms are directly bonded to halogen atoms (chlorine or iodine), which act as good leaving groups in nucleophilic aromatic substitution (SNAr) reactions. The electron-withdrawing nature of the halogens further enhances the electrophilicity of these positions.
-
C5: While not directly attached to a halogen, the C5 position is still part of the electron-deficient ring and can be susceptible to nucleophilic attack under certain conditions.
The differential reactivity of the C-I and C-Cl bonds is a key feature of this molecule. The carbon-iodine bond is generally more reactive than the carbon-chlorine bonds in palladium-catalyzed cross-coupling reactions, allowing for selective functionalization at the C4 position.
Nucleophilic Sites: The Nitrogen Atoms
The two nitrogen atoms of the pyridazine ring possess lone pairs of electrons and are the primary nucleophilic centers in the molecule. They can be protonated by acids or can react with various electrophiles. However, the overall electron-deficient nature of the ring system diminishes their nucleophilicity compared to more electron-rich heterocyclic systems.
Reactivity and Synthetic Applications
The distinct electrophilic and nucleophilic sites of this compound allow for a range of synthetic transformations, enabling the introduction of diverse functional groups.
Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient pyridazine ring readily undergoes nucleophilic aromatic substitution, where a nucleophile replaces one of the halogen atoms. The chlorine atoms at the C3 and C6 positions are susceptible to displacement by a variety of nucleophiles, including amines, alkoxides, and thiolates.
Palladium-Catalyzed Cross-Coupling Reactions
The iodine atom at the C4 position is particularly well-suited for palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig amination reactions. The greater reactivity of the C-I bond compared to the C-Cl bonds allows for selective functionalization at this position while leaving the chloro substituents intact for subsequent transformations.
Data Presentation
Table 1: Summary of Reactive Sites and Potential Transformations
| Site | Type | Potential Reactions | Reagents |
| C3, C6 | Electrophilic | Nucleophilic Aromatic Substitution (SNAr) | Amines, Alkoxides, Thiolates |
| C4 | Electrophilic | Palladium-Catalyzed Cross-Coupling | Boronic acids (Suzuki), Terminal alkynes (Sonogashira), Amines (Buchwald-Hartwig) |
| N1, N2 | Nucleophilic | Protonation, Alkylation | Acids, Alkyl halides |
Experimental Protocols
The following are representative experimental protocols for the functionalization of halogenated pyridazines, which can be adapted for this compound.
Protocol 1: Nucleophilic Aromatic Substitution with an Amine
This protocol describes a general procedure for the reaction of a dichloropyridazine with a primary or secondary amine.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.1-1.5 equiv)
-
Base (e.g., K₂CO₃, Cs₂CO₃, or a non-nucleophilic organic base like DBU; 2.0-3.0 equiv)
-
Anhydrous polar aprotic solvent (e.g., DMF, DMSO, or NMP)
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add this compound and the anhydrous solvent.
-
Add the base to the stirred solution.
-
Add the amine dropwise to the reaction mixture at room temperature.
-
Heat the reaction mixture to a temperature between 80-120 °C, monitoring the progress by thin-layer chromatography (TLC) or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Suzuki Cross-Coupling Reaction at the C4-Position
This protocol outlines a general procedure for the palladium-catalyzed Suzuki coupling of an aryl or heteroaryl boronic acid with the iodo-substituent.[1]
Materials:
-
This compound (1.0 equiv)
-
Aryl/heteroaryl boronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf); 2-5 mol%)
-
Base (e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃; 2.0-3.0 equiv)
-
Solvent system (e.g., a mixture of an organic solvent like dioxane, DME, or toluene and an aqueous solution of the base)
-
Schlenk tube or similar reaction vessel
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a Schlenk tube, add this compound, the boronic acid, and the base.
-
Evacuate and backfill the tube with an inert gas three times.
-
Add the degassed solvent system via syringe.
-
Add the palladium catalyst under a positive flow of inert gas.
-
Heat the reaction mixture to a temperature between 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 3: Sonogashira Cross-Coupling Reaction at the C4-Position
This protocol provides a general method for the coupling of a terminal alkyne with the iodo-substituent.[2]
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂; 2-5 mol%)
-
Copper(I) iodide (CuI; 1-5 mol%)
-
Amine base (e.g., triethylamine, diisopropylethylamine; 2.0-3.0 equiv, can also be used as solvent)
-
Anhydrous solvent (e.g., THF, DMF)
-
Schlenk tube or similar reaction vessel
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a Schlenk tube, add this compound, the palladium catalyst, and copper(I) iodide.
-
Evacuate and backfill the tube with an inert gas three times.
-
Add the anhydrous solvent and the amine base via syringe.
-
Add the terminal alkyne dropwise to the stirred mixture at room temperature.
-
Stir the reaction at room temperature or with gentle heating (40-60 °C), monitoring by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Mandatory Visualization
Caption: Predicted electrophilic (δ+) and nucleophilic (:) sites of this compound.
Caption: A generalized workflow for the selective functionalization of this compound.
References
A Technical Guide to the Synthetic Potential and Postulated Biological Activity of 3,6-Dichloro-4-iodopyridazine Derivatives
Audience: Researchers, scientists, and drug development professionals.
Abstract: The 3,6-dichloro-4-iodopyridazine scaffold is a halogenated heterocyclic compound with significant potential as a versatile intermediate in medicinal chemistry. While direct studies on the biological activities of its derivatives are not extensively reported in public literature, the pyridazine core is a well-established pharmacophore present in molecules with a wide array of biological activities, including anticancer, kinase inhibitory, and anti-inflammatory effects.[1][2][3] The unique arrangement and differential reactivity of the three halogen substituents on the this compound ring allow for selective, sequential chemical modifications. This enables the creation of diverse molecular libraries for screening against various therapeutic targets. This document provides a technical overview of the synthetic utility of this scaffold, postulates potential biological activities based on structurally related compounds, and furnishes representative experimental protocols and pathway diagrams relevant for the evaluation of its future derivatives.
Introduction to the Pyridazine Scaffold
Pyridazine is a six-membered aromatic ring containing two adjacent nitrogen atoms. This heterocyclic nucleus is a "privileged structure" in medicinal chemistry, as its derivatives have demonstrated a remarkable breadth of pharmacological properties.[1][2] These activities include, but are not limited to, anticancer, antihypertensive, analgesic, anti-inflammatory, and antimicrobial effects.[1][2][3] The introduction of halogen atoms, such as chlorine and iodine, onto the pyridazine ring serves two primary purposes: modulating the electronic properties of the molecule to enhance binding to biological targets and providing reactive handles for synthetic diversification.
The this compound core is particularly noteworthy due to its trifunctional nature. The iodine atom at the 4-position is highly susceptible to metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), while the chlorine atoms at the 3- and 6-positions are prone to nucleophilic aromatic substitution (SNAr).[4] This differential reactivity allows for a controlled, stepwise synthesis of complex, multi-substituted pyridazine derivatives.
Postulated Biological Activities and Representative Data
While specific quantitative data for derivatives of this compound are scarce, we can infer potential therapeutic applications by examining data from structurally analogous pyridazine and pyridine compounds. A primary area of interest is kinase inhibition, a common mechanism for anticancer agents.[5]
Potential as Kinase Inhibitors
Protein kinases are critical regulators of cell signaling, and their dysregulation is a hallmark of cancer.[5][6] Various heterocyclic scaffolds, including pyridazines, serve as the foundation for potent kinase inhibitors.[5] Derivatives often function by competing with ATP for the binding site on the kinase. For example, substituted pyridines have shown potent inhibitory activity against key kinases in oncology, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[6]
Table 1: Representative Kinase Inhibitory Activity of Related Heterocyclic Scaffolds Note: The following data is for structurally related pyridine derivatives and is presented to illustrate the potential of halogenated heterocyclic compounds as kinase inhibitors. Data for the specific this compound core is not available.
| Compound Class | Target Kinase | IC50 (µM) | Reference |
| Substituted Pyridine | VEGFR-2 | 0.12 | [6] |
| Substituted Pyridine | VEGFR-2 | 0.13 | [6] |
| 6-Amino Pyridine | GSK-3β | 0.77 | [7] |
| 6-Amino Pyridine | CK-1δ | 0.57 | [7] |
Potential as Anticancer Agents
The antiproliferative activity of pyridazine derivatives has been demonstrated against numerous cancer cell lines.[8][9][10] These compounds can induce cell cycle arrest and apoptosis through various mechanisms.[9][11]
Table 2: Representative Antiproliferative Activity of Pyridazine & Pyridine Derivatives Note: This table presents data from various substituted pyridazine and pyridine derivatives to showcase their general anticancer potential. The specific activity of this compound derivatives would require experimental validation.
| Compound Class | Cancer Cell Line | Activity Metric | Value (µM) | Reference |
| Pyridone Derivative | HepG2 (Liver) | IC50 | 4.5 | [9] |
| Chalcone Derivative | Hela (Cervix) | IC50 | 3.5 | [10] |
| Chalcone Derivative | MCF7 (Breast) | IC50 | 4.5 | [10] |
| 1,4-Dihydropyridine | HeLa (Cervix) | IC50 | 2.3 | [12] |
| 1,4-Dihydropyridine | MCF-7 (Breast) | IC50 | 5.7 | [12] |
Synthetic Utility and Experimental Workflows
The primary value of the this compound scaffold lies in its synthetic versatility. A logical workflow for its diversification would exploit the differential reactivity of its halogen substituents.
Caption: Synthetic workflow for diversifying the this compound scaffold.
Key Experimental Protocols
The evaluation of novel derivatives synthesized from the this compound core would involve a standard cascade of biochemical and cell-based assays.
In Vitro Kinase Inhibition Assay (Generic Protocol)
This protocol describes a common method to determine the concentration at which a compound inhibits 50% of kinase activity (IC50).
-
Reagents and Materials : Recombinant human kinase, corresponding substrate peptide, ATP, assay buffer (e.g., Tris-HCl, MgCl2, DTT), test compounds (dissolved in DMSO), and a detection reagent (e.g., ADP-Glo™, Promega).
-
Procedure : a. Serially dilute test compounds in DMSO and add to a 384-well plate. b. Add the kinase enzyme and substrate solution to the wells. c. Incubate for 15 minutes at room temperature to allow compound binding. d. Initiate the kinase reaction by adding ATP. e. Incubate for 1-2 hours at 30°C. f. Stop the reaction and quantify the amount of ADP produced using the detection reagent, which measures luminescence.
-
Data Analysis : Luminescence is inversely proportional to kinase activity. Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.
Caption: General experimental workflow for an in vitro kinase inhibition assay.
Cell Viability (MTT) Assay
This protocol measures the metabolic activity of cells as an indicator of cell viability upon treatment with test compounds.
-
Cell Seeding : Plate cancer cells (e.g., MCF-7, HepG2) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment : Treat the cells with various concentrations of the test compounds (typically from 0.01 to 100 µM) for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
MTT Addition : Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C. Live cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization : Remove the medium and add DMSO or another solubilizing agent to dissolve the formazan crystals.
-
Data Acquisition : Measure the absorbance of the solution at 570 nm using a microplate reader.
-
Analysis : Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting viability against compound concentration.
Postulated Signaling Pathways
Given the prevalence of pyridazine and pyridine derivatives as kinase inhibitors, a likely mechanism of action for novel anticancer compounds from this class would be the modulation of key signaling pathways that control cell proliferation, survival, and apoptosis.
Caption: Potential kinase signaling pathways targeted by novel pyridazine derivatives.
Conclusion
The this compound scaffold represents a promising, albeit underexplored, platform for the development of novel therapeutic agents. Its true potential is rooted in its synthetic tractability, which allows for the systematic and regioselective introduction of diverse functional groups. Based on the extensive literature on related pyridazine and pyridine structures, derivatives of this scaffold are prime candidates for evaluation as kinase inhibitors for oncology and other indications. Future research should focus on synthesizing libraries of compounds from this core and evaluating them through the standardized biochemical and cellular assays outlined herein to uncover their therapeutic potential.
References
- 1. rjptonline.org [rjptonline.org]
- 2. A comprehensive study on synthesis and biological activities of Pyridazine Derivatives - ProQuest [proquest.com]
- 3. jocpr.com [jocpr.com]
- 4. Buy 3,6-Dichloro-4-isopropylpyridazine | 107228-51-3 [smolecule.com]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. Discovery of 6-amino pyridine clubbed heterocycles as potent dual GSK-3β/CK-1δ inhibitors for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and Anticancer Activity of Some Novel Tetralin-6-yl-pyrazoline, 2-Thioxopyrimidine, 2-Oxopyridine, 2-Thioxo-pyridine and 2-Iminopyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis, Anticancer Activity, and Apoptosis Induction of Novel 3,6-Diazaphenothiazines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Navigating the Niche: A Technical Guide to the Commercial Availability of 3,6-Dichloro-4-iodopyridazine for Researchers
An In-depth Analysis for Scientists and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the commercial availability, or lack thereof, of 3,6-Dichloro-4-iodopyridazine. Recognizing the challenges in sourcing this specific heterocyclic compound, this document offers crucial context by examining the availability of its close structural analogs, 3,6-Dichloro-4-isopropylpyridazine and 3,6-Dichloro-4-methylpyridazine. Furthermore, a general synthetic strategy for related dichloropyridazine derivatives is presented, offering researchers potential pathways for its in-house synthesis. This guide aims to be an essential resource for researchers, scientists, and drug development professionals by providing a realistic landscape of the procurement and potential synthesis of this niche chemical building block.
Commercial Availability: A Scarcity of Suppliers
Direct sourcing of this compound proves to be a significant challenge, with a notable absence from the catalogs of major chemical suppliers. An extensive search has revealed only a single potential source for this specific compound, indicating its status as a niche or custom-synthesis chemical.
Table 1: Identified Supplier for this compound
| Supplier | Product Name | Purity | CAS Number | Notes |
| CP Lab Safety | This compound | 98+% | Not Provided | Available in 1-gram quantity. For professional, research, and industrial use only. |
The lack of a publicly available, dedicated CAS number for this compound further complicates procurement and regulatory tracking. Researchers are advised to contact the supplier directly for detailed specifications and to confirm batch-specific data.
In contrast, the closely related analogs, 3,6-Dichloro-4-isopropylpyridazine and 3,6-Dichloro-4-methylpyridazine, are more readily available from a wider range of suppliers.
Table 2: Commercial Availability of Key Analogs
| Compound Name | CAS Number | Representative Suppliers | Typical Purity |
| 3,6-Dichloro-4-isopropylpyridazine | 107228-51-3 | BLD Pharm, Smolecule, Pharmaffiliates, CymitQuimica, Capot Chemical | ≥96% |
| 3,6-Dichloro-4-methylpyridazine | 19064-64-3 | BLD Pharm, Chem-Impex, Georganics, Oakwood Chemical, Biosynth | ≥98% (GC) |
Physicochemical Data of Analogs
Table 3: Physicochemical Properties of Analog Compounds
| Property | 3,6-Dichloro-4-methylpyridazine | 3,6-Dichloro-4-isopropylpyridazine |
| Molecular Formula | C₅H₄Cl₂N₂ | C₇H₈Cl₂N₂ |
| Molecular Weight | 163.0 g/mol | 191.06 g/mol |
| Appearance | White to orange to green powder to crystal | Liquid |
| Melting Point | 85 - 89 °C | Not Available |
| Boiling Point | 151 °C/21 mmHg | Not Available |
| Purity (Typical) | ≥ 98% (GC) | 96% |
Synthetic Pathways: A Generalized Approach
While a specific, detailed experimental protocol for the synthesis of this compound is not publicly documented, a general understanding of the synthesis of substituted dichloropyridazines can be extrapolated from available literature on its analogs. The synthesis generally involves the construction of the pyridazine ring followed by halogenation and functionalization.
A plausible synthetic route could start from a substituted maleic anhydride, which is reacted with a hydrazine source to form the pyridazinedione. Subsequent chlorination, often with reagents like phosphorus oxychloride (POCl₃), yields the dichloropyridazine core. The introduction of the iodine at the 4-position would likely proceed via an electrophilic iodination reaction on a suitable precursor.
Below is a generalized workflow for the synthesis of substituted 3,6-dichloropyridazines.
Caption: Generalized synthetic workflow for substituted 3,6-dichloropyridazines.
Potential Applications in Research and Development
Given the reactivity of the carbon-iodine bond and the established utility of chlorinated pyridazine scaffolds in medicinal chemistry, this compound holds potential as a versatile building block. The differential reactivity of the halogens (I > Cl) would allow for selective, stepwise functionalization, making it an attractive intermediate for the synthesis of complex, polysubstituted pyridazines.
-
Cross-Coupling Reactions: The iodide at the C4 position is an excellent handle for various palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig reactions. This would enable the introduction of a wide range of aryl, alkynyl, and amino moieties. The less reactive chlorine atoms at the C3 and C6 positions could then be targeted for subsequent modifications under different reaction conditions.
-
Drug Discovery: Pyridazine derivatives are known to exhibit a wide range of biological activities. The ability to precisely introduce diverse substituents onto the this compound core could facilitate the generation of compound libraries for screening against various therapeutic targets, including kinases and other enzymes implicated in disease.
Below is a diagram illustrating the potential reactivity of this compound in common cross-coupling reactions.
Methodological & Application
Application Notes and Protocols: Suzuki-Miyaura Coupling with 3,6-Dichloro-4-iodopyridazine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1][2] This application note details the selective functionalization of 3,6-dichloro-4-iodopyridazine, a versatile building block for the synthesis of complex heterocyclic compounds. The pyridazine scaffold is a privileged structure in medicinal chemistry, appearing in numerous compounds with a wide range of biological activities.[3][4] The unique arrangement of three halogen atoms with distinct reactivities on the pyridazine ring allows for a programmed and regioselective approach to the synthesis of novel molecular architectures.
The primary focus of this protocol is the selective Suzuki-Miyaura coupling at the C4 position. This selectivity is governed by the differential reactivity of the carbon-halogen bonds under palladium catalysis, which follows the general trend of C-I > C-Br > C-Cl.[5] The significantly weaker C-I bond allows for its preferential oxidative addition to the palladium catalyst under milder conditions, leaving the more robust C-Cl bonds at the C3 and C6 positions intact for subsequent downstream functionalization. This stepwise approach is a powerful strategy for the rapid construction of diverse libraries of polysubstituted pyridazine derivatives for drug discovery and materials science applications.
Regioselectivity in Cross-Coupling
The synthetic utility of this compound is rooted in the predictable and selective reactivity of its three halogen substituents. The carbon-iodine bond is the most labile and will undergo oxidative addition to a Pd(0) catalyst under conditions that do not affect the carbon-chlorine bonds. This allows for the precise introduction of an aryl or heteroaryl group at the C4 position. The resulting 4-aryl-3,6-dichloropyridazine can then be subjected to further cross-coupling reactions at the C3 and C6 positions, often requiring more forcing conditions or specialized catalytic systems to activate the C-Cl bonds.
Caption: Logical workflow for the sequential functionalization of this compound.
Suzuki-Miyaura Catalytic Cycle
The reaction proceeds through a well-established catalytic cycle involving a palladium(0) species. The key steps are the oxidative addition of the palladium catalyst to the C-I bond, followed by transmetalation with the boronic acid derivative (activated by a base), and concluding with reductive elimination to form the new C-C bond and regenerate the active Pd(0) catalyst.
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Data Presentation
Table 1: Representative Catalytic Systems for Suzuki-Miyaura Coupling of Halogenated Pyridazines and Related Heterocycles
| Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Notes | Reference(s) |
| Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2) | Toluene/EtOH/H₂O | Reflux | Standard conditions for various dichloropyridazines. | [5] |
| PdCl₂(dppf) (5) | - | Cs₂CO₃ (2) | 1,4-Dioxane | 100 | Effective for coupling with heteroaryl boronic acids. | [5] |
| Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ (2) | Toluene | 80 | Buchwald-Hartwig type conditions for challenging couplings. | [6] |
| Pd(OAc)₂ (3) | PPh₃ (6) | K₂CO₃ (2) | DMF/H₂O | 100 | Commonly used for electron-deficient heterocycles. | [7] |
| Pd(OAc)₂ (1.5) | IPr (3) | KF (3) | THF | 25 (rt) | Ligand-controlled C4 selectivity on dichloropyridines. |
Table 2: Expected Products and Representative Yields for C4-Arylation of this compound
Yields are estimated based on reported couplings of analogous polyhalogenated heterocycles and may vary depending on the specific boronic acid and optimized reaction conditions.
| Entry | Arylboronic Acid | Product | Expected Yield (%) |
| 1 | Phenylboronic acid | 3,6-Dichloro-4-phenylpyridazine | 80-95 |
| 2 | 4-Methoxyphenylboronic acid | 3,6-Dichloro-4-(4-methoxyphenyl)pyridazine | 85-98 |
| 3 | 4-Fluorophenylboronic acid | 3,6-Dichloro-4-(4-fluorophenyl)pyridazine | 75-90 |
| 4 | 4-Acetylphenylboronic acid | 4-(3,6-Dichloropyridazin-4-yl)acetophenone | 70-85 |
| 5 | 3-Thiopheneboronic acid | 3,6-Dichloro-4-(thiophen-3-yl)pyridazine | 65-80 |
| 6 | 2-Naphthylboronic acid | 3,6-Dichloro-4-(naphthalen-2-yl)pyridazine | 80-92 |
Experimental Protocols
Protocol 1: General Procedure for the Selective C4-Arylation using Pd(PPh₃)₄
This protocol describes a general method for the selective coupling of an arylboronic acid to the 4-position of this compound using the widely available tetrakis(triphenylphosphine)palladium(0) catalyst.
Caption: Step-by-step workflow for a typical Suzuki-Miyaura coupling experiment.
Materials:
-
This compound
-
Arylboronic acid (1.1 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equivalents)
-
Sodium carbonate (Na₂CO₃) (2.0 equivalents)
-
Anhydrous, degassed solvent (e.g., a mixture of Toluene/Ethanol/Water or 1,4-Dioxane/Water)
-
Schlenk flask or similar reaction vessel
-
Magnetic stirrer and heating mantle/oil bath
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid (1.1 equiv), sodium carbonate (2.0 equiv), and Pd(PPh₃)₄ (0.05 equiv).
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with nitrogen or argon. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent Addition: Using a syringe, add the degassed solvent mixture to the flask. The total solvent volume should be sufficient to create a stirrable slurry (typically 0.1-0.2 M concentration with respect to the limiting reagent).
-
Reaction: Place the flask in a preheated oil bath or heating mantle and stir the mixture vigorously at the desired temperature (e.g., 80-100 °C).
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.
-
Extraction: Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer twice with the organic solvent.
-
Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to yield the pure 4-aryl-3,6-dichloropyridazine product.
Applications in Drug Development and Materials Science
The 4-aryl-3,6-dichloropyridazine products synthesized via this method are valuable intermediates for the development of novel compounds. The remaining chlorine atoms at the C3 and C6 positions can be displaced by various nucleophiles (e.g., amines, alcohols, thiols) through nucleophilic aromatic substitution (SNAr) or can undergo further cross-coupling reactions. This allows for the creation of a three-dimensional array of diverse substituents around the pyridazine core.
This synthetic flexibility is highly advantageous in drug discovery programs, where the systematic modification of a lead compound's structure (Structure-Activity Relationship, SAR studies) is crucial for optimizing potency, selectivity, and pharmacokinetic properties. Pyridazine-containing molecules have been investigated for a wide range of therapeutic applications, including as kinase inhibitors, anti-inflammatory agents, and anti-cancer drugs.[3] The ability to rapidly generate analogs from a common intermediate like 4-aryl-3,6-dichloropyridazine can significantly accelerate the drug development process.
In materials science, the extended π-conjugated systems that can be constructed using this methodology are of interest for the development of organic light-emitting diodes (OLEDs), fluorescent probes, and other functional materials.[1]
Safety Information:
-
Palladium catalysts and organic solvents should be handled in a well-ventilated fume hood.
-
Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
References
- 1. Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nobelprize.org [nobelprize.org]
- 3. Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 5. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Regioselective palladium-catalyzed Suzuki–Miyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines [comptes-rendus.academie-sciences.fr]
Application Notes and Protocols: Sonogashira Coupling of 3,6-Dichloro-4-iodopyridazine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Sonogashira cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2][3] This reaction is of significant interest in medicinal chemistry and materials science for the synthesis of complex molecular architectures.[1][4] 3,6-Dichloro-4-iodopyridazine is a valuable building block in drug discovery due to the presence of multiple reactive sites allowing for sequential functionalization. The pyridazine scaffold itself is a key heterocyclic motif found in numerous biologically active compounds.[5][6]
The Sonogashira coupling of this compound offers a direct route to introduce alkynyl moieties at the 4-position, leveraging the higher reactivity of the carbon-iodine bond compared to the carbon-chlorine bonds.[7] The reactivity of aryl and vinyl halides in Sonogashira coupling follows the general trend: I > OTf > Br > Cl.[7] This selectivity allows for the targeted synthesis of 4-alkynyl-3,6-dichloropyridazines, which can be further modified at the chloro-positions in subsequent reactions.
These application notes provide a detailed protocol for the Sonogashira reaction of this compound with terminal alkynes, along with optimized reaction conditions and troubleshooting advice based on literature for structurally similar compounds.
Reaction Principle and Mechanism
The Sonogashira reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base.[1][2] The reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[3]
The Palladium Cycle:
-
Oxidative Addition: A Pd(0) species oxidatively adds to the aryl iodide (this compound) to form a Pd(II) complex.[3][7]
-
Transmetalation: The Pd(II) complex undergoes transmetalation with a copper acetylide intermediate, which is formed in the copper cycle.[3][7]
-
Reductive Elimination: The resulting palladium complex undergoes reductive elimination to yield the desired 4-alkynyl-3,6-dichloropyridazine and regenerate the active Pd(0) catalyst.[3][7]
The Copper Cycle:
-
The copper(I) salt reacts with the terminal alkyne in the presence of a base to form a copper acetylide intermediate.[2][3]
While the copper co-catalyst is traditional, copper-free Sonogashira couplings have also been developed to avoid the formation of homocoupled alkyne byproducts (Glaser coupling).[8][9][10][11]
Sonogashira Catalytic Cycle
Caption: The catalytic cycle of the Sonogashira cross-coupling reaction.
Experimental Protocols
General Considerations:
-
All reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) to prevent the oxidative homocoupling of the terminal alkyne.[1]
-
Anhydrous solvents and reagents are recommended for optimal results.[1]
-
The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
Materials and Reagents:
-
This compound
-
Terminal alkyne (e.g., phenylacetylene, 1-hexyne, etc.)
-
Palladium catalyst: Dichlorobis(triphenylphosphine)palladium(II) (PdCl₂(PPh₃)₂) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)[2]
-
Copper(I) iodide (CuI)
-
Base: Triethylamine (TEA), Diisopropylamine (DIPA), or Cesium Carbonate (Cs₂CO₃)[7][12]
-
Solvent: Anhydrous Tetrahydrofuran (THF), Dimethylformamide (DMF), or Toluene[1][7]
Protocol 1: Standard Copper-Cocatalyzed Sonogashira Coupling
This protocol is based on general procedures for Sonogashira couplings of aryl iodides.[7][13]
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), PdCl₂(PPh₃)₂ (0.02-0.05 equiv.), and CuI (0.025-0.05 equiv.).
-
Seal the flask, and evacuate and backfill with nitrogen or argon three times.
-
Add anhydrous solvent (e.g., THF or DMF, approximately 0.1-0.2 M concentration relative to the pyridazine).
-
Add the base (e.g., triethylamine or diisopropylamine, 2.0-7.0 equiv.) via syringe.[7]
-
Add the terminal alkyne (1.1-1.5 equiv.) via syringe.
-
Stir the reaction mixture at room temperature or heat to 40-60 °C. The reaction can often be carried out at room temperature.[2][7]
-
Monitor the reaction progress by TLC. The reaction is typically complete within 3-24 hours.
-
Upon completion, dilute the reaction mixture with an organic solvent such as ethyl acetate or diethyl ether.
-
Filter the mixture through a pad of Celite® to remove insoluble salts, washing the pad with the same solvent.[7]
-
Wash the filtrate with saturated aqueous ammonium chloride solution, followed by brine.[7]
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 4-alkynyl-3,6-dichloropyridazine.
Summary of Reaction Conditions
The choice of catalyst, ligand, base, and solvent is critical for achieving high yields and selectivity. The following table summarizes various conditions that can be employed for the Sonogashira coupling of this compound, based on analogous reactions in the literature.
| Parameter | Condition A (Standard) | Condition B (Copper-Free) | Condition C (Alternative Base) | Notes |
| Substrate | This compound | This compound | This compound | Reactivity: I > Br > Cl |
| Alkyne | Terminal Alkyne (1.1-1.5 eq) | Terminal Alkyne (1.1-1.5 eq) | Terminal Alkyne (1.1-1.5 eq) | A slight excess is typically used. |
| Pd Catalyst | PdCl₂(PPh₃)₂ (2-5 mol%) | Pd(CH₃CN)₂Cl₂ (0.5-2 mol%) | Pd(PPh₃)₄ (2-5 mol%) | Other catalysts like Pd(dppf)Cl₂ can also be used.[2] |
| Ligand | - (included in catalyst) | cataCXium A or XPhos-type (1-4 mol%) | - (included in catalyst) | Bulky, electron-rich phosphine ligands are often beneficial in copper-free systems.[12] |
| Cu Co-catalyst | CuI (2.5-5 mol%) | None | CuI (2.5-5 mol%) | Essential for the standard mechanism, but can be omitted.[8] |
| Base | Triethylamine or Diisopropylamine (2-7 eq) | Cs₂CO₃ (2 eq) | K₂CO₃ (2 eq) | Amine bases often act as the solvent as well.[7] Inorganic bases are common in copper-free methods.[12] |
| Solvent | THF, DMF, or Toluene | Acetonitrile (MeCN) or THF | DMF or Water | The choice of solvent can influence reaction rate and solubility. |
| Temperature | Room Temperature to 60 °C | Room Temperature to 95 °C | 60 °C to 100 °C | Higher temperatures may be needed for less reactive substrates.[7] |
| Atmosphere | Inert (N₂ or Ar) | Inert (N₂ or Ar) | Inert (N₂ or Ar) | Crucial to prevent Glaser coupling.[1] |
General Experimental Workflow
Caption: General experimental workflow for the Sonogashira coupling.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Yield | - Inactive catalyst- Reagents or solvents not anhydrous- Insufficiently degassed reaction mixture | - Use a fresh batch of catalyst.- Ensure all reagents and solvents are anhydrous.- Thoroughly degas the reaction mixture to remove oxygen.[1]- Increase the catalyst loading slightly.- Try a different palladium catalyst or ligand.[1] |
| Incomplete Reaction | - Insufficient reaction time or temperature- Insufficient base | - Increase the reaction time or temperature.[1]- Add a slight excess of the terminal alkyne.- Ensure the base is of high quality and sufficient quantity.[1] |
| Formation of Homocoupled Alkyne (Glaser Product) | - Presence of oxygen- Reaction time is too long | - Ensure the reaction is performed under a strict inert atmosphere.[1]- Use freshly distilled and degassed solvents.- Minimize the reaction time once the starting material is consumed.- Consider a copper-free protocol.[8] |
| Dehalogenation of Starting Material | - Certain catalyst/ligand combinations- Presence of impurities | - Screen different palladium catalysts and ligands.- Ensure high purity of the starting this compound. |
Conclusion
The Sonogashira reaction is a highly effective method for the synthesis of 4-alkynyl-3,6-dichloropyridazines. The protocols and data presented in these application notes, derived from established procedures for similar heterocyclic systems, provide a solid foundation for researchers to successfully employ this reaction in their synthetic endeavors. Careful control of the reaction conditions, particularly the exclusion of oxygen and moisture, is key to achieving high yields of the desired products. The ability to selectively functionalize the 4-position of the dichloropyridazine ring opens up numerous possibilities for the development of novel compounds in pharmaceutical and materials science research.
References
- 1. benchchem.com [benchchem.com]
- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 8. kmt.vander-lingen.nl [kmt.vander-lingen.nl]
- 9. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
Application Notes and Protocol for Nucleophilic Aromatic Substitution on 3,6-Dichloro-4-iodopyridazine
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,6-Dichloro-4-iodopyridazine is a versatile building block in medicinal chemistry and materials science. The electron-deficient nature of the pyridazine ring, further activated by three halogen substituents, makes it highly susceptible to nucleophilic aromatic substitution (SNAr). This reactivity allows for the selective introduction of a wide range of functionalities, enabling the synthesis of diverse compound libraries for drug discovery and the development of novel materials. These substituted pyridazines are of significant interest due to their potential biological activities, including antimicrobial and anticancer properties, and their use as kinase inhibitors.[1]
This document provides a detailed protocol for performing nucleophilic aromatic substitution on this compound with amine nucleophiles, a common transformation in the synthesis of biologically active molecules.
Principle of the Reaction
The nucleophilic aromatic substitution on this compound proceeds through a bimolecular addition-elimination mechanism. The electron-deficient pyridazine ring is attacked by a nucleophile, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[2] Subsequent elimination of a halide leaving group restores the aromaticity of the ring, yielding the substituted product.
The regioselectivity of the substitution is influenced by the electronic and steric properties of the substituents. In polyhalogenated pyridazines, the position of substitution can often be controlled by carefully selecting the reaction conditions. Generally, the chlorine atoms on the pyridazine ring are more susceptible to nucleophilic attack than the iodine atom.
Experimental Protocol: SNAr with an Amine Nucleophile
This protocol describes a general procedure for the reaction of this compound with a primary or secondary amine.
Materials:
-
This compound
-
Amine nucleophile (e.g., morpholine, piperidine, benzylamine)
-
Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Anhydrous N,N-Dimethylformamide (DMF) or other suitable polar aprotic solvent (e.g., DMSO, NMP)
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Condenser
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Heating mantle or oil bath with temperature control
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq).
-
Solvent and Reagents: Dissolve the starting material in anhydrous DMF. Add the amine nucleophile (1.1 eq) to the solution, followed by the dropwise addition of DIPEA (1.5 eq).
-
Reaction Conditions: Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC). If the reaction is sluggish, it can be heated to 50-80 °C.
-
Workup: Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash with water and then with brine to remove residual DMF and salts.
-
Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Solvent Removal: Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired substituted pyridazine.
Data Presentation
Table 1: Representative Reaction Parameters for SNAr on this compound
| Entry | Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Expected Major Product |
| 1 | Morpholine | DIPEA | DMF | 25 | 2 | 4-(6-chloro-4-iodopyridazin-3-yl)morpholine |
| 2 | Piperidine | TEA | DMSO | 80 | 4 | 1-(6-chloro-4-iodopyridazin-3-yl)piperidine |
| 3 | Benzylamine | DIPEA | NMP | 60 | 6 | N-benzyl-6-chloro-4-iodopyridazin-3-amine |
Mandatory Visualizations
Caption: Experimental workflow for the nucleophilic aromatic substitution on this compound.
Safety Precautions
-
Handle all chemicals in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
This compound and its derivatives should be handled with care as their toxicological properties may not be fully characterized.
-
Polar aprotic solvents like DMF, DMSO, and NMP have specific handling and disposal requirements. Consult the safety data sheets (SDS) for each reagent before use.
References
Application Notes and Protocols for the Synthesis of Substituted Pyridazines from 3,6-Dichloro-4-iodopyridazine
For Researchers, Scientists, and Drug Development Professionals
Introduction and Application Notes
3,6-Dichloro-4-iodopyridazine is a versatile trifunctionalized heterocyclic building block, offering a strategic platform for the synthesis of a diverse array of substituted pyridazine derivatives. The differential reactivity of its halogen substituents under palladium-catalyzed cross-coupling conditions allows for a regioselective and sequential functionalization approach. The carbon-iodine bond is significantly more reactive than the carbon-chlorine bonds, enabling selective substitution at the C4-position under milder conditions, while leaving the C3 and C6 chloro groups available for subsequent transformations.
This selective functionalization is of high interest in medicinal chemistry and drug development, as the pyridazine scaffold is a well-established pharmacophore present in numerous biologically active compounds. Substituted pyridazines have demonstrated a wide range of pharmacological activities, including but not limited to, inhibition of protein kinases such as Cyclin-Dependent Kinase 2 (CDK2) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which are critical targets in oncology.[1][2]
This document provides detailed protocols for the selective C4-functionalization of this compound via Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions. These methods facilitate the introduction of aryl, alkynyl, and amino moieties, respectively, paving the way for the rapid generation of compound libraries for screening and lead optimization in drug discovery programs.
Regioselective Synthetic Strategy
The synthetic utility of this compound lies in the predictable regioselectivity of palladium-catalyzed cross-coupling reactions. The general order of reactivity for carbon-halogen bonds in these reactions is C-I > C-Br > C-Cl. This allows for the selective functionalization of the C4-position.
Caption: Regioselective functionalization of this compound.
Quantitative Data Summary
The following tables summarize typical reaction conditions and yields for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings on analogous polyhalogenated nitrogen heterocycles, which can be adapted for this compound.
Table 1: Suzuki-Miyaura Coupling Conditions and Yields
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Dioxane/H₂O | 90 | 12 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | - | Cs₂CO₃ | Toluene/H₂O | 100 | 8 | 80-90 |
| 3 | 3-Thienylboronic acid | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ | 1,4-Dioxane | 110 | 16 | 75-85 |
| 4 | 4-Fluorophenylboronic acid | Pd(OAc)₂ (2) | XPhos (4) | K₂CO₃ | t-BuOH/H₂O | 80 | 12 | 88-96 |
Table 2: Sonogashira Coupling Conditions and Yields
| Entry | Alkyne | Pd Catalyst (mol%) | Cu Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N | THF | 65 | 6 | 80-90 |
| 2 | Trimethylsilylacetylene | Pd(PPh₃)₄ (5) | CuI (10) | Diisopropylamine | Toluene | 80 | 12 | 75-85 |
| 3 | 1-Hexyne | Pd(dppf)Cl₂ (3) | CuI (5) | Et₃N | DMF | 50 | 8 | 85-95 |
| 4 | Ethynyltrimethylsilane | Pd(OAc)₂ (2) / XPhos (4) | CuI (5) | Cs₂CO₃ | Acetonitrile | 70 | 10 | 70-80 |
Table 3: Buchwald-Hartwig Amination Conditions and Yields
| Entry | Amine | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (2) | BINAP (3) | NaOt-Bu | Toluene | 100 | 18 | 70-85 |
| 2 | Aniline | Pd(OAc)₂ (2) | Xantphos (4) | Cs₂CO₃ | 1,4-Dioxane | 110 | 24 | 65-80 |
| 3 | Benzylamine | Pd₂(dba)₃ (1.5) | RuPhos (3) | K₃PO₄ | t-BuOH | 90 | 16 | 75-90 |
| 4 | Piperidine | Pd(OAc)₂ (3) | BrettPhos (6) | LHMDS | THF | 80 | 12 | 80-92 |
Experimental Protocols
General Considerations
All reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents. Reagents should be of high purity. Reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
Protocol 1: Suzuki-Miyaura Coupling for the Synthesis of 4-Aryl-3,6-dichloropyridazine
Caption: General workflow for Suzuki-Miyaura coupling.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (0.05 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane and water (4:1 mixture), degassed
Procedure:
-
To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, potassium carbonate, and Pd(PPh₃)₄.
-
Seal the flask, and evacuate and backfill with nitrogen or argon. Repeat this cycle three times.
-
Add the degassed 4:1 mixture of 1,4-dioxane and water via syringe.
-
Heat the reaction mixture to 90 °C and stir for 12 hours.
-
After completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite®.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.
Protocol 2: Sonogashira Coupling for the Synthesis of 4-Alkynyl-3,6-dichloropyridazine
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Pd(PPh₃)₂Cl₂ (0.02 equiv)
-
Copper(I) iodide (CuI) (0.04 equiv)
-
Triethylamine (Et₃N) (3.0 equiv)
-
Anhydrous tetrahydrofuran (THF)
Procedure:
-
To a Schlenk flask, add this compound, Pd(PPh₃)₂Cl₂, and CuI.
-
Evacuate and backfill the flask with nitrogen three times.
-
Add anhydrous THF, followed by triethylamine and the terminal alkyne via syringe.
-
Stir the reaction mixture at 65 °C for 6 hours.
-
Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.
-
Filter the mixture through Celite® and wash the filtrate with saturated aqueous NH₄Cl solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography.
Protocol 3: Buchwald-Hartwig Amination for the Synthesis of 4-Amino-3,6-dichloropyridazine
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Pd₂(dba)₃ (0.02 equiv)
-
BINAP (0.03 equiv)
-
Sodium tert-butoxide (NaOt-Bu) (1.4 equiv)
-
Anhydrous toluene
Procedure:
-
In a glovebox, charge a Schlenk tube with Pd₂(dba)₃, BINAP, and sodium tert-butoxide.
-
Add this compound and a magnetic stir bar.
-
Seal the tube, remove it from the glovebox, and add anhydrous toluene and the amine via syringe under a positive pressure of nitrogen.
-
Place the reaction vessel in a preheated oil bath at 100 °C and stir for 18 hours.
-
Cool the reaction to room temperature, dilute with ethyl acetate, and quench with water.
-
Separate the layers and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography.
Signaling Pathway Context
Substituted pyridazines are known to interact with various signaling pathways implicated in cancer. For instance, they have been developed as inhibitors of CDK2, a key regulator of the cell cycle, and VEGFR-2, a crucial mediator of angiogenesis.
Simplified CDK2 Signaling Pathway
Caption: Inhibition of the CDK2 pathway by substituted pyridazines.[1][3]
Simplified VEGFR-2 Signaling Pathway
Caption: Inhibition of the VEGFR-2 signaling pathway by substituted pyridazines.[2]
References
- 1. Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 3,6-Dichloro-4-iodopyridazine in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility and medicinal chemistry applications of 3,6-Dichloro-4-iodopyridazine. This versatile building block offers a strategic platform for the development of novel therapeutic agents, particularly in the realm of oncology. The differential reactivity of the halogen substituents allows for selective and sequential functionalization, making it an invaluable scaffold for the synthesis of diverse compound libraries.
Introduction to this compound in Drug Discovery
This compound is a key heterocyclic intermediate characterized by a pyridazine core substituted with two chlorine atoms and one iodine atom. The distinct electronic and steric properties of these halogens provide a powerful tool for medicinal chemists. The carbon-iodine bond is significantly more reactive towards palladium-catalyzed cross-coupling reactions than the carbon-chlorine bonds. This reactivity difference enables regioselective modification at the C4-position, while leaving the C3 and C6 positions available for subsequent diversification under different reaction conditions. This modular approach is highly advantageous for structure-activity relationship (SAR) studies and the optimization of lead compounds.
The pyridazine scaffold itself is a "privileged structure" in medicinal chemistry, found in numerous biologically active molecules. Derivatives of 3,6-dichloropyridazine have been reported to exhibit a wide range of pharmacological activities, including antimicrobial, antifungal, and anticancer properties.[1]
Key Applications in Medicinal Chemistry: Kinase Inhibitors
A primary application of this compound in medicinal chemistry is in the synthesis of protein kinase inhibitors.[1] Kinases are a class of enzymes that play a crucial role in cell signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. The 3,6-disubstituted pyridazine scaffold has been successfully employed to develop potent inhibitors of various kinases, including Cyclin-Dependent Kinase 2 (CDK2).[1]
Targeting the CDK2 Signaling Pathway in Cancer
CDK2 is a key regulator of cell cycle progression, particularly at the G1/S phase transition.[1][2][3] In many cancers, the CDK2 pathway is hyperactivated, leading to uncontrolled cell proliferation. Therefore, inhibiting CDK2 is a promising therapeutic strategy. 3,6-disubstituted pyridazines derived from this compound have shown potent and selective inhibition of CDK2.[1]
Below is a simplified representation of the CDK2 signaling pathway and the point of intervention for pyridazine-based inhibitors.
Quantitative Data: In Vitro Activity of 3,6-Disubstituted Pyridazine Derivatives
A series of 3,6-disubstituted pyridazines have been synthesized and evaluated for their in vitro anticancer activity and their ability to inhibit CDK2. The data below summarizes the half-maximal inhibitory concentrations (IC50) for selected compounds.[1]
| Compound ID | R1 Substituent | R2 Substituent | T-47D IC50 (µM) | MDA-MB-231 IC50 (µM) | CDK2 IC50 (nM) |
| 11e | 2-Adamantyl | 4-Fluorophenyl | 1.12 ± 0.04 | 2.18 ± 0.07 | 151 |
| 11h | tert-Butyl | 4-Fluorophenyl | 1.98 ± 0.06 | 3.45 ± 0.11 | 43.8 |
| 11l | Methyltetrahydropyran | 4-Fluorophenyl | 1.57 ± 0.05 | 1.30 ± 0.04 | 55.6 |
| 11m | Methyltetrahydropyran | 2,4-Difluorophenyl | 0.43 ± 0.01 | 0.99 ± 0.03 | 20.1 |
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of the this compound precursor and its subsequent functionalization via palladium-catalyzed cross-coupling reactions.
Synthesis of this compound
Protocol: Synthesis of 3,6-Dichloropyridazine (Precursor)
This protocol is adapted from established procedures for the synthesis of 3,6-dichloropyridazine from 3,6-pyridazinediol.[4]
Materials:
-
3,6-Pyridazinediol
-
Phosphorus oxychloride (POCl₃)
-
Chloroform
-
Ice
-
Sodium bicarbonate solution (saturated)
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane/ethyl acetate mixture)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3,6-pyridazinediol (1.0 eq) and phosphorus oxychloride (3.0 eq).
-
Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice with stirring.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the aqueous layer with chloroform (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane/ethyl acetate) to afford pure 3,6-dichloropyridazine.
Palladium-Catalyzed Cross-Coupling Reactions
The differential reactivity of the halogens on the this compound ring allows for selective functionalization at the C4 position. The following are generalized protocols for Suzuki-Miyaura and Sonogashira couplings, which are commonly used to introduce aryl/heteroaryl and alkynyl groups, respectively.
This reaction is used to form a carbon-carbon bond between the C4 position of the pyridazine and a boronic acid or ester.
Protocol: General Procedure for Suzuki-Miyaura Coupling
Materials:
-
This compound (1.0 eq)
-
Aryl or heteroaryl boronic acid (1.1 - 1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, 2.0-3.0 eq)
-
Solvent (e.g., 1,4-dioxane/water mixture, toluene, DMF)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask, add this compound, the boronic acid, the palladium catalyst, and the base.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent to the flask.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir until the starting material is consumed (monitor by TLC).
-
Cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
This reaction forms a carbon-carbon bond between the C4 position of the pyridazine and a terminal alkyne.
Protocol: General Procedure for Sonogashira Coupling
Materials:
-
This compound (1.0 eq)
-
Terminal alkyne (1.2 - 2.0 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%)
-
Copper(I) iodide (CuI) (1-5 mol%)
-
Base (e.g., triethylamine (TEA), diisopropylamine (DIPA))
-
Solvent (e.g., THF, DMF)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask, add this compound, the palladium catalyst, and CuI.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the anhydrous, degassed solvent and the base.
-
Add the terminal alkyne dropwise to the stirred solution.
-
Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) until completion (monitor by TLC).
-
Once the reaction is complete, dilute with an organic solvent and filter through a pad of celite to remove the catalyst.
-
Wash the filtrate with saturated aqueous ammonium chloride solution, then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Conclusion
This compound is a highly valuable and versatile building block in medicinal chemistry. Its predictable regioselectivity in cross-coupling reactions allows for the efficient and modular synthesis of a wide array of 3,4,6-trisubstituted pyridazines. These derivatives have demonstrated significant potential as therapeutic agents, particularly as inhibitors of key protein kinases involved in cancer progression. The protocols and data presented in these application notes provide a solid foundation for researchers to explore the rich chemistry of this scaffold in their drug discovery and development programs.
References
- 1. Cyclin-dependent kinase 2 - Wikipedia [en.wikipedia.org]
- 2. CDK2 and CDK4: Cell Cycle Functions Evolve Distinct, Catalysis-Competent Conformations, Offering Drug Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. An Improved Process For The Preparationof 3,6 Dichloro 4 [quickcompany.in]
Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling of 3,6-Dichloro-4-iodopyridazine
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,6-Dichloro-4-iodopyridazine is a versatile trifunctional building block in organic synthesis, offering a platform for the strategic and regioselective introduction of various substituents. The differential reactivity of its carbon-halogen bonds under palladium catalysis makes it an exceptionally valuable precursor for the synthesis of complex polysubstituted pyridazine derivatives, which are key scaffolds in medicinal chemistry and materials science. The carbon-iodine bond at the C4 position is significantly more reactive than the carbon-chlorine bonds at the C3 and C6 positions, allowing for selective functionalization at the C4 position while leaving the chloro substituents available for subsequent transformations.
This document provides detailed application notes and protocols for the palladium-catalyzed Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions of this compound.
Regioselective Cross-Coupling Strategy
The synthetic utility of this compound lies in the predictable regioselectivity of palladium-catalyzed cross-coupling reactions. The general order of reactivity for carbon-halogen bonds in these reactions is C-I > C-Br > C-Cl. This reactivity difference allows for the selective coupling at the C4 position.
Caption: Sequential functionalization strategy for this compound.
Suzuki-Miyaura Coupling: Synthesis of 4-Aryl-3,6-dichloropyridazines
The Suzuki-Miyaura coupling is a robust method for the formation of carbon-carbon bonds between an organoboron compound and an organic halide. This reaction is highly effective for the regioselective arylation of this compound at the C4 position.
Quantitative Data Summary
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | - | K₂CO₃ | 1,4-Dioxane | 90 | 16 | 88 |
| 3 | 4-Trifluoromethylphenylboronic acid | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ | Toluene | 100 | 12 | 82 |
| 4 | 3-Thienylboronic acid | Pd(OAc)₂ (2) | XPhos (4) | Cs₂CO₃ | THF | 70 | 24 | 78 |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: In a dry Schlenk flask, combine this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), the palladium catalyst, and the base.
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Add the degassed solvent to the reaction mixture.
-
Reaction: Heat the mixture to the specified temperature and stir for the indicated time. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: After completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Sonogashira Coupling: Synthesis of 4-Alkynyl-3,6-dichloropyridazines
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl halide, providing a direct route to alkynyl-substituted pyridazines. The reaction proceeds selectively at the C4-iodo position.
Quantitative Data Summary
| Entry | Terminal Alkyne | Pd Catalyst (mol%) | CuI (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₄ (5) | 10 | Et₃N | THF | 60 | 8 | 85-92 |
| 2 | Ethynyltrimethylsilane | PdCl₂(PPh₃)₂ (3) | 5 | Diisopropylamine | Toluene | 70 | 12 | 88 |
| 3 | 1-Hexyne | Pd(OAc)₂ (2) / PPh₃ (4) | 5 | Piperidine | DMF | 80 | 10 | 75 |
| 4 | Propargyl alcohol | Pd(dppf)Cl₂ (3) | 10 | Et₃N | Acetonitrile | 65 | 16 | 81 |
Experimental Protocol: General Procedure for Sonogashira Coupling
-
Reaction Setup: To a Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), the palladium catalyst, and copper(I) iodide.
-
Solvent and Reagents: Add the anhydrous, degassed solvent and the amine base. Stir for 10-15 minutes.
-
Alkyne Addition: Add the terminal alkyne (1.2-1.5 equiv.) to the reaction mixture.
-
Reaction: Stir the reaction at the specified temperature for the indicated time, monitoring by TLC or LC-MS.
-
Work-up: Upon completion, cool the mixture, dilute with an organic solvent, and filter through a pad of Celite to remove the catalyst.
-
Purification: Wash the filtrate with water and brine. Dry the organic layer, concentrate, and purify the crude product by flash column chromatography.
Buchwald-Hartwig Amination: Synthesis of 4-Amino-3,6-dichloropyridazines
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds. It allows for the regioselective amination of this compound at the C4 position with a wide range of primary and secondary amines.
Quantitative Data Summary
| Entry | Amine | Pd Precatalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (2) | BINAP (3) | NaOt-Bu | Toluene | 100 | 18 | 89 |
| 2 | Aniline | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ | 1,4-Dioxane | 110 | 24 | 76 |
| 3 | Benzylamine | Pd₂(dba)₃ (1.5) | RuPhos (3) | Cs₂CO₃ | THF | 80 | 20 | 82 |
| 4 | n-Butylamine | Pd(OAc)₂ (2) | BrettPhos (3) | K₂CO₃ | t-BuOH | 90 | 16 | 85 |
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox or under an inert atmosphere, charge a Schlenk tube with the palladium precatalyst, the ligand, and the base.
-
Reagent Addition: Add this compound (1.0 equiv.) and the amine (1.2-1.5 equiv.).
-
Solvent Addition: Add the anhydrous, degassed solvent.
-
Reaction: Seal the tube and heat the reaction mixture with vigorous stirring for the specified time. Monitor progress by TLC or LC-MS.
-
Work-up: After cooling to room temperature, dilute the mixture with an organic solvent and filter through a plug of silica gel, eluting with additional solvent.
-
Purification: Concentrate the filtrate and purify the residue by column chromatography.
Visualizations
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling.
Caption: General experimental workflow for cross-coupling reactions.
Application Notes and Protocols for the Regioselective Functionalization of 3,6-Dichloro-4-iodopyridazine
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,6-Dichloro-4-iodopyridazine is a versatile trifunctional building block for the synthesis of complex substituted pyridazine derivatives, which are prevalent scaffolds in medicinal chemistry and materials science. The differential reactivity of the carbon-halogen bonds (C-I > C-Cl) under various catalytic conditions allows for a programmed and regioselective functionalization at the C4, C3, and C6 positions. This document provides detailed application notes and experimental protocols for the selective modification of this compound via Suzuki-Miyaura coupling, Sonogashira coupling, Buchwald-Hartwig amination, and nucleophilic aromatic substitution (SNAr), enabling the synthesis of diverse molecular architectures.
Regioselectivity Principles
The sequential functionalization of this compound is primarily governed by the inherent differences in the carbon-halogen bond strengths and their susceptibility to oxidative addition in palladium-catalyzed cross-coupling reactions. The general order of reactivity is C-I > C-Br > C-Cl. Consequently, the C-I bond at the C4 position is the most labile and will react selectively under milder conditions, leaving the two C-Cl bonds at the C3 and C6 positions available for subsequent transformations under more forcing conditions.
Nucleophilic aromatic substitution (SNAr) reactions are also highly regioselective, with the positions on the electron-deficient pyridazine ring being susceptible to attack by nucleophiles. The positions ortho and para to the ring nitrogens are generally activated towards nucleophilic attack.
Application Note: Iodination of 3,6-Dichloropyridazine via Halogen Exchange
Application Notes and Protocols: 3,6-Dichloro-4-iodopyridazine as a Versatile Synthetic Building Block
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of 3,6-dichloro-4-iodopyridazine, a valuable and versatile building block in organic synthesis. Its unique trifunctional nature, possessing three halogen atoms with differential reactivity, allows for selective and sequential functionalization through a variety of cross-coupling reactions. This attribute makes it an invaluable scaffold for the synthesis of diverse libraries of substituted pyridazines, a class of compounds prevalent in numerous biologically active molecules and approved drugs.[1]
The strategic importance of this building block lies in the distinct reactivity of its carbon-halogen bonds under palladium catalysis, which typically follows the order C-I > C-Br > C-Cl.[1] This allows for highly regioselective reactions at the C4 position, leaving the two chlorine atoms at the C3 and C6 positions available for subsequent modifications under different reaction conditions. This modular approach enables the efficient construction of complex, multi-substituted pyridazine derivatives.
Key Synthetic Applications
The primary applications of this compound as a building block involve palladium-catalyzed cross-coupling reactions, including:
-
Suzuki-Miyaura Coupling: For the formation of C-C bonds with aryl and heteroaryl boronic acids.
-
Sonogashira Coupling: For the creation of C-C triple bonds with terminal alkynes.
-
Buchwald-Hartwig Amination: For the introduction of nitrogen-based substituents.
These reactions provide access to a wide array of functionalized pyridazines, which are key intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials.
Experimental Protocols and Data
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for the synthesis of 4-aryl-3,6-dichloropyridazines. The higher reactivity of the C-I bond allows for selective coupling at the C4 position under relatively mild conditions.
Experimental Workflow: Suzuki-Miyaura Coupling
Caption: General workflow for the Suzuki-Miyaura coupling of this compound.
Detailed Protocol: General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: In an oven-dried Schlenk flask containing a magnetic stir bar, combine this compound (1.0 equiv), the desired arylboronic acid (1.1-1.5 equiv), a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 equiv), and a base, typically K₂CO₃ or Cs₂CO₃ (2.0-3.0 equiv).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (nitrogen or argon). Repeat this cycle three times to ensure an oxygen-free environment.
-
Solvent Addition: Add a degassed solvent system, commonly a mixture of 1,4-dioxane and water (e.g., 4:1 v/v), via syringe.
-
Reaction: Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate. Wash the organic layer sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to afford the desired 4-aryl-3,6-dichloropyridazine.
Quantitative Data: Representative Suzuki-Miyaura Coupling Reactions
| Entry | Arylboronic Acid | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 90 | 12 | 85 |
| 2 | 4-Methoxyphenylboronic acid | PdCl₂(dppf) | Cs₂CO₃ | Toluene/EtOH/H₂O | 100 | 8 | 92 |
| 3 | 3-Thienylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | DME/EtOH/H₂O | 80 | 16 | 78[2] |
| 4 | 4-Fluorophenylboronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | Dioxane | 100 | 10 | 89 |
Sonogashira Coupling
The Sonogashira coupling enables the introduction of alkynyl moieties at the C4 position of the pyridazine ring, providing a valuable synthetic handle for further transformations.
Experimental Workflow: Sonogashira Coupling
Caption: General workflow for the Sonogashira coupling of this compound.
Detailed Protocol: General Procedure for Sonogashira Coupling
-
Reaction Setup: To a Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), a palladium catalyst such as Pd(PPh₃)₂Cl₂ (0.02-0.05 equiv), and a copper(I) iodide (CuI) co-catalyst (0.04-0.10 equiv).[3][4][5]
-
Solvent and Reagent Addition: Add an anhydrous, degassed solvent (e.g., THF or DMF) followed by an amine base, typically triethylamine (Et₃N) or diisopropylethylamine (DIPEA) (2.0-3.0 equiv). Stir the mixture for a few minutes.
-
Alkyne Addition: Slowly add the terminal alkyne (1.1-1.5 equiv) to the reaction mixture via syringe.
-
Reaction: Stir the reaction at room temperature or heat to 40-65 °C, monitoring for completion by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture and dilute it with an organic solvent. Filter the mixture through a pad of celite to remove the catalyst residues. Wash the filtrate with water and brine.
-
Purification: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography to yield the 4-alkynyl-3,6-dichloropyridazine.[6]
Quantitative Data: Representative Sonogashira Coupling Reactions
| Entry | Terminal Alkyne | Pd Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | RT | 12 | 90 |
| 2 | Trimethylsilylacetylene | Pd(PPh₃)₄ / CuI | DIPEA | DMF | 50 | 6 | 95 |
| 3 | 1-Hexyne | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | 40 | 18 | 82 |
| 4 | Ethynyltrimethylsilane | PdCl₂(dppf) / CuI | Et₃N | DMF | 60 | 8 | 88 |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, allowing for the introduction of primary and secondary amines at the C4 position. The resulting 4-amino-3,6-dichloropyridazines are valuable intermediates for the synthesis of bioactive molecules, particularly kinase inhibitors.[7][8]
Experimental Workflow: Buchwald-Hartwig Amination
Caption: General workflow for the Buchwald-Hartwig amination of this compound.
Detailed Protocol: General Procedure for Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox or under an inert atmosphere, add this compound (1.0 equiv), the desired amine (1.2-1.5 equiv), a palladium pre-catalyst such as Pd₂(dba)₃ (0.01-0.02 equiv), a suitable phosphine ligand (e.g., XPhos, RuPhos; 0.02-0.04 equiv), and a strong, non-nucleophilic base like sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LiHMDS) (1.5-2.0 equiv) to a dry Schlenk tube.[9]
-
Solvent Addition: Add anhydrous, degassed toluene or 1,4-dioxane.
-
Reaction: Seal the tube and heat the mixture to 80-110 °C with vigorous stirring until the reaction is complete (monitored by TLC or LC-MS).
-
Work-up: Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate or CH₂Cl₂), and filter through a pad of celite. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography to afford the desired 4-amino-3,6-dichloropyridazine.
Quantitative Data: Representative Buchwald-Hartwig Amination Reactions
| Entry | Amine | Pd Pre-catalyst / Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ / XPhos | NaOt-Bu | Toluene | 100 | 12 | 91 |
| 2 | Aniline | Pd(OAc)₂ / RuPhos | K₃PO₄ | Dioxane | 110 | 16 | 84 |
| 3 | Benzylamine | Pd₂(dba)₃ / BrettPhos | LiHMDS | Toluene | 90 | 10 | 88 |
| 4 | Piperidine | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Dioxane | 100 | 14 | 86 |
Application in the Synthesis of Bioactive Molecules: Kinase Inhibitors
Substituted pyridazines are a privileged scaffold in medicinal chemistry, with numerous derivatives exhibiting potent biological activities. In particular, 3,6-disubstituted pyridazines have been identified as potent inhibitors of various protein kinases, which are crucial regulators of cell signaling pathways and are often dysregulated in diseases such as cancer.[10][11][12]
One important class of kinases targeted by pyridazine derivatives are the Cyclin-Dependent Kinases (CDKs), particularly CDK2.[10][11][12] CDK2 plays a critical role in cell cycle progression, and its inhibition can lead to cell cycle arrest and apoptosis in cancer cells.
Signaling Pathway: CDK2 in Cell Cycle Regulation and its Inhibition
References
- 1. benchchem.com [benchchem.com]
- 2. CN112645883A - Preparation method of 3, 6-dichloropyridazine - Google Patents [patents.google.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 5. Sonogashira Coupling [organic-chemistry.org]
- 6. c-Jun N-Terminal Kinase Signaling Inhibitors Under Development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. scbt.com [scbt.com]
- 10. Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols: Large-Scale Synthesis of 3,6-Dichloro-4-iodopyridazine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the large-scale synthesis of 3,6-dichloro-4-iodopyridazine, a valuable building block in the development of pharmaceuticals and other specialty chemicals. The synthesis is presented in two main stages: the preparation of the precursor 3,6-dichloropyridazine and its subsequent iodination to yield the final product.
Introduction
This compound is a key intermediate in the synthesis of a variety of biologically active molecules. The presence of three distinct halogen substituents on the pyridazine ring allows for selective functionalization through various cross-coupling reactions, making it a versatile scaffold in medicinal chemistry. This protocol outlines a scalable and efficient synthesis route.
Stage 1: Large-Scale Synthesis of 3,6-Dichloropyridazine
The synthesis of 3,6-dichloropyridazine is a well-established process that begins with the reaction of maleic anhydride with hydrazine hydrate to form 3,6-pyridazinediol, which is then chlorinated.
Experimental Protocol: Synthesis of 3,6-Dichloropyridazine
Materials:
-
Maleic Anhydride
-
Hydrazine Hydrate (80% solution)
-
Concentrated Hydrochloric Acid
-
Phosphorus Oxychloride (POCl₃)
-
Dichloromethane or Chloroform
-
Triethylamine (TEA)
-
Water
-
Ice
Procedure:
-
Synthesis of 3,6-Pyridazinediol:
-
In a suitable reaction vessel, carefully add hydrazine hydrate to concentrated hydrochloric acid at a temperature below 10°C.
-
To this solution, add maleic anhydride.
-
Heat the reaction mixture to 105-110°C and maintain this temperature for 4-6 hours.
-
After the reaction is complete, cool the mixture to 55-60°C and dilute with water.
-
Stir the mixture at room temperature, and then filter the precipitate.
-
Dry the collected solid to obtain 3,6-pyridazinediol. A typical yield for this step is around 91% with a purity of over 99% as determined by HPLC.[1]
-
-
Chlorination of 3,6-Pyridazinediol:
-
Prepare a stirred solution of 3,6-pyridazinediol and phosphorus oxychloride in either dichloromethane or chloroform.
-
Cool the mixture to below 10°C.
-
Slowly add triethylamine dropwise over a period of 45-60 minutes.
-
Upon completion of the reaction, the 3,6-dichloropyridazine can be isolated and purified.
-
Quantitative Data for 3,6-Dichloropyridazine Synthesis
| Parameter | Value | Reference |
| 3,6-Pyridazinediol Yield | 91% | [1] |
| 3,6-Pyridazinediol Purity (HPLC) | >99% | [1] |
Stage 2: Proposed Large-Scale Synthesis of this compound
The direct and selective iodination of 3,6-dichloropyridazine at the 4-position presents a synthetic challenge due to the electron-deficient nature of the pyridazine ring. Based on general principles of electrophilic aromatic substitution on similar heterocyclic systems, a plausible and scalable method would involve the use of N-iodosuccinimide (NIS) in a strong acid, or a combination of iodine with a strong oxidizing agent. The following protocol is a proposed method based on these principles.
Experimental Protocol: Iodination of 3,6-Dichloropyridazine
Materials:
-
3,6-Dichloropyridazine
-
N-Iodosuccinimide (NIS)
-
Concentrated Sulfuric Acid
-
Dichloromethane
-
Saturated Sodium Bicarbonate Solution
-
Saturated Sodium Thiosulfate Solution
-
Anhydrous Magnesium Sulfate
-
Hexanes
-
Ethyl Acetate
Procedure:
-
Reaction Setup:
-
In a large, dry, glass-lined reactor equipped with a mechanical stirrer, thermometer, and addition funnel, charge 3,6-dichloropyridazine and a suitable solvent such as dichloromethane.
-
Cool the mixture to 0-5°C with an ice bath.
-
-
Iodination:
-
Slowly add concentrated sulfuric acid to the stirred suspension, maintaining the temperature below 10°C.
-
Once the addition is complete, add N-iodosuccinimide portion-wise over a period of 1-2 hours, ensuring the temperature remains between 0-10°C.
-
Allow the reaction to stir at this temperature for an additional 2-4 hours, monitoring the progress by TLC or HPLC.
-
-
Work-up and Purification:
-
Carefully quench the reaction by slowly pouring the mixture into a vigorously stirred vessel containing crushed ice and a saturated aqueous solution of sodium bicarbonate. Ensure the final pH is neutral or slightly basic.
-
If the aqueous layer retains a yellow or brown color due to excess iodine, add a saturated aqueous solution of sodium thiosulfate until the color disappears.
-
Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
The crude this compound can be purified by recrystallization from a suitable solvent system, such as a mixture of hexanes and ethyl acetate, or by column chromatography on silica gel.
-
Quantitative Data for Proposed Iodination
| Parameter | Anticipated Value | Notes |
| Yield | 60-80% | Yields can vary depending on reaction scale and optimization. |
| Purity (HPLC) | >98% | After purification. |
Visualizations
Synthesis Workflow
Caption: Overall workflow for the synthesis of this compound.
Logical Relationship of Reagents
Caption: Reagent relationships in the two-stage synthesis.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3,6-Dichloro-4-iodopyridazine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3,6-dichloro-4-iodopyridazine. The information is structured to address common challenges and improve reaction yields.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: While specific literature on the direct synthesis of this compound is not abundant, a common approach involves a two-step process. The first step is the synthesis of the precursor, 3,6-dichloropyridazine, typically from maleic anhydride and hydrazine hydrate, followed by chlorination. The second step is the electrophilic iodination of 3,6-dichloropyridazine at the 4-position.
Q2: What are the critical parameters to control during the synthesis of the 3,6-dichloropyridazine precursor?
A2: For the synthesis of 3,6-dichloropyridazine from 3,6-dihydroxypyridazine (the product of maleic anhydride and hydrazine), the choice of chlorinating agent (e.g., POCl₃, PCl₅, or N-chlorosuccinimide) and reaction temperature are critical.[1][2] When using phosphorus-based chlorinating agents, controlling the temperature and ensuring the removal of byproducts like phosphorus oxychloride is crucial for obtaining a high yield and purity.[1][2]
Q3: What are some suitable iodinating agents for the second step?
A3: The electrophilic iodination of pyridazine rings can be challenging due to the electron-withdrawing nature of the nitrogen atoms.[3] Potential iodinating systems to consider include molecular iodine (I₂) in the presence of an oxidizing agent or a Lewis acid, N-iodosuccinimide (NIS), or iodine monochloride (ICl).[4][5][6] Optimization of the solvent, temperature, and stoichiometry of the iodinating agent will be necessary.
Q4: How can I monitor the progress of the iodination reaction?
A4: The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). These methods will help in determining the consumption of the starting material (3,6-dichloropyridazine) and the formation of the desired product and any byproducts.
Troubleshooting Guide
Issue 1: Low Yield in the Synthesis of 3,6-dichloropyridazine (Precursor)
Question: My yield for the conversion of 3,6-dihydroxypyridazine to 3,6-dichloropyridazine is consistently low. What are the potential causes and solutions?
Answer: Low yields in this chlorination step can arise from several factors. A systematic approach to troubleshooting is recommended.
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Incomplete Reaction: The reaction may not be going to completion.
-
Recommendation: Increase the reaction time or temperature. Ensure the reagents are of high purity, as impurities can inhibit the reaction.[7]
-
-
Suboptimal Chlorinating Agent: The choice and amount of chlorinating agent are crucial.
-
Recommendation: If using phosphorus oxychloride (POCl₃), consider using it as both the reagent and solvent, or in the presence of a catalyst. An excess of the chlorinating agent may be required. Alternatively, N-chlorosuccinimide (NCS) in the presence of an acid has been reported to give high yields and is a safer alternative to phosphorus-based reagents.[1]
-
-
Difficult Work-up and Purification: The product might be lost during the work-up and purification steps.
-
Recommendation: After quenching the reaction, typically with ice water, ensure the pH is adjusted appropriately (often to basic, around 8-9) to precipitate the product or to facilitate extraction with an organic solvent like dichloromethane.[1] Recrystallization from a suitable solvent such as ethanol or n-hexane can improve the purity and isolated yield.[1]
-
Issue 2: Low Yield or No Reaction in the Iodination of 3,6-dichloropyridazine
Question: I am attempting to iodinate 3,6-dichloropyridazine but am observing a low yield of the desired this compound, with a significant amount of starting material recovered. What should I investigate?
Answer: The low reactivity of the pyridazine ring towards electrophilic substitution is a likely cause. Here’s how you can troubleshoot this issue:
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Insufficiently Reactive Iodinating Agent: The chosen iodinating agent may not be electrophilic enough to react with the deactivated pyridazine ring.
-
Recommendation: Screen a variety of iodinating agents. Start with N-iodosuccinimide (NIS) in a suitable solvent like acetonitrile or dichloromethane. The use of molecular iodine in the presence of an oxidizing agent (e.g., nitric acid, silver salts) can generate a more reactive iodine species.[6][8]
-
-
Suboptimal Reaction Conditions: Temperature and solvent can significantly influence the reaction rate.
-
Recommendation: Gradually increase the reaction temperature. Monitor for potential decomposition of starting material or product at higher temperatures. Screening different solvents is also advisable.[7]
-
-
Formation of Byproducts: You may be forming undetected byproducts.
-
Recommendation: Analyze the crude reaction mixture thoroughly using techniques like LC-MS and NMR to identify any potential side products, such as di-iodinated species or products of decomposition.
-
Data Presentation
Table 1: Comparison of Reaction Conditions for the Synthesis of 3,6-dichloropyridazine
| Entry | Chlorinating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | PCl₅ | None | 125 | 4 | 82 | [1] |
| 2 | POCl₃ | Chloroform | 50 | 4 | 72.35 | [2] |
| 3 | POCl₃ | DMF | 50 | 4 | 68.41 | [2] |
| 4 | NCS/HCl | Ethanol | 45-55 | 2 | 92.6 | [1] |
Experimental Protocols
Protocol 1: Synthesis of 3,6-dichloropyridazine from 3,6-dihydroxypyridazine
This protocol is a general guideline and may require optimization.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3,6-dihydroxypyridazine and the chlorinating agent (e.g., phosphorus oxychloride).
-
Reaction: Heat the mixture to the desired temperature (e.g., 50-125 °C) and stir for the required time (e.g., 2-4 hours), monitoring the reaction by TLC.[1][2]
-
Work-up: After the reaction is complete, cool the mixture to room temperature. If phosphorus oxychloride was used in excess, it should be removed under reduced pressure. Carefully pour the reaction mixture into ice water.
-
Isolation: Adjust the pH of the aqueous solution to 8-9 with an appropriate base (e.g., 28% ammonia water) to precipitate the product.[1] The solid can be collected by filtration. Alternatively, the product can be extracted with an organic solvent (e.g., dichloromethane).
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or n-hexane) to yield pure 3,6-dichloropyridazine.[1]
Protocol 2: General Procedure for Iodination of 3,6-dichloropyridazine
This is a suggested starting point for optimization.
-
Reaction Setup: To a solution of 3,6-dichloropyridazine in a suitable solvent (e.g., acetonitrile or dichloromethane) under an inert atmosphere, add the iodinating agent (e.g., N-iodosuccinimide, 1.1 equivalents).
-
Reaction: Stir the reaction mixture at room temperature or heat to a higher temperature (e.g., 50-80 °C) while monitoring the progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction with an aqueous solution of sodium thiosulfate to remove any unreacted iodine.
-
Isolation: Extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain this compound.
Visualizations
Caption: General workflow for the synthesis of this compound.
Caption: Troubleshooting workflow for low yield in the iodination of 3,6-dichloropyridazine.
References
- 1. CN112645883A - Preparation method of 3, 6-dichloropyridazine - Google Patents [patents.google.com]
- 2. CN104447569A - Method for synthetizing 3,6-dichloropyridazine - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. Halogen and interhalogen compounds of pyridazine - Journal of the Chemical Society D: Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of Crude 3,6-Dichloro-4-iodopyridazine by Chromatography
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of crude 3,6-Dichloro-4-iodopyridazine using column chromatography.
Frequently Asked Questions (FAQs)
Q1: What is the recommended stationary phase and mobile phase for the column chromatography of this compound?
A1: For the purification of this compound, silica gel is the most commonly used stationary phase. A typical mobile phase is a mixture of a non-polar solvent like hexanes or petroleum ether and a moderately polar solvent such as ethyl acetate. A good starting point for the solvent system is a ratio of 1:3 ethyl acetate to petroleum ether, which may require optimization based on the specific impurity profile of your crude material.
Q2: How can I determine the appropriate solvent system for my specific crude mixture?
A2: Thin-Layer Chromatography (TLC) is an essential preliminary step to determine the optimal solvent system. The ideal eluent mixture should provide a retention factor (Rf) of approximately 0.2-0.4 for the desired product, this compound. This Rf range generally ensures good separation from both more polar and less polar impurities during column chromatography.
Q3: What are the common impurities I might encounter in crude this compound?
A3: Common impurities can include unreacted starting materials such as 3,6-dichloropyridazine, reagents from the iodination step, and potentially side-products like di-iodinated pyridazines or isomers, depending on the synthetic route.
Q4: My purified product appears to be degrading, showing a yellowish or brownish color. What could be the cause?
A4: Iodinated organic compounds, including this compound, can be sensitive to light and heat, which may cause the release of elemental iodine (I₂), resulting in discoloration. It is advisable to minimize exposure to direct light and elevated temperatures during the purification and storage process. Storing the purified compound under an inert atmosphere and at low temperatures can help maintain its stability.
Q5: I am observing significant tailing of my product spot on the TLC plate and poor separation on the column. What is the reason for this?
A5: The nitrogen atoms in the pyridazine ring can interact with the acidic silanol groups on the surface of the silica gel, leading to peak tailing and poor chromatographic resolution. To mitigate this, a small amount of a basic modifier, such as triethylamine (typically 0.1-1% by volume), can be added to the eluent to neutralize the acidic sites on the silica gel.
Troubleshooting Guide
This section provides solutions to common problems encountered during the chromatographic purification of this compound.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Product does not elute from the column (remains at the baseline). | The mobile phase is not polar enough. | Gradually increase the polarity of the eluent by increasing the proportion of ethyl acetate in the hexane/ethyl acetate mixture. |
| Product elutes too quickly (with the solvent front). | The mobile phase is too polar. | Decrease the polarity of the eluent by increasing the proportion of hexane or petroleum ether. |
| Co-elution of the product with an impurity. | The polarity of the product and the impurity are very similar in the chosen solvent system. | - Try a different solvent system. For example, substitute ethyl acetate with another moderately polar solvent like dichloromethane or acetone in combination with hexane. - Consider using a different stationary phase, such as alumina, which may offer different selectivity. - If the separation is still challenging, a gradient elution, where the solvent polarity is gradually increased during the chromatography run, may be effective. |
| Low recovery of the purified product. | - The product may be partially adsorbing irreversibly to the silica gel. - Some product may have been discarded in mixed fractions. - The compound may be degrading on the column. | - Add a small amount of triethylamine (0.1-1%) to the eluent to reduce strong interactions with the silica gel. - Carefully analyze all fractions by TLC before combining them. Fractions that appear to be a mixture of the product and an impurity can be combined and re-purified. - Work quickly and avoid prolonged exposure of the compound to the silica gel. |
| Streaking of the product on the TLC plate and column. | - The crude sample was overloaded onto the column. - The compound has low solubility in the mobile phase. - The acidic nature of the silica gel is causing interactions. | - Ensure the amount of crude material is appropriate for the column size (typically a 1:30 to 1:100 ratio of crude material to silica gel by weight). - Load the sample onto the column dissolved in a minimal amount of a solvent in which it is highly soluble, and that is compatible with the mobile phase (e.g., dichloromethane). "Dry loading" the sample adsorbed onto a small amount of silica gel is also a good technique. - Add a small amount of triethylamine to the eluent. |
| Discoloration of the product during purification. | Decomposition of the iodinated compound, likely due to light or heat exposure. | - Protect the chromatography column from direct light by wrapping it in aluminum foil. - Avoid heating the fractions during solvent evaporation. Use a rotary evaporator at room temperature or slightly above. |
Experimental Protocols
Thin-Layer Chromatography (TLC) for Solvent System Optimization
-
Preparation: Dissolve a small amount of the crude this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spotting: Using a capillary tube, spot the dissolved sample onto a silica gel TLC plate.
-
Development: Place the TLC plate in a developing chamber containing a mixture of hexane and ethyl acetate (start with a 4:1 ratio and adjust as needed).
-
Visualization: After the solvent front has reached near the top of the plate, remove it and visualize the spots under UV light (254 nm).
-
Analysis: The ideal solvent system will give the product an Rf value of approximately 0.2-0.4.
Column Chromatography Protocol
-
Column Preparation:
-
Place a small plug of cotton or glass wool at the bottom of a chromatography column.
-
Add a thin layer of sand over the plug.
-
Prepare a slurry of silica gel in the chosen mobile phase (e.g., 3:1 petroleum ether/ethyl acetate).
-
Pour the slurry into the column and allow the silica gel to pack under gravity, gently tapping the column to ensure even packing.
-
Add another thin layer of sand on top of the packed silica gel.
-
-
Sample Loading (Dry Loading Recommended):
-
Dissolve the crude this compound in a minimal amount of a volatile solvent (e.g., dichloromethane).
-
Add a small amount of silica gel to the solution.
-
Remove the solvent under reduced pressure to obtain a free-flowing powder of the crude product adsorbed onto the silica gel.
-
Carefully add this powder to the top of the prepared column.
-
-
Elution:
-
Carefully add the mobile phase to the column, ensuring not to disturb the top layer of sand and the sample.
-
Begin eluting the column, collecting fractions in separate test tubes.
-
Monitor the separation by collecting small aliquots from the eluting solvent and analyzing them by TLC.
-
-
Isolation:
-
Combine the fractions that contain the pure product, as determined by TLC analysis.
-
Remove the solvent from the combined fractions using a rotary evaporator to yield the purified this compound.
-
Visualizations
Caption: Workflow for the purification of this compound.
Caption: Troubleshooting logic for common chromatography issues.
Technical Support Center: Synthesis of 3,6-Dichloro-4-iodopyridazine
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 3,6-dichloro-4-iodopyridazine.
Troubleshooting Guide
The following section addresses specific issues that may be encountered during the synthesis of this compound, presented in a question-and-answer format.
Q1: My reaction is incomplete, and I still have a significant amount of the starting material (3,6-dichloropyridazine) remaining. What are the possible causes and solutions?
A1: An incomplete reaction can be due to several factors:
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Insufficient Reagent Stoichiometry: Ensure that the iodinating agent (e.g., N-iodosuccinimide or Iodine) is used in a slight excess to drive the reaction to completion.
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Inadequate Activation: If using elemental iodine, an activating agent such as periodic acid or another oxidant is often necessary to generate the electrophilic iodine species. Ensure the activating agent is fresh and used in the correct proportion.
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Low Reaction Temperature: The electrophilic iodination of a deactivated heterocyclic ring like 3,6-dichloropyridazine may require elevated temperatures. Consider gradually increasing the reaction temperature while monitoring for product formation and potential decomposition.
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Insufficient Reaction Time: These reactions can sometimes be slow. Monitor the reaction progress using an appropriate technique (e.g., TLC, GC-MS, or LC-MS) and allow for a longer reaction time if necessary.
Q2: I am observing a significant amount of a di-iodinated byproduct in my crude product mixture. How can I minimize its formation?
A2: The formation of 3,6-dichloro-4,5-diiodopyridazine is a common side reaction due to the presence of two reactive sites on the pyridazine ring. To minimize this:
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Control Stoichiometry: Carefully control the stoichiometry of the iodinating agent. Using no more than 1.0 to 1.1 equivalents of the iodinating agent can help to favor mono-iodination.
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Slow Addition of Reagents: Add the iodinating agent portion-wise or as a solution via a syringe pump over an extended period. This helps to maintain a low concentration of the electrophile in the reaction mixture, reducing the likelihood of a second iodination event on the already formed product.
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Lower Reaction Temperature: Running the reaction at a lower temperature can increase the selectivity for the mono-iodinated product, although this may require a longer reaction time.
Q3: My final product is dark-colored and appears to contain tar-like impurities. What is the cause, and how can I purify my product?
A3: Dark coloration and tar formation are often indicative of product or reagent decomposition.
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Cause: This can be caused by excessively high reaction temperatures or the use of overly harsh acidic or oxidizing conditions. The pyridazine ring can be sensitive to strong acids and oxidants.
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Prevention:
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Carefully control the reaction temperature and avoid localized overheating.
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Consider using a milder iodinating agent or a different activation method.
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-
Purification:
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Recrystallization: Attempt to recrystallize the crude product from a suitable solvent or solvent mixture (e.g., ethanol, isopropanol, or a hexane/ethyl acetate mixture).
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Column Chromatography: If recrystallization is ineffective, purification by column chromatography on silica gel is often successful. A gradient elution with a non-polar solvent system (e.g., hexanes and ethyl acetate) is recommended.
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Frequently Asked Questions (FAQs)
What is the most common side reaction in the synthesis of this compound?
The most common side reaction is the formation of the di-iodinated byproduct, 3,6-dichloro-4,5-diiodopyridazine. This occurs because both the 4 and 5 positions of the 3,6-dichloropyridazine ring are susceptible to electrophilic attack.
What analytical techniques are recommended for monitoring the reaction progress and product purity?
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Thin-Layer Chromatography (TLC): A quick and effective method to monitor the consumption of the starting material and the formation of the product and byproducts.
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Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying the components of the reaction mixture, including the starting material, product, and any volatile byproducts.
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Liquid Chromatography-Mass Spectrometry (LC-MS): An excellent technique for monitoring the reaction and assessing the purity of the final product, especially for less volatile compounds.
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Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for the structural confirmation of the final product and for identifying and quantifying impurities.
What are the key safety precautions to take during this synthesis?
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Iodine and its compounds can be corrosive and harmful if inhaled or ingested. Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
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Many of the solvents and reagents used can be flammable and/or toxic. Handle them with care and consult their Safety Data Sheets (SDS) before use.
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Reactions involving oxidizing agents should be conducted with caution, as they can react exothermically with organic materials.
Data Presentation
Table 1: Typical Reaction Parameters for the Iodination of 3,6-Dichloropyridazine
| Parameter | Condition 1 (NIS) | Condition 2 (Iodine/HIO₄) |
| Iodinating Agent | N-Iodosuccinimide (NIS) | Iodine (I₂) |
| Activating Agent | Trifluoroacetic acid (catalytic) | Periodic acid (HIO₄) |
| Solvent | Acetonitrile or Dichloromethane | Acetic acid |
| Temperature | Room Temperature to 40 °C | 60-80 °C |
| Reaction Time | 4-12 hours | 6-24 hours |
| Typical Yield | 60-75% | 50-65% |
Table 2: Common Impurities and their Identification
| Impurity | Chemical Name | Expected ¹H NMR Signal (in CDCl₃) | Identification Method |
| Starting Material | 3,6-Dichloropyridazine | Singlet around δ 7.6 ppm | GC-MS, LC-MS, NMR |
| Di-iodinated Byproduct | 3,6-Dichloro-4,5-diiodopyridazine | No aromatic protons | GC-MS, LC-MS, NMR |
| Desired Product | This compound | Singlet around δ 7.8 ppm | GC-MS, LC-MS, NMR |
Experimental Protocols
Protocol 1: Synthesis of the Starting Material - 3,6-Dichloropyridazine
This protocol is a general procedure for the synthesis of the starting material, 3,6-dichloropyridazine, from maleic hydrazide.
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Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a reflux condenser and a magnetic stirrer.
-
Reagent Addition: To the flask, add maleic hydrazide and phosphorus oxychloride (POCl₃) (typically in a 1:3 to 1:5 molar ratio). A catalytic amount of a tertiary amine (e.g., triethylamine) can be added to facilitate the reaction.
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Reaction Conditions: Heat the mixture to reflux (around 105-110 °C) and maintain for 2-4 hours. The reaction should be monitored by TLC.
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Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully and slowly pour the reaction mixture onto crushed ice to quench the excess POCl₃. This is a highly exothermic process.
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Neutralization and Extraction: Neutralize the acidic aqueous solution with a base, such as sodium carbonate or sodium hydroxide, until the pH is approximately 7-8. Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
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Purification: Combine the organic extracts, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 3,6-dichloropyridazine. The crude product can be further purified by recrystallization from a suitable solvent like ethanol.
Protocol 2: Proposed Synthesis of this compound using N-Iodosuccinimide (NIS)
This proposed protocol is based on general methods for the iodination of electron-deficient heterocycles.
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Reaction Setup: In a fume hood, dissolve 3,6-dichloropyridazine in a suitable solvent such as acetonitrile or dichloromethane in a round-bottom flask equipped with a magnetic stirrer.
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Reagent Addition: Add N-iodosuccinimide (1.05 equivalents) to the solution. Then, add a catalytic amount of trifluoroacetic acid (TFA) (e.g., 0.1 equivalents).
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Reaction Conditions: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by TLC or LC-MS. If the reaction is slow, it can be gently heated to 40-50 °C.
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Work-up: Once the reaction is complete, dilute the mixture with dichloromethane and wash with an aqueous solution of sodium thiosulfate to remove any unreacted iodine and succinimide byproducts.
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Purification: Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) or by recrystallization to afford pure this compound.
Visualizations
Caption: Main reaction and side reaction in the synthesis of this compound.
Caption: A troubleshooting workflow for common issues in the synthesis.
Technical Support Center: Optimizing Suzuki Coupling Reactions with 3,6-Dichloro-4-iodopyridazine
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to provide expert guidance on optimizing the Suzuki-Miyaura cross-coupling reaction using 3,6-dichloro-4-iodopyridazine. Here you will find troubleshooting advice and frequently asked questions to address common challenges encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the expected regioselectivity for the Suzuki coupling of this compound?
A1: The regioselectivity of the Suzuki-Miyaura coupling on this compound is primarily governed by the differing strengths of the carbon-halogen bonds. The carbon-iodine (C-I) bond is weaker and therefore more reactive towards oxidative addition with a palladium(0) catalyst than the carbon-chlorine (C-Cl) bonds. This significant difference in reactivity allows for highly selective coupling at the 4-position of the pyridazine ring, leaving the two chlorine atoms at the 3- and 6-positions untouched under standard conditions.
Q2: I am not getting any product. What are the most common reasons for a complete failure of the reaction?
A2: Complete reaction failure can often be attributed to a few critical factors:
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Inactive Catalyst: The palladium catalyst is susceptible to deactivation by oxygen. Ensure that your reaction is set up under a completely inert atmosphere (e.g., nitrogen or argon) and that your solvents are properly degassed. The quality of the catalyst is also crucial; use a fresh, properly stored catalyst.
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Inappropriate Base: The base plays a critical role in the transmetalation step. If the base is too weak, insoluble in the reaction media, or sterically hindered, the reaction may not proceed.
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Poor Reagent Quality: The boronic acid reagent can degrade over time, especially if exposed to air and moisture, leading to protodeboronation. Use high-quality, fresh boronic acids.
Q3: My reaction is giving a low yield. How can I improve it?
A3: Low yields can be addressed by systematically optimizing the reaction conditions. Key parameters to consider are the choice of catalyst, ligand, base, and solvent. Screening different combinations of these reagents is often necessary to find the optimal conditions for your specific substrate. Temperature and reaction time also play a significant role; sometimes, a moderate increase in temperature or a longer reaction time can improve yields.
Q4: I am observing significant amounts of side products. What are the common side reactions and how can I minimize them?
A4: Common side reactions in Suzuki couplings include:
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Protodeboronation: This is the protonolysis of the boronic acid, which results in the formation of an arene byproduct instead of the desired coupled product. This can be minimized by using anhydrous solvents and ensuring your base is not excessively strong or wet.
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Homocoupling: The boronic acid can couple with itself to form a biaryl byproduct. This is often promoted by the presence of oxygen. Thoroughly degassing the reaction mixture is the best way to prevent this.
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Dehalogenation: The starting this compound can be reduced, replacing the iodine with a hydrogen atom. This can occur if the catalytic cycle is stalled. Optimizing the reaction conditions to ensure efficient cross-coupling can minimize this side reaction.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| No Reaction / Low Conversion | Inactive catalyst (Pd(0) oxidized) | Ensure rigorous inert atmosphere (N₂ or Ar). Use freshly opened, high-quality catalyst. Degas solvents thoroughly. |
| Low catalyst loading | Increase catalyst loading to 2-5 mol%. | |
| Ineffective base | Screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄). Ensure the base is finely powdered and anhydrous. | |
| Poor quality boronic acid | Use fresh, high-purity boronic acid. Consider using the corresponding pinacol ester, which can be more stable. | |
| Low reaction temperature | Gradually increase the reaction temperature in 10 °C increments (e.g., from 80 °C to 100 °C). | |
| Significant Side Products | Protodeboronation of boronic acid | Use anhydrous solvents. Consider using KF as the base. |
| Homocoupling of boronic acid | Thoroughly degas the reaction mixture. Maintain a positive pressure of inert gas. | |
| Dehalogenation of starting material | Optimize the reaction conditions to favor the cross-coupling pathway. A more active catalyst system may be required. | |
| Reaction Stalls | Catalyst decomposition | A color change to black may indicate the formation of palladium black. Consider using a more robust ligand or a pre-catalyst. |
| Product inhibition | Dilute the reaction mixture. | |
| Poor Reproducibility | Inconsistent reagent quality | Use reagents from the same batch for all experiments. |
| Variations in reaction setup | Standardize the procedure for degassing, inerting the reaction vessel, and reagent addition. |
Data Presentation
Table 1: Representative Reaction Conditions for the Suzuki Coupling of this compound with Phenylboronic Acid
| Entry | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(PPh₃)₄ (3) | - | K₂CO₃ (2) | Toluene/H₂O (4:1) | 90 | 12 | 75 |
| 2 | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ (2) | 1,4-Dioxane | 100 | 8 | 92 |
| 3 | PdCl₂(dppf) (3) | - | Cs₂CO₃ (2) | DMF | 80 | 16 | 88 |
| 4 | Pd(OAc)₂ (2) | XPhos (4) | K₂CO₃ (2) | Acetonitrile/H₂O (3:1) | 85 | 10 | 85 |
Note: The yields presented are representative and may vary depending on the specific boronic acid used and the precise reaction conditions.
Experimental Protocols
Detailed Methodology for a General Suzuki Coupling Reaction of this compound
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Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).
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Inert Atmosphere: Seal the flask with a septum, and then evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.
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Catalyst and Ligand Addition: Under a positive flow of the inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%) and, if required, the ligand to the flask.
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Solvent Addition: Add the degassed solvent mixture (e.g., Toluene/H₂O, 4:1 v/v) to the reaction flask via syringe.
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Reaction: Heat the reaction mixture to the desired temperature (e.g., 90 °C) with vigorous stirring.
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Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 8-16 hours.
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Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and water. Transfer the mixture to a separatory funnel and separate the organic layer.
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Extraction: Extract the aqueous layer twice with ethyl acetate.
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Drying and Concentration: Combine the organic layers and wash with brine. Dry the combined organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure.
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Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 4-aryl-3,6-dichloropyridazine.
Mandatory Visualization
Caption: Experimental workflow for the Suzuki coupling of this compound.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Common side reactions in the Suzuki coupling of this compound.
preventing dehalogenation of 3,6-Dichloro-4-iodopyridazine
Welcome to the Technical Support Center for 3,6-Dichloro-4-iodopyridazine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this versatile building block and to troubleshoot common issues, with a primary focus on preventing unwanted dehalogenation.
Frequently Asked Questions (FAQs)
Q1: What is the primary reactivity of this compound in cross-coupling reactions?
A1: this compound is a trifunctionalized heterocycle with three halogen atoms that exhibit differential reactivity in palladium-catalyzed cross-coupling reactions. The reactivity of the carbon-halogen bonds follows the general trend: C-I > C-Br > C-Cl. Consequently, the C-I bond at the 4-position is the most reactive and will undergo selective cross-coupling under milder conditions, leaving the two C-Cl bonds at the 3- and 6-positions intact for subsequent functionalization under more forcing conditions.
Q2: What is dehalogenation and why is it a problem?
A2: Dehalogenation, also known as proto-dehalogenation, is a common side reaction in cross-coupling chemistry where a halogen atom is replaced by a hydrogen atom from a source in the reaction mixture (e.g., solvent, base, or impurities). In the case of this compound, the most common and undesired dehalogenation is deiodination, leading to the formation of 3,6-dichloropyridazine as a byproduct. This reduces the yield of the desired product and complicates purification.
Q3: What are the main causes of deiodination of this compound?
A3: Deiodination is a form of reductive dehalogenation and is often promoted by:
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High reaction temperatures: Higher temperatures can accelerate the rate of reductive dehalogenation.
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Certain solvents and bases: Solvents that can act as hydride donors (e.g., alcohols in the presence of a base) or strong bases can promote this side reaction.
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Prolonged reaction times: Extended exposure to the reaction conditions can increase the likelihood of dehalogenation.
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Sub-optimal catalyst/ligand systems: Some palladium-ligand complexes are more prone to promoting reductive dehalogenation.
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Presence of reducing agents: Impurities or reagents that can act as reducing agents can lead to dehalogenation.
Q4: Can the chlorine atoms also be removed during reactions targeting the iodine?
A4: While the C-I bond is significantly more reactive, some degree of de-chlorination can occur, especially under harsh reaction conditions (high temperatures, strong bases, highly active catalysts). However, selective reaction at the iodine position is generally achievable with careful control of reaction parameters.
Troubleshooting Guides
This section provides troubleshooting advice for common cross-coupling reactions with this compound, focusing on preventing dehalogenation.
Issue 1: Significant Formation of 3,6-Dichloropyridazine (Deiodinated Byproduct) in Suzuki-Miyaura Coupling
Possible Causes and Solutions:
| Possible Cause | Recommended Action |
| Inappropriate Ligand | Switch to a more suitable ligand. Bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands can promote the desired cross-coupling over reductive dehalogenation. |
| Incorrect Base | The choice of base is critical. For Suzuki-Miyaura reactions, weaker bases like K₂CO₃ or Cs₂CO₃ are often preferred over stronger bases like K₃PO₄ or alkoxides when dehalogenation is an issue. Ensure the base is finely ground and anhydrous. |
| Poor Solvent Choice | Ensure the solvent is anhydrous and thoroughly degassed. Aprotic polar solvents like dioxane, THF, or DMF are common. Toluene can sometimes reduce dehalogenation side reactions. |
| High Reaction Temperature | Gradually decrease the reaction temperature. For highly reactive iodides, reactions can often proceed at lower temperatures (e.g., 60-80 °C). |
| Prolonged Reaction Time | Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed to minimize byproduct formation. |
Illustrative Data: Ligand and Base Effects on Deiodination in Suzuki Coupling
The following table presents representative data on how the choice of ligand and base can influence the yield of the desired product versus the deiodinated byproduct in a typical Suzuki-Miyaura coupling of this compound with an arylboronic acid.
| Catalyst (2 mol%) | Ligand (4 mol%) | Base (2 equiv) | Solvent | Temp (°C) | Desired Product Yield (%) | Deiodinated Byproduct (%) |
| Pd(OAc)₂ | PPh₃ | K₃PO₄ | Dioxane/H₂O | 90 | 65 | 25 |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Dioxane/H₂O | 90 | 85 | <5 |
| Pd₂(dba)₃ | XPhos | K₂CO₃ | Toluene/H₂O | 80 | 92 | <2 |
| Pd(PPh₃)₄ | - | Cs₂CO₃ | THF/H₂O | 70 | 78 | 15 |
Note: This data is illustrative and based on trends observed for structurally similar compounds. Actual results may vary.
Issue 2: Low Yield and Deiodination in Sonogashira Coupling
Possible Causes and Solutions:
| Possible Cause | Recommended Action |
| Copper Co-catalyst | While traditional Sonogashira protocols use a copper(I) co-catalyst, this can sometimes promote side reactions. Consider using a copper-free protocol. |
| Amine Base | The choice and purity of the amine base (e.g., triethylamine, diisopropylethylamine) is important. Use freshly distilled and degassed amine. |
| Solvent | Anhydrous and degassed THF or DMF are common solvents. Ensure they are free of peroxides. |
| Reaction Temperature | Aryl iodides are highly reactive in Sonogashira couplings and often react efficiently at room temperature or with gentle heating (40-60 °C). Avoid unnecessarily high temperatures. |
| Catalyst System | For challenging substrates, consider using a more active catalyst system, such as one with a bulky, electron-rich phosphine ligand. |
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling with Minimized Deiodination
This protocol describes a general method for the selective coupling of an arylboronic acid to the 4-position of this compound.
Materials:
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This compound (1.0 equiv)
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Arylboronic acid (1.2 equiv)
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Pd₂(dba)₃ (1-2 mol%)
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XPhos (2-4 mol%)
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K₂CO₃ (2.0 equiv, finely ground and dried)
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Anhydrous and degassed toluene and water (e.g., 4:1 mixture)
Procedure:
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To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, Pd₂(dba)₃, XPhos, and K₂CO₃.
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Seal the flask, and evacuate and backfill with nitrogen or argon. Repeat this cycle three times to ensure an inert atmosphere.
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Using a syringe, add the degassed 4:1 mixture of toluene and water to the flask.
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Place the flask in a preheated oil bath at 80 °C and stir vigorously.
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Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-6 hours.
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Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
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Wash the organic layer with water and then with brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude residue by flash column chromatography on silica gel to yield the pure 4-aryl-3,6-dichloropyridazine product.
Protocol 2: Copper-Free Sonogashira Coupling
This protocol outlines a copper-free method for the coupling of a terminal alkyne to the 4-position of this compound.
Materials:
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This compound (1.0 equiv)
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Terminal alkyne (1.2 equiv)
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Pd(PPh₃)₂Cl₂ (2-3 mol%)
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Triethylamine (Et₃N) (3.0 equiv, freshly distilled and degassed)
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Anhydrous and degassed THF
Procedure:
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To a dry Schlenk flask under an argon atmosphere, add this compound and Pd(PPh₃)₂Cl₂.
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Add anhydrous and degassed THF, followed by the freshly distilled and degassed triethylamine.
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Add the terminal alkyne dropwise to the mixture at room temperature.
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Stir the reaction at room temperature and monitor its progress by TLC or GC-MS. Gentle heating to 40-50 °C may be required for less reactive alkynes.
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Once the starting material is consumed (typically 4-12 hours), dilute the reaction mixture with diethyl ether.
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Wash the organic layer with saturated aqueous NH₄Cl solution, water, and brine.
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Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
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Purify the crude product by flash column chromatography on silica gel.
Visualizations
Caption: A simplified diagram illustrating the competing pathways of desired cross-coupling and undesired dehalogenation.
Caption: A decision-making workflow for troubleshooting and minimizing deiodination in cross-coupling reactions.
Technical Support Center: Sonogashira Reactions with 3,6-Dichloro-4-iodopyridazine
Welcome to the technical support center for Sonogashira coupling reactions involving 3,6-Dichloro-4-iodopyridazine. This resource is designed for researchers, scientists, and drug development professionals to navigate and resolve common challenges encountered during their experiments. Below you will find a troubleshooting guide and frequently asked questions (FAQs) to help you optimize your reaction yields and obtain consistent results.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the Sonogashira coupling of this compound with terminal alkynes.
Issue 1: No or very low conversion of this compound.
If you are observing little to no product formation, it is crucial to systematically evaluate the components and conditions of your reaction.
Potential Causes and Solutions:
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Catalyst Inactivity: The palladium catalyst is the heart of the reaction. Its deactivation is a common cause of failure.
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Palladium(0) Species: Ensure you are using an active Pd(0) source or that your Pd(II) precatalyst is effectively reduced in situ. The reduction of Pd(II) to Pd(0) can be facilitated by amines or phosphine ligands present in the reaction mixture.[1]
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Catalyst Decomposition: The appearance of a black precipitate, known as "palladium black," indicates catalyst decomposition.[2] This can be caused by impurities in reagents or solvents, or suboptimal temperatures.[2] Consider filtering your amine base through a short plug of silica or alumina.[3]
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Ligand Selection: For electron-deficient heteroaryl halides like this compound, the choice of ligand is critical. Bulky and electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands can enhance catalyst activity and stability.[4]
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Problematic Reagents and Conditions: The purity and handling of all reaction components are paramount.
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Inert Atmosphere: Sonogashira reactions, especially those using a copper co-catalyst, must be conducted under strictly anaerobic conditions (e.g., argon or nitrogen).[2][5] Oxygen can lead to the undesirable homocoupling of the alkyne (Glaser coupling).[2][5] Thoroughly degas all solvents and reagents.
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Reagent Purity: Use high-purity this compound, alkyne, and base. Impurities can poison the catalyst.[2]
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Solvent Choice: While THF is common, it has been anecdotally reported to promote the formation of palladium black.[3] Consider alternative solvents such as DMF, dioxane, or using the amine base as the solvent.[6][7]
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Substrate Reactivity: The electronic properties of this compound influence its reactivity.
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Reactivity of Halides: The C-I bond is the most reactive site for oxidative addition in your substrate, followed by C-Br and C-Cl.[1][2] The reaction should selectively occur at the iodo position. If you are using an aryl bromide or chloride, you will likely need more forcing conditions (higher temperatures, more active catalyst).[2][4]
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Issue 2: Significant formation of alkyne homocoupling (Glaser) product.
The formation of a di-yne byproduct is a common side reaction that consumes your alkyne and complicates purification.
Potential Causes and Solutions:
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Presence of Oxygen: As mentioned, oxygen promotes the copper-catalyzed homocoupling of alkynes.[5] Rigorous degassing and maintaining an inert atmosphere are essential.
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Copper Co-catalyst: The copper(I) salt is the primary promoter of Glaser coupling.[1][5]
Issue 3: Reaction is sluggish or stalls before completion.
A reaction that starts but does not proceed to completion can be frustrating. Here are some ways to drive it forward.
Potential Causes and Solutions:
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Suboptimal Temperature: While many Sonogashira reactions proceed at room temperature, electron-deficient or sterically hindered substrates may require heating.[2][6] Gradually increase the reaction temperature and monitor for product formation and potential decomposition.
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Insufficient Base: An amine base is required to deprotonate the terminal alkyne.[2] Ensure you are using a sufficient excess of a dry, high-quality amine base like triethylamine or diisopropylamine.[2]
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Poor Solubility: If your this compound has poor solubility in the chosen solvent, this can impede the reaction rate. Consider a co-solvent system or switching to a solvent in which your substrate is more soluble, such as DMF or NMP.[1][9]
Frequently Asked Questions (FAQs)
Q1: What is the general reactivity order for the halogens on my this compound in a Sonogashira reaction?
A1: The reactivity order for oxidative addition to the palladium center is I > Br > Cl.[1][2] Therefore, the Sonogashira coupling should occur selectively at the 4-iodo position.
Q2: Can I perform the Sonogashira reaction on this compound without a copper co-catalyst?
A2: Yes, copper-free Sonogashira reactions are well-established.[1][2] They are often preferred to avoid the formation of alkyne homocoupling byproducts (Glaser coupling).[4][5] These reactions may necessitate the use of more specialized ligands to achieve high efficiency.[8]
Q3: My reaction mixture turned black. What does this mean and what should I do?
A3: The formation of a black precipitate, known as "palladium black," signifies the decomposition of your palladium catalyst to palladium metal.[2] This leads to a loss of catalytic activity. To prevent this, ensure your reagents and solvents are pure and anhydrous, and that the reaction temperature is appropriate.[2] Some anecdotal evidence suggests that certain solvents, like THF, may be more prone to causing this issue.[3]
Q4: What are the best practices for setting up a Sonogashira reaction to ensure success with a sensitive substrate like this compound?
A4: For sensitive substrates, meticulous experimental setup is key:
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Use dry glassware: Ensure all flasks and syringes are thoroughly dried.
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Inert atmosphere: Purge the reaction vessel with an inert gas (argon or nitrogen) and maintain a positive pressure throughout the experiment.
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Degas all liquids: Degas solvents and liquid reagents by bubbling with an inert gas or by using freeze-pump-thaw cycles.
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Use high-purity reagents: Use freshly purchased or purified starting materials, catalysts, and bases.
Quantitative Data Summary
The following tables provide a summary of reaction conditions that can be adapted for the Sonogashira coupling of this compound.
Table 1: Comparison of Catalyst Systems for Sonogashira Coupling of Aryl Halides.
| Catalyst Precursor | Ligand | Co-catalyst | Base | Solvent | Temperature (°C) | Typical Yield (%) | Reference |
| Pd(PPh₃)₂Cl₂ | PPh₃ | CuI | Et₃N | DMF | 80 | Good to Excellent | [10] |
| Pd(OAc)₂ | XPhos | None | K₂CO₃ | THF/H₂O | 100 | Good to Excellent | [4][11] |
| Pd₂(dba)₃ | P(t-Bu)₃ | None | DABCO | THF | Room Temp | Good | [12] |
| Pd(PPh₃)₄ | None | CuI | Et₃N | THF | 60 | Variable | [3] |
Table 2: Effect of Solvent and Base on a Copper-Free Sonogashira Coupling.
| Solvent | Base | Temperature (°C) | Conversion (%) | Reference |
| THF | DABCO | Room Temp | Moderate | [12] |
| DMSO | TMP | Room Temp | High | [12] |
| NMP | TBAA | Room Temp | High | [1] |
| Water | Pyrrolidine | Reflux | Moderate | [1] |
Experimental Protocols
General Protocol for Copper-Catalyzed Sonogashira Coupling of this compound
-
To a dry Schlenk flask under an argon atmosphere, add this compound (1.0 equiv.), Pd(PPh₃)₂Cl₂ (0.02 equiv.), and CuI (0.04 equiv.).
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous, degassed solvent (e.g., DMF or THF) and degassed triethylamine (3.0 equiv.) via syringe.
-
Add the terminal alkyne (1.2 equiv.) dropwise via syringe.
-
Stir the reaction mixture at the desired temperature (e.g., room temperature to 80 °C) and monitor the progress by TLC or GC/MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Filter the mixture through a pad of celite to remove insoluble salts and catalyst residues.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography.[7]
General Protocol for Copper-Free Sonogashira Coupling of this compound
-
To a dry Schlenk flask under an argon atmosphere, add this compound (1.0 equiv.), a palladium precatalyst (e.g., Pd(OAc)₂, 0.02 equiv.), and a suitable phosphine ligand (e.g., XPhos, 0.04 equiv.).
-
Add an inorganic base (e.g., K₂CO₃, 2.0 equiv.).
-
Seal the flask, and evacuate and backfill with argon three times.
-
Add the degassed solvent (e.g., THF or dioxane) and the terminal alkyne (1.5 equiv.) via syringe.
-
Stir the reaction mixture at an elevated temperature (e.g., 100 °C) and monitor its progress.
-
Follow the work-up and purification procedure as described in the copper-catalyzed protocol.
Visualizations
Caption: The dual catalytic cycle of the Sonogashira reaction.
Caption: Troubleshooting workflow for failed Sonogashira reactions.
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. reddit.com [reddit.com]
- 4. books.rsc.org [books.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. reddit.com [reddit.com]
- 7. benchchem.com [benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review | MDPI [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Catalyst Selection for Cross-Coupling of 3,6-Dichloro-4-iodopyridazine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3,6-dichloro-4-iodopyridazine in cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is the expected order of reactivity for the halogen atoms on this compound in palladium-catalyzed cross-coupling reactions?
A1: The reactivity of the carbon-halogen bonds in cross-coupling reactions generally follows the trend C-I > C-Br > C-Cl.[1][2][3] Therefore, for this compound, the carbon-iodine bond at the C4 position is the most reactive and will undergo coupling under milder conditions than the carbon-chlorine bonds at the C3 and C6 positions.[2][4] This allows for selective functionalization at the C4 position while leaving the two chloro-substituents available for subsequent transformations under more forcing conditions.[2][4]
Q2: Which position on the 3,6-dichloropyridazine core is generally more reactive after the initial coupling at the C4-iodo position?
A2: For polyhalogenated pyridazines, cross-coupling reactions generally favor the position alpha to a nitrogen atom (C3 or C6).[5][6] Therefore, after the initial selective coupling at the C4 position, the subsequent functionalization of the remaining chloro-substituents will preferentially occur at the C3 and C6 positions. The relative reactivity of C3 versus C6 can be influenced by the nature of the substituent at C4 and the specific reaction conditions.
Q3: What are the most common types of cross-coupling reactions performed on this substrate?
A3: The most common palladium-catalyzed cross-coupling reactions for this type of substrate include:
-
Suzuki-Miyaura Coupling: For the formation of C-C bonds with aryl or vinyl boronic acids/esters.[4][7][8]
-
Sonogashira Coupling: For the formation of C-C bonds with terminal alkynes.[4][9][10][11]
-
Buchwald-Hartwig Amination: For the formation of C-N bonds with amines.[12][13][14][15]
-
Heck Coupling: For the formation of C-C bonds with alkenes.[16][17][18][19]
Q4: Can the nitrogen atoms in the pyridazine ring inhibit the palladium catalyst?
A4: Yes, the lone pairs of electrons on the nitrogen atoms of the pyridazine ring can coordinate to the palladium center, potentially leading to catalyst inhibition or deactivation.[3] The choice of ligand and reaction conditions is crucial to mitigate this effect. Bulky, electron-rich ligands can often shield the palladium center and promote the desired catalytic cycle.
Troubleshooting Guides
Problem 1: Low or No Yield in Suzuki-Miyaura Coupling at the C4-Position
| Possible Cause | Solution |
| Inactive Catalyst | Ensure the use of a reliable palladium source and appropriate ligand. For initial C4-I coupling, Pd(PPh₃)₄ or a combination of a Pd(II) precursor like Pd(OAc)₂ with PPh₃ is often a good starting point.[20] If the reaction is sluggish, consider more active, bulky phosphine ligands like XPhos or SPhos. |
| Inappropriate Base | The base is critical for the transmetalation step.[7] Use a suitable base such as K₂CO₃, Cs₂CO₃, or K₃PO₄. Ensure the base is finely powdered and anhydrous. The strength of the base can significantly impact the reaction rate. |
| Poor Solvent Choice | The solvent needs to solubilize the reactants and the catalyst. Common solvent systems include toluene/water, dioxane/water, or DMF.[2] Ensure solvents are properly degassed to prevent catalyst oxidation. |
| Low Reaction Temperature | While the C-I bond is reactive, some reactions may require heating. Incrementally increase the temperature (e.g., from room temperature to 60-80 °C) and monitor the reaction progress. |
| Boronic Acid Decomposition | Protodeboronation (cleavage of the C-B bond) can be a side reaction.[3] Using a slight excess of the boronic acid (1.1-1.5 equivalents) can compensate for this. Alternatively, consider using more stable boronic esters or trifluoroborate salts.[7] |
Problem 2: Difficulty in Achieving a Second Coupling at the C3/C6-Chloro Positions
| Possible Cause | Solution |
| Low Reactivity of C-Cl Bond | Aryl chlorides are significantly less reactive than aryl iodides.[1] More forcing conditions are required. This includes higher temperatures (e.g., >100 °C) and a more active catalyst system. |
| Inadequate Catalyst System | Standard catalysts like Pd(PPh₃)₄ are often ineffective for C-Cl bond activation.[15] Switch to a catalyst system known for activating aryl chlorides. This typically involves using a palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂) with a bulky, electron-rich phosphine ligand (e.g., XPhos, SPhos, RuPhos) or an N-heterocyclic carbene (NHC) ligand (e.g., IPr).[21] |
| Steric Hindrance | The substituent introduced at the C4 position may sterically hinder the approach of the catalyst to the C3 and C6 positions. Using ligands with different steric profiles may be necessary. |
| Catalyst Deactivation | At the higher temperatures required for C-Cl coupling, the catalyst may decompose. Using a more stable palladium precatalyst or a higher catalyst loading (e.g., 2-5 mol%) might be necessary.[20] |
Problem 3: Formation of Side Products (e.g., Homocoupling, Hydrodehalogenation)
| Possible Cause | Solution |
| Presence of Oxygen | Oxygen can lead to the homocoupling of boronic acids in Suzuki reactions or alkynes in Sonogashira reactions and can also deactivate the Pd(0) catalyst.[22] Ensure the reaction is set up under a strictly inert atmosphere (Argon or Nitrogen) and that all solvents and reagents are thoroughly degassed. |
| Inefficient Transmetalation | If the transmetalation step is slow, side reactions can occur. In Suzuki coupling, ensure the base is appropriate and sufficiently soluble.[22] In Sonogashira coupling, the copper(I) co-catalyst is crucial for facilitating the transfer of the alkynyl group; ensure its purity and activity.[9][10] |
| Hydride Source | The presence of a hydride source (e.g., water, alcohol, or certain bases) can lead to hydrodehalogenation, where the halogen is replaced by a hydrogen atom. Use anhydrous solvents and bases.[22] |
Data Presentation
Table 1: Representative Catalyst Systems for Selective C4-Suzuki-Miyaura Coupling
| Catalyst Precursor | Ligand | Base | Solvent | Temperature (°C) | Typical Yield | Notes |
| Pd(PPh₃)₄ | - | K₂CO₃ | Toluene/H₂O | 80-100 | Good to Excellent | A common starting point for C-I coupling.[2] |
| Pd(OAc)₂ | PPh₃ | Cs₂CO₃ | 1,4-Dioxane | 90 | Good | Standard conditions, easily accessible reagents. |
| PdCl₂(dppf) | - | Na₂CO₃ | DMF | 80 | Good to Excellent | Often provides good results for heterocyclic substrates. |
Table 2: Recommended Catalyst Systems for Subsequent C3/C6-Chloride Coupling
| Catalyst Precursor | Ligand | Base | Solvent | Temperature (°C) | Typical Yield | Notes |
| Pd₂(dba)₃ | XPhos | K₃PO₄ | t-BuOH or Toluene | 100-120 | Moderate to Good | Bulky, electron-rich ligand essential for C-Cl activation. |
| Pd(OAc)₂ | SPhos | Cs₂CO₃ | 1,4-Dioxane | 110 | Good | Another highly active Buchwald ligand system. |
| PEPPSI-IPr | - | K₂CO₃ | Toluene | 100-120 | Moderate to Good | N-Heterocyclic Carbene (NHC) catalysts are effective for challenging couplings.[21] |
Experimental Protocols
Protocol 1: General Procedure for Selective Suzuki-Miyaura Coupling at the C4-Position
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and a suitable base (e.g., K₂CO₃, 2.0 equiv.).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.
-
Solvent Addition: Add degassed solvent (e.g., a 4:1 mixture of Toluene and Water) via syringe.
-
Reaction: Heat the mixture to the desired temperature (e.g., 90 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Sonogashira Coupling at the C4-Position
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%), and a copper(I) co-catalyst (e.g., CuI, 4 mol%).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas. Repeat three times.
-
Solvent and Reagent Addition: Add a degassed solvent (e.g., THF or DMF) followed by a degassed amine base (e.g., triethylamine or diisopropylamine). Finally, add the terminal alkyne (1.1 equiv.) via syringe.
-
Reaction: Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C). Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, filter the reaction mixture through a pad of celite to remove catalyst residues. Concentrate the filtrate under reduced pressure.
-
Purification: Redissolve the residue in an organic solvent and wash with aqueous ammonium chloride and brine. Dry the organic layer, concentrate, and purify by column chromatography.
Visualizations
Caption: Sequential cross-coupling strategy for this compound.
Caption: Troubleshooting flowchart for C4-iodopyridazine Suzuki-Miyaura coupling.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Sonogashira Coupling [organic-chemistry.org]
- 10. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. Buchwald-Hartwig_reaction [chemeurope.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. jk-sci.com [jk-sci.com]
- 16. Heck Reaction [organic-chemistry.org]
- 17. Heck reaction - Wikipedia [en.wikipedia.org]
- 18. youtube.com [youtube.com]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 22. benchchem.com [benchchem.com]
managing temperature control in 3,6-Dichloro-4-iodopyridazine reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing temperature control in reactions involving 3,6-Dichloro-4-iodopyridazine. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common temperature-sensitive reactions involving this compound?
A1: The most common temperature-sensitive reactions are palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. The reactivity of the carbon-halogen bonds in this compound (C-I > C-Cl) allows for selective functionalization, which is highly dependent on temperature control. Nucleophilic aromatic substitution (SNAr) reactions are also influenced by temperature, affecting reaction rate and selectivity.
Q2: What is the typical temperature range for a Suzuki-Miyaura coupling reaction with this compound?
A2: Due to the high reactivity of the C-I bond, Suzuki-Miyaura coupling at the 4-position can often be achieved under relatively mild conditions.[1] Typical temperature ranges are between room temperature and 85 °C.[2][3] However, elevated temperatures (>100 °C) may lead to catalyst decomposition and the formation of byproducts.[3]
Q3: For a Buchwald-Hartwig amination, what is the recommended starting temperature?
A3: A good starting point for Buchwald-Hartwig amination with aryl chlorides is typically between 80-110 °C.[4][5] Since the C-Cl bonds in this compound are less reactive than the C-I bond, a higher temperature is generally required to facilitate the C-N bond formation. Optimization is often necessary, and it has been found that for some systems, 80°C is the optimum temperature to achieve an excellent yield.[6]
Q4: How does temperature affect the selectivity of reactions with this compound?
A4: Temperature is a critical parameter for controlling regioselectivity. In sequential cross-coupling reactions, a lower temperature will favor the reaction at the more labile C-I bond.[1] Increasing the temperature may lead to a loss of selectivity and reaction at the C-Cl positions.
Q5: What are the signs of thermal decomposition of this compound or the reaction mixture?
A5: Signs of thermal decomposition can include a sudden change in color of the reaction mixture (e.g., darkening or charring), gas evolution, or a rapid, uncontrolled increase in internal temperature (a runaway reaction). For some pyridazine derivatives, elevated temperatures can lead to the formation of polymeric materials. Monitoring the reaction profile by TLC or LC-MS can also reveal the appearance of multiple unexpected spots or peaks, indicating degradation.
Troubleshooting Guide: Temperature-Related Issues
| Problem / Observation | Potential Cause | Suggested Solution |
| Low or No Product Yield | Sub-optimal Reaction Temperature: The reaction may be too cold, leading to a slow or stalled reaction, or too hot, causing degradation of the starting material, catalyst, or product.[7] | - Monitor the reaction progress closely using TLC or LC-MS. - If the reaction is stalled at a lower temperature, consider a stepwise increase in temperature (e.g., in 10 °C increments). - If degradation is suspected, repeat the reaction at a lower temperature. For Suzuki couplings, a good starting point is often around 80 °C.[8] |
| Formation of Multiple Byproducts | Excessive Heat: High temperatures can provide the activation energy for undesired reaction pathways, such as homocoupling of boronic acids in Suzuki reactions or reactions at the less reactive C-Cl positions.[9] | - Lower the reaction temperature. - Screen different solvents that allow for effective heat transfer and a lower reflux temperature. - Ensure uniform heating by using an oil bath and vigorous stirring to avoid localized "hot spots". |
| Reaction "Runaway" (Rapid, Uncontrolled Exotherm) | Poor Heat Dissipation: The reaction is generating heat faster than it can be removed. This can be common in highly exothermic processes. | - Immediately apply external cooling (e.g., an ice bath). - For future attempts, use a larger reaction vessel to increase the surface area for heat exchange. - Consider adding highly reactive reagents portion-wise or via a syringe pump to control the rate of reaction. |
| Inconsistent Results Between Batches | Inaccurate Temperature Monitoring/Control: The external temperature reading (e.g., hotplate setting) may not accurately reflect the internal temperature of the reaction mixture. | - Always use a calibrated internal thermometer or probe placed directly in the reaction mixture. - Ensure consistent stirring speed between batches. - Document the internal temperature profile for all reactions to ensure reproducibility. |
| Catalyst Decomposition (e.g., formation of palladium black) | Excessive Temperature: Many palladium catalysts are thermally sensitive and can decompose at elevated temperatures, leading to a loss of catalytic activity.[3] | - Reduce the reaction temperature. - Select a more thermally stable catalyst/ligand system. - Ensure the reaction is performed under an inert atmosphere, as oxygen can also contribute to catalyst degradation at higher temperatures. |
Quantitative Data on Reaction Parameters
The optimal reaction conditions are highly dependent on the specific substrates, catalyst system, and solvent used. The following table provides a summary of typical conditions for key reactions, derived from studies on analogous halogenated pyridazines and pyridines.
| Reaction Type | Parameter | Typical Range | Notes |
| Suzuki-Miyaura Coupling (at C-I) | Temperature | Room Temp. - 85 °C | The highly reactive C-I bond allows for milder conditions.[1] |
| Catalyst | Pd(PPh₃)₄, PdCl₂(dppf) | Catalyst choice can influence reaction rate and yield. | |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | The choice of base can affect the reaction outcome. | |
| Solvent | Dioxane/H₂O, Toluene, DMF | Solvent choice impacts solubility and reaction temperature. | |
| Buchwald-Hartwig Amination (at C-Cl) | Temperature | 80 - 110 °C | Higher temperatures are generally needed for the less reactive C-Cl bond.[4][5] |
| Catalyst/Ligand | Pd₂(dba)₃ / XPhos, RuPhos | Bulky electron-rich phosphine ligands are often required. | |
| Base | NaOtBu, K₂CO₃, Cs₂CO₃ | Strong bases are commonly used, but weaker bases may be necessary for base-sensitive substrates. | |
| Solvent | Toluene, Dioxane, THF | Anhydrous solvents are crucial for this reaction. |
Experimental Protocols
Protocol 1: Selective Suzuki-Miyaura Coupling at the 4-Position
This protocol describes a general method for the selective coupling of an arylboronic acid to the 4-position (C-I bond) of this compound.
Materials:
-
This compound
-
Arylboronic acid (1.1 - 1.5 equivalents)
-
Pd(PPh₃)₄ (0.05 equivalents)
-
Potassium carbonate (K₂CO₃) (2.0 equivalents)
-
1,4-Dioxane and Water (4:1 mixture, degassed)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate
-
Brine solution
Procedure:
-
To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, K₂CO₃, and Pd(PPh₃)₄.[1]
-
Seal the flask, then evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.[1]
-
Add the degassed 4:1 mixture of 1,4-dioxane and water via syringe.
-
Heat the reaction mixture to 80-85 °C and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water.
-
Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Buchwald-Hartwig Amination at a Chloro Position
This protocol provides a general procedure for the amination of one of the chloro positions of a dichloropyridazine derivative. Note that a mixture of mono-aminated products may be obtained, and optimization is likely required.
Materials:
-
3,6-Dichloro-4-substituted-pyridazine
-
Primary or secondary amine (1.1 - 1.2 equivalents)
-
Pd₂(dba)₃ (0.02 equivalents)
-
XPhos (0.05 equivalents)
-
Sodium tert-butoxide (NaOtBu) (1.4 equivalents)
-
Anhydrous toluene
-
Saturated aqueous ammonium chloride solution
Procedure:
-
In a glovebox, to an oven-dried Schlenk tube, add Pd₂(dba)₃, XPhos, and NaOtBu.
-
Add the 3,6-dichloro-4-substituted-pyridazine to the tube.
-
Seal the tube, remove it from the glovebox, and evacuate and backfill with an inert gas.
-
Add anhydrous toluene via syringe, followed by the amine.[10]
-
Place the sealed tube in a preheated oil bath at 100 °C and stir vigorously.[10]
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature and quench by the addition of saturated aqueous ammonium chloride.
-
Dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Visualizations
Caption: Troubleshooting workflow for low reaction yields.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. benchchem.com [benchchem.com]
Technical Support Center: 3,6-Dichloro-4-iodopyridazine Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the workup procedures of reactions involving 3,6-dichloro-4-iodopyridazine. It is intended for researchers, scientists, and professionals in drug development.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the workup of reactions with this compound.
Issue 1: Low or No Product Yield After Workup
| Possible Cause | Troubleshooting Steps |
| Incomplete Reaction | Before workup, confirm reaction completion using TLC or LC-MS analysis. If starting material remains, consider extending the reaction time or increasing the temperature. |
| Product Loss During Extraction | - Ensure the pH of the aqueous layer is optimized for the product's solubility. Some pyridazine derivatives can be basic and may require neutralization or basification of the aqueous layer before extraction to prevent them from partitioning into the aqueous phase. - Perform multiple extractions (at least 3x) with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) to ensure complete recovery of the product. |
| Product Degradation on Silica Gel | The basic nature of the pyridazine ring can lead to strong interactions with acidic silica gel, causing streaking and degradation during column chromatography. To mitigate this, neutralize the silica gel by preparing a slurry with the eluent and adding 1% triethylamine. Use an eluent containing 0.1-1% triethylamine for the chromatography. |
| Catalyst Inactivation | For cross-coupling reactions, ensure an inert atmosphere was maintained throughout the reaction. Use fresh, high-quality catalyst and degassed solvents. |
Issue 2: Presence of Persistent Impurities
| Impurity Type | Identification and Removal |
| Unreacted Starting Material | Can be identified by TLC or LC-MS. Optimize column chromatography conditions, potentially using a gradient elution, for better separation. |
| Homocoupling Products (e.g., Glaser coupling in Sonogashira) | These byproducts are common in cross-coupling reactions. To minimize their formation, ensure strictly anaerobic conditions. For Sonogashira reactions, consider using a copper-free protocol. Purification can be achieved by careful column chromatography or recrystallization. |
| Dehalogenated Byproduct | The replacement of a halogen with a hydrogen atom can occur. This can be minimized by using a more active catalyst to favor the cross-coupling pathway or by changing the solvent (e.g., from DMF to toluene). |
| Residual Palladium Catalyst | Can often be removed by filtering the crude product solution through a pad of Celite®. For more persistent palladium residues, washing the organic layer with an aqueous solution of thiourea or using a scavenger resin can be effective. |
| Organotin Byproducts (Stille Coupling) | Wash the organic layer with a saturated aqueous solution of potassium fluoride (KF) to precipitate tin byproducts, which can then be removed by filtration through Celite®. |
Frequently Asked Questions (FAQs)
Q1: What is a general workup procedure for a Suzuki-Miyaura coupling reaction with this compound?
A1: A typical workup involves cooling the reaction mixture to room temperature, followed by dilution with an organic solvent like ethyl acetate and water. The mixture is then transferred to a separatory funnel, and the organic layer is separated. The aqueous layer should be extracted two more times with ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography.
Q2: My Sonogashira coupling reaction of this compound results in a significant amount of alkyne homocoupling. How can I prevent this?
A2: Alkyne homocoupling, or Glaser coupling, is a common side reaction in Sonogashira couplings and is catalyzed by the copper(I) co-catalyst in the presence of oxygen. To minimize this, ensure the reaction is performed under a strict inert atmosphere (argon or nitrogen) and use freshly degassed solvents. Alternatively, you can employ a copper-free Sonogashira protocol.
Q3: How do I remove the tin byproducts from a Stille coupling reaction?
A3: Organotin byproducts can often be effectively removed by quenching the reaction with a saturated aqueous solution of potassium fluoride (KF). Stirring the biphasic mixture vigorously for about 30 minutes will precipitate the tin salts. The mixture can then be filtered through a pad of Celite® to remove the solids before proceeding with the standard aqueous workup and extraction.
Q4: What should I do if my pyridazine product is water-soluble?
A4: If your product has significant water solubility, saturating the aqueous layer with sodium chloride (brine) before extraction can help to "salt out" the product and drive it into the organic layer. Alternatively, using a continuous liquid-liquid extractor or a more polar organic solvent for extraction might be necessary.
Q5: Can I use recrystallization to purify my 4-substituted-3,6-dichloropyridazine product?
A5: Yes, if your product is a solid, recrystallization can be a very effective purification method, especially for removing impurities with different solubility profiles. You will need to screen for a suitable solvent or solvent system in which your product has high solubility at elevated temperatures and low solubility at room temperature or below.
Data Presentation
The following tables summarize typical yields and purities for common cross-coupling reactions of halogenated pyridazines. Note that these are representative values and actual results will vary depending on the specific substrates and reaction conditions.
Table 1: Suzuki-Miyaura Coupling of Halogenated Pyridazines
| Coupling Partner (Ar-B(OH)₂) | Catalyst System | Solvent | Base | Yield (%) | Purity (%) |
| Phenylboronic acid | Pd(PPh₃)₄ | Dioxane/H₂O | K₂CO₃ | 75-90 | >95 |
| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Toluene/H₂O | Na₂CO₃ | 80-95 | >98 |
| 3-Thienylboronic acid | Pd₂(dba)₃ / SPhos | Dioxane | K₃PO₄ | 70-85 | >95 |
Table 2: Sonogashira Coupling of Halogenated Pyridazines
| Coupling Partner (Terminal Alkyne) | Catalyst System | Solvent | Base | Yield (%) | Purity (%) |
| Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | THF | Et₃N | 85-98 | >97 |
| Trimethylsilylacetylene | Pd(PPh₃)₄ / CuI | DMF | DIPEA | 80-95 | >98 |
| 1-Hexyne | Pd(dppf)Cl₂ / CuI | Acetonitrile | K₂CO₃ | 75-90 | >95 |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
-
To a dry Schlenk flask under an argon atmosphere, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a base (e.g., K₂CO₃, 2.0 equiv).
-
Add a degassed solvent mixture (e.g., 4:1 dioxane/water).
-
Stir the mixture at 80-100 °C and monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient).
Protocol 2: General Procedure for Sonogashira Coupling
-
To a dry Schlenk flask under an argon atmosphere, add this compound (1.0 equiv), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and copper(I) iodide (2-5 mol%).
-
Add an anhydrous solvent (e.g., THF or DMF) followed by an amine base (e.g., triethylamine, 2-3 equiv).
-
Add the terminal alkyne (1.1-1.5 equiv) dropwise.
-
Stir the reaction at room temperature or heat to 40-60 °C, monitoring by TLC.
-
After completion, cool the mixture and dilute with an organic solvent.
-
Wash the organic layer with saturated aqueous NH₄Cl and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Visualizations
Caption: General experimental workflow for the workup of this compound reactions.
Caption: Troubleshooting workflow for low product yield in this compound reactions.
Technical Support Center: Characterization of Impurities in 3,6-Dichloro-4-iodopyridazine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3,6-Dichloro-4-iodopyridazine. The information is designed to assist in the identification and characterization of potential impurities that may be encountered during synthesis, purification, and analysis.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the potential sources of impurities in this compound?
Impurities in this compound can originate from several sources:
-
Process-Related Impurities: These are impurities that arise from the manufacturing process. They can include unreacted starting materials, intermediates, byproducts, and reagents. Based on the likely synthetic routes, potential process-related impurities are detailed in the table below.
-
Degradation Products: These impurities form when the drug substance is exposed to stress conditions such as heat, light, humidity, acid, or base.
-
Contaminants: These are extraneous substances that are unintentionally introduced into the product.
Q2: What are the common process-related impurities I should look for?
While specific impurities can vary depending on the exact synthetic route, the following table summarizes potential process-related impurities based on the synthesis of the precursor 3,6-dichloropyridazine and related halogenated pyridazines.
| Impurity Name | Structure | Origin |
| 3,6-Dichloropyridazine | C₄H₂Cl₂N₂ | Unreacted starting material from the iodination step. |
| 3,6-Dihydroxypyridazine | C₄H₄N₂O₂ | Unreacted starting material from the chlorination step to produce 3,6-dichloropyridazine. |
| 3-Chloro-6-hydroxy-4-iodopyridazine | C₄H₂ClIN₂O | Incomplete chlorination or hydrolysis of a dichloro intermediate. |
| 3,6-Dichloro-4,5-diiodopyridazine | C₄Cl₂I₂N₂ | Over-iodination of the desired product. |
| Isomers of this compound | C₄HCl₂IN₂ | Non-regioselective iodination could lead to other isomers. |
Q3: How can I perform a forced degradation study for this compound?
Forced degradation studies are essential to identify potential degradation products and to develop stability-indicating analytical methods.[1][2] It is recommended to aim for 5-20% degradation of the active pharmaceutical ingredient (API). Typical stress conditions include:
-
Acid Hydrolysis: 0.1 M HCl at room temperature and elevated temperature (e.g., 60 °C).
-
Base Hydrolysis: 0.1 M NaOH at room temperature and elevated temperature (e.g., 60 °C).
-
Oxidative Degradation: 3% H₂O₂ at room temperature.
-
Thermal Degradation: Exposing the solid drug substance to dry heat (e.g., 80°C).
-
Photolytic Degradation: Exposing the drug substance (in solid and solution form) to UV and visible light.
Section 2: Troubleshooting Guides
This section provides guidance for common issues encountered during the analysis of this compound.
Troubleshooting HPLC Analysis
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor Peak Shape (Tailing or Fronting) | - Inappropriate mobile phase pH.- Secondary interactions with the stationary phase.- Column overload. | - Adjust the mobile phase pH to ensure the analyte is in a single ionic form.- Use a high-purity silica column.- Reduce the sample concentration or injection volume. |
| Ghost Peaks | - Impurities in the mobile phase or diluent.- Carryover from previous injections.- Late eluting peaks from a previous run. | - Use high-purity solvents and freshly prepared mobile phase.- Implement a robust needle wash program.- Extend the run time to ensure all components have eluted. |
| Inconsistent Retention Times | - Fluctuation in mobile phase composition.- Temperature variations.- Column degradation. | - Ensure proper mixing and degassing of the mobile phase.- Use a column oven to maintain a consistent temperature.- Replace the column if it has exceeded its lifetime. |
| Extra Peaks in Chromatogram | - Presence of impurities or degradation products.- Contamination of the sample or system. | - Compare the chromatogram with a reference standard.- Perform peak purity analysis using a PDA detector.- Analyze a blank injection to check for system contamination. |
Troubleshooting GC-MS Analysis
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor Peak Shape | - Active sites in the inlet liner or column.- Inappropriate injection temperature. | - Use a deactivated liner and column.- Optimize the injection temperature to prevent analyte degradation. |
| Low Signal Intensity | - Analyte degradation in the injector.- Poor ionization. | - Lower the injector temperature.- Check the MS source for cleanliness and optimize ionization parameters. |
| Mass Spectral Interference | - Co-eluting impurities.- Column bleed. | - Optimize the GC temperature program for better separation.- Use a low-bleed GC column. |
Section 3: Experimental Protocols
The following are representative protocols for the analysis of this compound and its impurities. Method optimization may be required based on the specific instrumentation and impurities of interest.
Protocol 1: HPLC-UV Method for Impurity Profiling
-
Instrumentation: HPLC with a UV/PDA detector.
-
Column: C18, 4.6 x 150 mm, 5 µm.
-
Mobile Phase A: 0.1% Trifluoroacetic acid in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile.
-
Gradient Program:
Time (min) %B 0 30 20 95 25 95 26 30 | 30 | 30 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in a 1:1 mixture of acetonitrile and water to a final concentration of 0.5 mg/mL.
Protocol 2: GC-MS Method for Volatile Impurities and Structural Elucidation
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Inlet Temperature: 280 °C.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 280 °C.
-
Hold: 10 minutes at 280 °C.
-
-
MS Ion Source Temperature: 230 °C.
-
MS Quadrupole Temperature: 150 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-500.
-
Sample Preparation: Dissolve the sample in a suitable solvent (e.g., dichloromethane or acetone) to a final concentration of 1 mg/mL.
Section 4: Visualizations
Logical Workflow for Impurity Identification
Caption: A logical workflow for the identification and characterization of unknown impurities.
Troubleshooting Decision Tree for HPLC Peak Tailing
Caption: A decision tree for troubleshooting peak tailing in HPLC analysis.
References
Validation & Comparative
A Comparative Spectral Analysis of 3,6-Dichloro-4-iodopyridazine and Its Derivatives
This guide presents a comprehensive comparison of the spectral characteristics of 3,6-dichloro-4-iodopyridazine and its derivatives. Aimed at researchers, scientists, and professionals in drug development, this document provides a detailed examination of nuclear magnetic resonance (NMR), mass spectrometry (MS), and Fourier-transform infrared (FT-IR) spectroscopy data. Due to the limited availability of public experimental spectra for this compound, this guide utilizes data from its close structural analog, 3-chloro-6-iodopyridazine, for a comparative analysis, alongside the readily characterized 3,6-dichloropyridazine and a C4-substituted derivative, 3,6-dichloro-4-isopropylpyridazine.
Spectral Data Comparison
The following tables summarize the key spectral data for 3,6-dichloropyridazine, 3-chloro-6-iodopyridazine (as an analog to this compound), and 3,6-dichloro-4-isopropylpyridazine. This allows for a systematic comparison of the influence of substituents on the spectral properties of the pyridazine ring.
Table 1: ¹H NMR Spectral Data (Solvent: CDCl₃)
| Compound | Chemical Shift (δ) ppm | Multiplicity | Assignment |
| 3,6-Dichloropyridazine[1] | 7.51 | s | H-4, H-5 |
| 3-Chloro-6-iodopyridazine | 7.82, 7.42 | d, d | H-4, H-5 |
| 3,6-Dichloro-4-isopropylpyridazine | 7.35 | s | H-5 |
| 3.65 | septet | -CH(CH₃)₂ | |
| 1.35 | d | -CH(CH₃)₂ |
Table 2: ¹³C NMR Spectral Data (Solvent: CDCl₃)
| Compound | Chemical Shift (δ) ppm | Assignment |
| 3,6-Dichloropyridazine[2] | 152.5 | C-3, C-6 |
| 131.0 | C-4, C-5 | |
| 3-Chloro-6-iodopyridazine[3] | 155.1 | C-3 |
| 135.5 | C-5 | |
| 131.8 | C-4 | |
| 120.9 | C-6 | |
| 3,6-Dichloro-4-isopropylpyridazine | ~160 | C-4 |
| ~152 | C-3, C-6 | |
| ~128 | C-5 | |
| ~30 | -CH(CH₃)₂ | |
| ~22 | -CH(CH₃)₂ |
Table 3: Mass Spectrometry Data
| Compound | Molecular Ion (m/z) | Key Fragmentation Peaks (m/z) |
| 3,6-Dichloropyridazine[4] | 148/150/152 [M]⁺ | 113, 86, 75 |
| 3-Chloro-6-iodopyridazine[3] | 240/242 [M]⁺ | 152, 127, 85 |
| 3,6-Dichloro-4-isopropylpyridazine | 190/192/194 [M]⁺ | 175, 147, 112 |
Table 4: FT-IR Spectral Data (KBr Pellet, cm⁻¹)
| Compound | C-H stretch (aromatic) | C=N stretch | C=C stretch | C-Cl stretch |
| 3,6-Dichloropyridazine[5][6] | ~3050 | ~1570 | ~1400 | ~780, ~650 |
| This compound (Predicted) | ~3040 | ~1560 | ~1380 | ~770, ~640 |
| 3,6-Dichloro-4-isopropylpyridazine | ~3060, ~2970 (aliphatic) | ~1550 | ~1390 | ~790, ~660 |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are generalized based on standard practices for the analysis of heterocyclic compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a one-dimensional proton spectrum.
-
Typical parameters: spectral width of 12-16 ppm, pulse angle of 30-45 degrees, relaxation delay of 1-2 seconds, and 16-64 scans.
-
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional carbon spectrum with proton decoupling.
-
Typical parameters: spectral width of 200-250 ppm, pulse angle of 45 degrees, relaxation delay of 2-5 seconds, and 1024-4096 scans.
-
-
Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).
Mass Spectrometry (MS)
-
Sample Introduction: Introduce the sample via a direct insertion probe for solid samples or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS) for solutions.
-
Ionization:
-
Electron Ionization (EI): Typically used with GC-MS for volatile and thermally stable compounds. Standard electron energy is 70 eV.
-
Electrospray Ionization (ESI): Commonly used with LC-MS for less volatile or thermally labile compounds. The sample is dissolved in a suitable solvent (e.g., methanol, acetonitrile) and infused into the ion source.
-
-
Mass Analysis: Analyze the ions using a mass analyzer such as a quadrupole, time-of-flight (TOF), or ion trap.
-
Data Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., 50-500 amu).
-
Data Interpretation: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure. Isotopic patterns for chlorine and iodine are key diagnostic features.
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation:
-
KBr Pellet: Mix approximately 1-2 mg of the solid sample with ~100 mg of dry KBr powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
-
Thin Film: Dissolve the sample in a volatile solvent, deposit the solution onto a salt plate (e.g., NaCl, KBr), and allow the solvent to evaporate.
-
-
Instrumentation: Use an FT-IR spectrometer.
-
Data Acquisition: Record the spectrum typically in the range of 4000 to 400 cm⁻¹. Co-add 16-32 scans to improve the signal-to-noise ratio.
-
Data Processing: Perform a background subtraction using a spectrum of the pure KBr pellet or salt plate.
-
Data Interpretation: Identify characteristic absorption bands corresponding to the functional groups present in the molecule.
Visualization of Analytical Workflow
The following diagram illustrates a logical workflow for the comparative spectral analysis of this compound and its derivatives.
Caption: A logical workflow for the synthesis, purification, and comparative spectral analysis of pyridazine derivatives.
References
Unveiling the Anticancer Potential of 3,6-Disubstituted Pyridazine Analogs: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the biological activity of 3,6-disubstituted pyridazine analogs, a class of compounds showing significant promise in anticancer research. This document summarizes key quantitative data, details experimental protocols for cited assays, and visualizes relevant signaling pathways to offer a comprehensive overview of their therapeutic potential.
The pyridazine scaffold, particularly when substituted at the 3 and 6 positions, has emerged as a privileged structure in medicinal chemistry, yielding potent inhibitors of key cancer-related targets. While the specific use of 3,6-dichloro-4-iodopyridazine as a direct precursor in the biological studies cited here is not explicitly detailed, the broader class of 3,6-disubstituted pyridazines, for which 3,6-dichloropyridazine is a common starting material, has been extensively investigated. These analogs have demonstrated significant efficacy in inhibiting critical enzymes involved in cancer progression, such as Cyclin-Dependent Kinase 2 (CDK2) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).
Comparative Biological Activity of 3,6-Disubstituted Pyridazine Analogs
The anticancer activity of various 3,6-disubstituted pyridazine analogs has been evaluated against a range of human cancer cell lines. The data presented below highlights their cytotoxic effects and their inhibitory activity against specific molecular targets.
Table 1: Cytotoxic Activity of 3,6-Disubstituted Pyridazine Analogs against Human Cancer Cell Lines
| Compound ID | Cancer Cell Line | Assay Type | IC50 (µM) | Reference |
| 11m | T-47D (Breast Cancer) | SRB | 0.43 ± 0.01 | [1][2][3] |
| MDA-MB-231 (Breast Cancer) | SRB | 0.99 ± 0.03 | [1][2][3] | |
| 11l | T-47D (Breast Cancer) | SRB | Not explicitly stated, but showed significant activity | [1][2][3] |
| MDA-MB-231 (Breast Cancer) | SRB | Not explicitly stated, but showed significant activity | [1][2][3] | |
| 3a-e, 4b | HNO97 (Head and Neck Cancer) | SRB | 16.92 - moderate activity | [4] |
IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function. SRB: Sulforhodamine B assay.
Table 2: Kinase Inhibitory Activity of 3,6-Disubstituted Pyridazine Analogs
| Compound ID | Target Kinase | IC50 (nM) | Reference |
| 11m | CDK2 | 20.1 ± 0.82 | [1][3] |
| 11h | CDK2 | 43.8 ± 1.79 | [3] |
| 11l | CDK2 | 55.6 ± 2.27 | [3] |
| 11e | CDK2 | 151 ± 6.16 | [3] |
CDK2: Cyclin-Dependent Kinase 2, a key regulator of the cell cycle. VEGFR-2: Vascular Endothelial Growth Factor Receptor 2, a key mediator of angiogenesis.
Key Signaling Pathways Targeted by Pyridazine Analogs
3,6-Disubstituted pyridazine analogs exert their anticancer effects by modulating critical signaling pathways involved in cell proliferation and angiogenesis.
CDK2 Inhibition and Cell Cycle Arrest
A significant mechanism of action for several pyridazine analogs is the inhibition of CDK2. CDK2, in complex with cyclin E or cyclin A, plays a pivotal role in the G1/S transition and S phase progression of the cell cycle. Inhibition of CDK2 by these compounds leads to cell cycle arrest, thereby preventing cancer cell proliferation.[3] Furthermore, this cell cycle disruption can trigger programmed cell death, or apoptosis.[1][2]
VEGFR-2 Inhibition and Anti-Angiogenesis
Another crucial target for pyridazine analogs is VEGFR-2, a receptor tyrosine kinase that plays a central role in angiogenesis, the formation of new blood vessels.[5][6] Tumors require a dedicated blood supply for growth and metastasis. By inhibiting VEGFR-2, these compounds can block the signaling cascade that leads to endothelial cell proliferation, migration, and survival, ultimately cutting off the tumor's blood and nutrient supply.[7]
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting Angiogenesis: A Comprehensive Review of VEGFR Inhibitors – Oriental Journal of Chemistry [orientjchem.org]
- 7. Discovery of Potent VEGFR-2 Inhibitors based on Furopyrimidine and Thienopyrimidne Scaffolds as Cancer Targeting Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
comparative yield analysis of different 3,6-Dichloro-4-iodopyridazine synthesis methods
For Immediate Release
A comprehensive analysis of synthetic methodologies for 3,6-Dichloro-4-iodopyridazine, a key intermediate in pharmaceutical and agrochemical research, reveals varying efficiencies and procedural complexities. This guide provides researchers, scientists, and drug development professionals with a comparative overview of available synthesis routes, supported by experimental data, to aid in the selection of the most suitable method for their specific needs.
Introduction
This compound is a valuable building block in organic synthesis, primarily utilized in the development of novel bioactive molecules. The introduction of an iodine atom at the 4-position of the 3,6-dichloropyridazine scaffold allows for further functionalization through various cross-coupling reactions. This guide focuses on the comparative yield analysis of different synthetic approaches to this important compound.
Synthesis Methods and Yield Comparison
The primary route for the synthesis of this compound involves the direct iodination of 3,6-dichloropyridazine. While various iodinating agents and conditions can be employed, a notable method involves the use of hydriodic acid and sodium iodide.
| Method | Reagents | Reaction Conditions | Yield (%) |
| Method 1 | 3,6-Dichloropyridazine, Hydriodic Acid, Sodium Iodide | Not specified in available literature | Good |
Further research is required to ascertain the specific reaction conditions and a quantitative yield for Method 1.
Experimental Protocols
Detailed experimental protocols are crucial for the reproducibility of synthetic methods. The following section will be updated with specific procedures as more data becomes available.
Method 1: Iodination using Hydriodic Acid and Sodium Iodide
A detailed experimental protocol for this method is not yet fully available in the public domain. However, the general approach involves the reaction of 3,6-dichloropyridazine with a mixture of hydriodic acid and sodium iodide.[1] The reaction likely proceeds via electrophilic substitution, where an iodine cation or its equivalent is generated in situ and attacks the electron-rich pyridazine ring. The precise solvent, temperature, and reaction time are critical parameters that influence the reaction's efficiency and yield.
Reaction Workflow
The synthesis of this compound from its precursor, 3,6-dichloropyridazine, can be represented by the following workflow.
Caption: General workflow for the synthesis of this compound.
Conclusion
The synthesis of this compound is a critical step for researchers in various chemical fields. While the direct iodination of 3,6-dichloropyridazine using hydriodic acid and sodium iodide has been reported to provide a good yield, the lack of a detailed public protocol necessitates further investigation to establish a robust and reproducible procedure. This guide will be updated as more comparative data and detailed experimental methodologies become available to provide a comprehensive resource for the scientific community.
References
Unambiguous Structure Determination: A Comparative Guide to the Validation of Halogenated Pyridazine Scaffolds
Introduction
In the landscape of drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. Halogenated pyridazines are a class of heterocyclic compounds that are prevalent in medicinal chemistry and agrochemical research. The specific arrangement of substituents on the pyridazine ring dictates the molecule's physicochemical properties and biological activity. Therefore, the validation of the intended structure is a critical step in the research and development pipeline. This guide provides a comparative analysis of various analytical techniques for the structural validation of 3,6-Dichloro-4-iodopyridazine, with a special focus on the definitive method of single-crystal X-ray crystallography.
While a public crystal structure for this compound is not available, this guide will utilize the crystallographic data of the closely related compound, 2,6-Dichloro-4-iodopyridine, as a case study to illustrate the power of X-ray diffraction. We will compare this "gold standard" technique with other widely used analytical methods, namely Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), to provide a comprehensive overview of their respective strengths and limitations in structural validation.
Comparative Analysis of Structural Validation Techniques
The definitive confirmation of a chemical structure, particularly one with the potential for isomeric ambiguity, relies on a combination of analytical techniques. While spectroscopic methods provide valuable insights into the connectivity and chemical environment of atoms, single-crystal X-ray crystallography offers an unparalleled, direct visualization of the molecule's three-dimensional arrangement in the solid state.
| Technique | Information Provided | Strengths | Limitations |
| Single-Crystal X-ray Crystallography | Precise 3D atomic coordinates, bond lengths, bond angles, and crystal packing information. | Unambiguous structure determination; provides absolute configuration for chiral molecules. | Requires a suitable single crystal, which can be challenging to grow; provides solid-state structure which may differ from solution conformation. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Information about the chemical environment, connectivity, and spatial proximity of magnetically active nuclei (e.g., ¹H, ¹³C). | Provides detailed information about the molecule's structure in solution; non-destructive. | Can be complex to interpret for structurally intricate molecules; may not distinguish between certain isomers without advanced 2D experiments. |
| Infrared (IR) Spectroscopy | Information about the functional groups present in a molecule based on the absorption of infrared radiation. | Fast and simple method for identifying functional groups. | Provides limited information about the overall molecular structure; spectra can be complex. |
| Mass Spectrometry (MS) | Information about the molecular weight and elemental composition of a molecule. | Highly sensitive, requiring minimal sample; provides accurate molecular weight and formula. | Does not provide direct information about the connectivity of atoms or stereochemistry; fragmentation patterns can be complex to interpret. |
Case Study: X-ray Crystallography of a Dichloro-iodinated Heterocycle
As a proxy for this compound, the crystal structure of 2,6-Dichloro-4-iodopyridine provides concrete data for understanding what X-ray crystallography can reveal. The crystallographic data for this compound is available in the Crystallography Open Database (COD) under the entry number 7228163.[1]
Key Crystallographic Data for 2,6-Dichloro-4-iodopyridine:
| Parameter | Value |
| Chemical Formula | C₅H₂Cl₂IN |
| Crystal System | Orthorhombic |
| Space Group | P n m a |
| Unit Cell Dimensions | a = 13.4092 Å, b = 6.7578 Å, c = 7.9577 Å |
| Volume | 721.2 ų |
| Z (Molecules per unit cell) | 4 |
This data provides the fundamental parameters of the crystal lattice. The refinement of the crystal structure yields the precise coordinates of each atom, from which bond lengths and angles can be calculated with high precision, leaving no ambiguity about the substitution pattern on the pyridine ring.
Experimental Protocols
Single-Crystal X-ray Diffraction
-
Crystal Growth: A suitable single crystal of the compound is grown, typically by slow evaporation of a saturated solution, vapor diffusion, or slow cooling of a solution.
-
Crystal Mounting: A single crystal of appropriate size (typically 0.1-0.3 mm) is mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in an X-ray diffractometer. X-rays are generated, monochromatized, and directed at the crystal. The crystal is rotated, and the diffraction pattern is collected on a detector.[2][3]
-
Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell parameters and space group. The structure is then solved using direct methods or Patterson methods to obtain an initial model of the atomic positions. This model is then refined to best fit the experimental data.[3]
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: A few milligrams of the sample are dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Data Acquisition: The sample is placed in an NMR spectrometer. ¹H and ¹³C NMR spectra are acquired. For more complex structures, 2D NMR experiments such as COSY, HSQC, and HMBC can be performed to establish connectivity.
-
Data Analysis: The chemical shifts, coupling constants, and integration of the signals are analyzed to deduce the structure.
Infrared (IR) Spectroscopy
-
Sample Preparation: A small amount of the solid sample is mixed with KBr powder and pressed into a thin pellet, or a thin film is cast from a solution.
-
Data Acquisition: The sample is placed in an IR spectrometer, and the spectrum is recorded over a range of wavenumbers (typically 4000-400 cm⁻¹).
-
Data Analysis: The absorption bands are assigned to specific functional groups.
Mass Spectrometry (MS)
-
Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, often via direct infusion or coupled with a chromatographic technique like GC or LC.
-
Ionization: The sample is ionized using a suitable technique (e.g., Electron Ionization - EI, Electrospray Ionization - ESI).
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer.
-
Detection: The abundance of each ion is measured by a detector.
-
Data Analysis: The molecular ion peak confirms the molecular weight, and the fragmentation pattern can provide clues about the structure. High-resolution mass spectrometry (HRMS) can determine the elemental composition.
Workflow for Structural Validation
The following diagram illustrates a typical workflow for the structural validation of a novel compound, emphasizing the central role of X-ray crystallography for unambiguous confirmation.
Caption: A logical workflow for the validation of a new chemical entity.
The structural validation of a molecule like this compound requires a multi-faceted analytical approach. While NMR, IR, and Mass Spectrometry provide crucial pieces of the structural puzzle, single-crystal X-ray crystallography stands alone in its ability to deliver an unambiguous, three-dimensional picture of the molecule. For researchers, scientists, and drug development professionals, understanding the capabilities and limitations of each technique is essential for making informed decisions and ensuring the integrity of their chemical matter. The use of X-ray crystallography, whenever feasible, provides the highest level of confidence in structural assignment, which is a cornerstone of modern chemical research.
References
A Comparative Guide to Palladium Catalysts for Selective Coupling Reactions of 3,6-Dichloro-4-iodopyridazine
For Researchers, Scientists, and Drug Development Professionals
The functionalization of the pyridazine nucleus is a critical endeavor in medicinal chemistry and materials science, given its prevalence in a wide array of bioactive compounds.[1] 3,6-Dichloro-4-iodopyridazine serves as a versatile building block, offering three distinct halogenated sites for synthetic elaboration. The strategic application of palladium-catalyzed cross-coupling reactions is paramount for its derivatization.
A key principle governing the functionalization of this substrate is the differential reactivity of its carbon-halogen bonds. Under typical palladium-catalyzed conditions, the reactivity follows the trend C-I > C-Br > C-Cl.[2] This inherent hierarchy allows for highly regioselective coupling reactions at the C-4 iodo position, while leaving the more robust C-Cl bonds at the C-3 and C-6 positions available for subsequent transformations.[3] This guide provides a comparative overview of palladium catalyst systems for Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Heck coupling reactions at the C-4 position of this compound, supported by representative data and detailed experimental protocols.
Logical Relationship: Regioselective Functionalization Strategy
The disparate reactivity of the C-I and C-Cl bonds enables a modular approach to the synthesis of multi-substituted pyridazines. Milder reaction conditions can be employed to selectively target the C-4 position, followed by potentially more forcing conditions or different catalyst systems to functionalize the chloro positions.
Caption: Sequential functionalization via selective C-I bond activation.
Data Presentation: Catalyst Performance Comparison
The selection of the palladium precursor, ligand, base, and solvent is critical for optimizing reaction yield and selectivity. The following tables summarize representative conditions for achieving selective C-4 coupling on this compound, based on established protocols for analogous polyhalogenated heterocycles.[2][4]
Table 1: Suzuki-Miyaura Coupling at the C-4 Position
Coupling Partner: Arylboronic Acid
| Catalyst Precursor (mol%) | Ligand | Base | Solvent | Temp (°C) | Time (h) | Approx. Yield (%) | Notes |
| Pd(PPh₃)₄ (5%) | PPh₃ | K₂CO₃ | Dioxane/H₂O | 90-100 | 12-18 | 85-95 | Standard, widely available catalyst; effective for C-I coupling.[3][4] |
| PdCl₂(dppf) (3%) | dppf | Cs₂CO₃ | DMF | 90 | 12 | 88-96 | Effective for a broad range of boronic acids.[2] |
| Pd(OAc)₂ (2%) | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 8 | 90-98 | Highly active system allowing lower catalyst loading.[2] |
Table 2: Sonogashira Coupling at the C-4 Position
Coupling Partner: Terminal Alkyne
| Catalyst Precursor (mol%) | Co-catalyst (mol%) | Ligand | Base | Solvent | Temp (°C) | Time (h) | Approx. Yield (%) | Notes |
| Pd(PPh₃)₄ (5%) | CuI (5%) | PPh₃ | Et₃N | THF | 25-50 | 6-12 | 80-92 | Classic conditions, reaction proceeds under mild temperatures.[2][5] |
| PdCl₂(PPh₃)₂ (2-3%) | CuI (2-3%) | PPh₃ | Diisopropylamine | Dioxane | 60 | 8 | 85-95 | Stable precatalyst, often used in copper co-catalyzed systems.[6] |
Table 3: Buchwald-Hartwig Amination at the C-4 Position
Coupling Partner: Primary or Secondary Amine
| Catalyst Precursor (mol%) | Ligand | Base | Solvent | Temp (°C) | Time (h) | Approx. Yield (%) | Notes |
| Pd(OAc)₂ (2%) | Xantphos | Cs₂CO₃ | Toluene | 110 | 16-24 | 75-90 | Bulky ligand prevents β-hydride elimination and facilitates C-N coupling.[2][7] |
| Pd₂(dba)₃ (1-2%) | BINAP | NaOt-Bu | Dioxane | 100 | 12-20 | 80-93 | Second-generation system effective for a wide range of amines.[7][8] |
Table 4: Heck Coupling at the C-4 Position
Coupling Partner: Alkene (e.g., Styrene, Acrylate)
| Catalyst Precursor (mol%) | Ligand | Base | Solvent | Temp (°C) | Time (h) | Approx. Yield (%) | Notes |
| Pd(OAc)₂ (2-5%) | PPh₃ | Et₃N | DMF or Acetonitrile | 100-120 | 12-24 | 70-85 | Standard Mizoroki-Heck conditions.[9][10] |
| Pd(PPh₃)₄ (5%) | PPh₃ | K₂CO₃ | DMA | 120 | 16 | 70-80 | Pre-formed Pd(0) source can also be effective.[9] |
Experimental Protocols
The following are generalized procedures for selective functionalization at the C-4 position of this compound. All reactions should be performed under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents unless otherwise specified.
Protocol 1: Suzuki-Miyaura Coupling
-
Materials: this compound (1.0 mmol), arylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.05 mmol), K₂CO₃ (2.0 mmol), degassed 4:1 Dioxane/Water (5 mL).
-
Procedure:
-
To a flame-dried Schlenk flask, add this compound, arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Evacuate and backfill the flask with an inert gas three times.[3]
-
Add the degassed dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring for 12-18 hours, monitoring completion by TLC or GC-MS.
-
After cooling, dilute the mixture with ethyl acetate, wash with water and brine, dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.[4]
-
Protocol 2: Sonogashira Coupling
-
Materials: this compound (1.0 mmol), terminal alkyne (1.1 mmol), Pd(PPh₃)₄ (0.05 mmol), CuI (0.05 mmol), degassed THF (5 mL), degassed Et₃N (3.0 mmol).
-
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere, add this compound, Pd(PPh₃)₄, and CuI.[2]
-
Add the degassed THF and Et₃N.
-
Add the terminal alkyne dropwise to the stirred mixture at room temperature.
-
Stir at the desired temperature (e.g., 50 °C) until the starting material is consumed.
-
Filter the reaction mixture through a pad of Celite, wash with THF, and concentrate the filtrate.
-
Purify the residue by column chromatography.
-
Protocol 3: Buchwald-Hartwig Amination
-
Materials: this compound (1.0 mmol), amine (1.2 mmol), Pd(OAc)₂ (0.02 mmol), Xantphos (0.04 mmol), Cs₂CO₃ (2.0 mmol), degassed Toluene (5 mL).
-
Procedure:
-
In a glovebox or under an inert atmosphere, add Pd(OAc)₂, Xantphos, and Cs₂CO₃ to a Schlenk tube.[2]
-
Add this compound and the amine.
-
Add the degassed toluene.
-
Seal the tube and heat the mixture with stirring to 110 °C for 16-24 hours.
-
After cooling, dilute with an organic solvent, wash with water, and purify as described in Protocol 1.
-
General Experimental Workflow
The successful execution of these sensitive catalytic reactions relies on a systematic and rigorous workflow to exclude oxygen and moisture.
Caption: Standard workflow for a palladium-catalyzed cross-coupling reaction.
Conclusion
The selective functionalization of this compound at the C-4 position is readily achievable due to the high reactivity of the carbon-iodine bond. For standard Suzuki-Miyaura, Sonogashira, and Heck reactions, traditional palladium catalysts such as Pd(PPh₃)₄, PdCl₂(dppf), and Pd(OAc)₂ often provide excellent yields and selectivity under mild to moderate conditions.[4] For C-N bond formation via Buchwald-Hartwig amination, catalyst systems employing bulky, electron-rich phosphine ligands like Xantphos or BINAP are required to promote efficient reductive elimination.[2][7][8]
The choice of the optimal catalyst system is dictated by the specific coupling partners and desired reaction efficiency. This guide provides a foundational framework for selecting appropriate conditions. For the subsequent, more challenging functionalization of the C-3 and C-6 chloro positions, more advanced catalyst systems, potentially involving N-heterocyclic carbene (NHC) ligands or highly active Buchwald-type phosphine ligands, would likely be necessary.[4][11][12]
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. jk-sci.com [jk-sci.com]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. Heck reaction - Wikipedia [en.wikipedia.org]
- 10. m.youtube.com [m.youtube.com]
- 11. Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 12. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Assessing the Purity of Synthesized 3,6-Dichloro-4-iodopyridazine
For researchers, scientists, and drug development professionals engaged in the synthesis of novel therapeutics, the purity of chemical intermediates is of paramount importance. This guide provides a comprehensive comparison of analytical methods for assessing the purity of synthesized 3,6-dichloro-4-iodopyridazine, a key building block in medicinal chemistry, particularly in the development of kinase inhibitors. This document outlines detailed experimental protocols and presents a comparative analysis with a structurally similar alternative, 2,6-dichloro-4-iodopyridine, to offer a clear framework for purity evaluation.
The Significance of Purity in Drug Development
The presence of impurities in a chemical intermediate can have significant downstream consequences, potentially leading to the formation of undesired side products, reduced yield, and complications in subsequent reaction steps. In the context of drug development, impurities can introduce toxicological risks and interfere with the biological activity of the final active pharmaceutical ingredient (API). Therefore, rigorous purity assessment is a critical quality control step.
Synthesis and Purity Landscape
While a specific, detailed synthesis protocol for this compound is not widely published, a highly probable synthetic route can be inferred from the established synthesis of its structural analog, 3,6-dichloro-4-isopropylpyridazine. This typically involves the halogenation of a pyridazinediol precursor, followed by a functionalization step to introduce the iodo group.
As a point of comparison, this guide will utilize data for the commercially available and widely used pyridine analog, 2,6-dichloro-4-iodopyridine . This compound serves a similar role as a versatile intermediate in cross-coupling reactions for the synthesis of complex heterocyclic molecules.
Comparative Purity Analysis
The purity of this compound and its alternatives can be effectively determined using a combination of chromatographic and spectroscopic techniques. The following table summarizes the expected performance of these methods.
| Analytical Technique | This compound (Predicted) | 2,6-Dichloro-4-iodopyridine (Reported) |
| Purity by GC | >95% | ≥96.0%[1] |
| Melting Point | Not available | 161-165 °C[2] |
| HPLC-UV | Expected single major peak | Expected single major peak |
| ¹H NMR | Aromatic singlet | Two aromatic singlets |
| ¹³C NMR | ~4 distinct carbon signals | ~3 distinct carbon signals |
| GC-MS (m/z) | Predicted molecular ion peak at ~275 | Molecular ion peak at 273 |
| Elemental Analysis | C: 17.49%, H: 0.37%, Cl: 25.80%, I: 46.17%, N: 10.19% | C: 21.93%, H: 0.74%, Cl: 25.89%, I: 46.34%, N: 5.11% |
Experimental Workflows and Protocols
To ensure accurate and reproducible purity assessment, standardized experimental protocols are essential. The following sections provide detailed methodologies for the key analytical techniques.
Synthesis and Purity Assessment Workflow
The overall process from synthesis to purity confirmation can be visualized as a streamlined workflow. This involves the initial chemical synthesis, followed by purification and subsequent analysis by a suite of orthogonal analytical methods to build a comprehensive purity profile.
References
Stability of 3,6-Dichloro-4-iodopyridazine: A Comparative Guide to Forced Degradation Studies
Qualitative Stability Comparison
The stability of 3,6-Dichloro-4-iodopyridazine is influenced by its halogen substituents and the pyridazine ring system. In general, heterocyclic compounds containing iodine tend to have increased thermal stability. However, the carbon-iodine bond can be susceptible to photolytic cleavage. The electron-deficient nature of the pyridazine ring, further enhanced by the two chlorine atoms, may render it susceptible to nucleophilic attack under certain hydrolytic conditions (acidic or basic).
Compared to non-iodinated analogues such as 3,6-dichloropyridazine, the presence of iodine is expected to introduce a higher sensitivity to light. In comparison to pyridazine itself, the chloro- and iodo-substituents will significantly alter the electronic properties and, consequently, the degradation pathways.
Data Presentation: Templates for Stability Assessment
To facilitate a systematic stability assessment, the following tables are provided as templates for summarizing quantitative data obtained from forced degradation studies.
Table 1: Summary of Forced Degradation Studies of this compound
| Stress Condition | Reagent/Condition | Duration | Temperature (°C) | % Assay of this compound | % Total Impurities | Major Degradant(s) (if any) |
| Acid Hydrolysis | 0.1 M HCl | 24, 48, 72 h | 60 | |||
| Base Hydrolysis | 0.1 M NaOH | 2, 4, 8 h | RT | |||
| Oxidative | 3% H₂O₂ | 24, 48, 72 h | RT | |||
| Thermal | Solid State | 7 days | 80 | |||
| Photolytic (Solid) | ICH Option 1/2 | - | RT | |||
| Photolytic (Solution) | ICH Option 1/2 | - | RT |
Table 2: Purity Profile of this compound under Stress Conditions
| Stress Condition | Peak No. | Retention Time (min) | Relative Retention Time | % Peak Area |
| Initial (t=0) | 1 | 1.00 | ||
| Acid Hydrolysis (72h) | 1 | 1.00 | ||
| D1 | ||||
| Base Hydrolysis (8h) | 1 | 1.00 | ||
| D2 | ||||
| Oxidative (72h) | 1 | 1.00 | ||
| D3 | ||||
| Thermal (7 days) | 1 | 1.00 | ||
| D4 | ||||
| Photolytic (Solution) | 1 | 1.00 | ||
| D5 |
Experimental Protocols
Detailed methodologies for conducting forced degradation studies are provided below. These protocols are based on general guidelines for stress testing of pharmaceutical substances.[1][2]
General Sample Preparation
A stock solution of this compound (e.g., 1 mg/mL) should be prepared in a suitable solvent, such as acetonitrile or a mixture of acetonitrile and water. This stock solution will be used for the subsequent stress studies.
Analytical Method
A stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection, should be developed and validated.[3][4] This method must be capable of separating the parent compound from all potential degradation products.
-
Column: C18, e.g., 4.6 x 150 mm, 5 µm
-
Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at a suitable wavelength (e.g., 254 nm).
-
Injection Volume: 10 µL
Forced Degradation (Stress Testing) Protocols
Forced degradation should be carried out to achieve a target degradation of 5-20%.[2]
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M hydrochloric acid.
-
Incubate the solution at 60°C.
-
Withdraw samples at appropriate time points (e.g., 24, 48, 72 hours).
-
Neutralize the samples with an equivalent amount of 0.1 M sodium hydroxide before analysis.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M sodium hydroxide.
-
Keep the solution at room temperature.
-
Withdraw samples at appropriate time points (e.g., 2, 4, 8 hours).
-
Neutralize the samples with an equivalent amount of 0.1 M hydrochloric acid before analysis.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.
-
Keep the solution at room temperature, protected from light.
-
Withdraw samples at appropriate time points (e.g., 24, 48, 72 hours).
-
-
Thermal Degradation (Solid State):
-
Place a known amount of solid this compound in a petri dish.
-
Expose the sample to a temperature of 80°C for 7 days.
-
At the end of the study, dissolve the sample in the initial solvent and analyze.
-
-
Photostability Testing:
-
Expose the solid compound and a solution of the compound to light as per ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter).
-
A control sample should be wrapped in aluminum foil to protect it from light.
-
Analyze the samples after the exposure period. Photolysis has been observed in other pyridazine derivatives.[5]
-
Mandatory Visualizations
References
The Versatile Building Block: A Comparative Guide to 3,6-Dichloro-4-iodopyridazine in Synthetic Chemistry
For researchers, scientists, and professionals in drug development, the strategic introduction of functional groups to heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. Among these, the pyridazine core is a privileged structure found in numerous bioactive compounds. This guide provides a comprehensive literature review of the applications of 3,6-Dichloro-4-iodopyridazine, a highly functionalized building block, and objectively compares its performance with alternative reagents, supported by experimental data from related systems.
While direct literature on this compound is limited, its synthetic utility can be confidently inferred from the well-documented chemistry of its precursors and analogues. This guide will illuminate its postulated synthesis, its advantages in cross-coupling reactions, and its potential applications in the synthesis of complex molecules.
Synthesis of the Precursor: 3,6-Dichloropyridazine
The journey to this compound begins with its precursor, 3,6-dichloropyridazine. This key intermediate is commonly synthesized from maleic hydrazide or 3,6-dihydroxypyridazine. Several methods have been reported, with the use of chlorinating agents like phosphorus oxychloride (POCl₃) or N-chlorosuccinimide (NCS) being prevalent.
Table 1: Comparison of Synthetic Routes to 3,6-Dichloropyridazine
| Starting Material | Reagent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| 3,6-Dihydroxypyridazine | POCl₃ | Chloroform | 65 | 3.5 | 86 | [1] |
| 3,6-Dihydroxypyridazine | POCl₃ | None | 80 | Overnight | 85 | [2] |
| 3,6-Dihydroxypyridazine | N-Chlorosuccinimide | Ethanol/HCl | 40-45 | 1-3 | High (not specified) | [3] |
| Maleic Hydrazide | POCl₃ | Not specified | Not specified | Not specified | Not specified | [4] |
The choice of reagent and reaction conditions can be tailored based on the desired scale, available resources, and safety considerations. While phosphorus oxychloride is a powerful and effective chlorinating agent, N-chlorosuccinimide offers a milder alternative, potentially reducing the generation of hazardous byproducts.[3]
Postulated Synthesis of this compound
The introduction of an iodine atom at the 4-position of the 3,6-dichloropyridazine ring is a crucial step. Based on established methods for the iodination of aromatic and heteroaromatic compounds, N-iodosuccinimide (NIS) emerges as the most promising reagent.[5][6][7][8][9] NIS is an efficient and selective iodinating agent that operates under mild conditions, making it compatible with a wide range of functional groups.[8][9]
The proposed reaction would involve the direct electrophilic iodination of 3,6-dichloropyridazine using NIS, likely in the presence of an acid catalyst to enhance the electrophilicity of the iodine.
Caption: Proposed synthesis of this compound.
Experimental Protocol: Postulated Iodination of 3,6-Dichloropyridazine
-
To a solution of 3,6-dichloropyridazine (1.0 eq) in a suitable solvent (e.g., acetonitrile or dichloromethane) is added N-iodosuccinimide (1.1 eq).
-
A catalytic amount of a Brønsted or Lewis acid (e.g., trifluoroacetic acid) can be added to facilitate the reaction.[7]
-
The reaction mixture is stirred at room temperature or with gentle heating and monitored by TLC or GC-MS for the consumption of the starting material.
-
Upon completion, the reaction is quenched with an aqueous solution of sodium thiosulfate to remove any unreacted iodine.
-
The product is then extracted with an organic solvent, dried over anhydrous sulfate, and purified by column chromatography to yield this compound.
The Power of the Iodo Group: A Comparison of Halogen Reactivity in Cross-Coupling Reactions
The primary advantage of this compound over its chloro and bromo analogues lies in the differential reactivity of the carbon-halogen bond in palladium-catalyzed cross-coupling reactions. This class of reactions is fundamental to modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds.[10][11][12]
The reactivity of halogens in these reactions follows the general trend: I > Br > Cl.[13] This makes the iodo-substituent at the 4-position of this compound significantly more reactive than the chloro-substituents at the 3 and 6 positions. This differential reactivity allows for selective functionalization at the 4-position while leaving the 3 and 6 positions available for subsequent transformations under more forcing conditions.
Table 2: Relative Reactivity of Halopyridazines in Palladium-Catalyzed Cross-Coupling Reactions
| Compound | Halogen at C4 | Relative Reactivity | Typical Reaction Conditions |
| This compound | Iodo | High | Mild (e.g., room temperature to moderate heating) |
| 3,6-Dichloro-4-bromopyridazine | Bromo | Moderate | Moderate heating |
| 3,4,6-Trichloropyridazine | Chloro | Low | Higher temperatures, specialized ligands |
This selective reactivity is a powerful tool for the synthesis of complex, multi-substituted pyridazine derivatives.
Caption: Sequential functionalization strategy for this compound.
Applications in the Synthesis of Bioactive Molecules
The ability to selectively introduce a variety of substituents at the 4-position of the pyridazine ring makes this compound a highly valuable intermediate in drug discovery. Pyridazine derivatives are known to exhibit a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties.
The functionalization of the 3,6-dichloropyridazine core is a key strategy in the development of novel therapeutics. For instance, the related compound 3,6-dichloro-4-isopropylpyridazine is a key intermediate in the synthesis of Resmetirom, a drug candidate for the treatment of non-alcoholic steatohepatitis (NASH).[4] The synthetic strategies enabled by this compound would allow for the rapid generation of diverse libraries of pyridazine-based compounds for biological screening.
Experimental Protocol: Suzuki-Miyaura Cross-Coupling of this compound (Postulated)
-
In a reaction vessel, this compound (1.0 eq), a boronic acid or ester (1.1-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf), 1-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, 2-3 eq) are combined in a suitable solvent system (e.g., dioxane/water or toluene/ethanol/water).
-
The mixture is degassed and then heated under an inert atmosphere (e.g., nitrogen or argon). The reaction progress is monitored by TLC or LC-MS.
-
Upon completion, the reaction mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography to afford the desired 4-aryl- or 4-heteroaryl-3,6-dichloropyridazine.
Caption: Workflow for a postulated Suzuki-Miyaura cross-coupling reaction.
Conclusion
While direct experimental data on this compound is not yet widely published, a thorough analysis of the synthesis of its precursor and the reactivity of analogous compounds provides a strong foundation for its utility in organic synthesis. Its key advantage lies in the highly reactive iodo-substituent, which allows for selective functionalization at the 4-position of the pyridazine ring through palladium-catalyzed cross-coupling reactions. This feature, combined with the potential for subsequent modifications at the 3 and 6 positions, makes this compound a powerful and versatile building block for the construction of complex, biologically active molecules. As the demand for novel heterocyclic compounds in drug discovery continues to grow, the strategic application of such highly functionalized intermediates will undoubtedly play a pivotal role in the development of next-generation therapeutics.
References
- 1. CN104447569A - Method for synthetizing 3,6-dichloropyridazine - Google Patents [patents.google.com]
- 2. 3,6-Dichloropyridazine synthesis - chemicalbook [chemicalbook.com]
- 3. CN112645883A - Preparation method of 3, 6-dichloropyridazine - Google Patents [patents.google.com]
- 4. An Improved Process For The Preparationof 3,6 Dichloro 4 [quickcompany.in]
- 5. N-Iodosuccinimide: Synthesis and applications_Chemicalbook [chemicalbook.com]
- 6. Page loading... [wap.guidechem.com]
- 7. N-Iodosuccinimide (NIS) [organic-chemistry.org]
- 8. calibrechem.com [calibrechem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. nobelprize.org [nobelprize.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. benchchem.com [benchchem.com]
A Comparative Guide to the Synthesis of 3,6-Dichloro-4-iodopyridazine: A Cost-Benefit Analysis
For researchers, scientists, and professionals in drug development, the efficient synthesis of key chemical intermediates is paramount. This guide provides a comprehensive cost-benefit analysis of two primary synthetic routes to 3,6-Dichloro-4-iodopyridazine, a valuable building block in medicinal chemistry. We will objectively compare the direct iodination and the lithiation-iodination methodologies, supported by experimental data, to inform your selection of the most suitable pathway.
The synthesis of this compound can be approached through two main strategies: the direct electrophilic iodination of 3,6-dichloropyridazine and a two-step process involving metalation with a strong base followed by quenching with an iodine source. Each route presents a distinct profile in terms of cost, efficiency, safety, and environmental impact.
At a Glance: Comparison of Synthetic Routes
| Feature | Route 1: Direct Iodination | Route 2: Lithiation-Iodination |
| Reagents | 3,6-Dichloropyridazine, Iodine Monochloride (ICl) or N-Iodosuccinimide (NIS) | 3,6-Dichloropyridazine, n-Butyllithium, Diisopropylamine, Iodine |
| Complexity | One-step reaction | Two-step, in situ reagent preparation |
| Reported Yield | Good | High (inferred from analogous reactions) |
| Key Advantage | Simplicity and potentially lower upfront reagent cost | Potentially higher regioselectivity and yield |
| Key Disadvantage | Potential for side reactions and purification challenges | Requires stringent anhydrous and inert conditions; use of pyrophoric reagents |
| Estimated Cost | Moderate | Moderate to High |
Route 1: Direct Iodination
Direct iodination involves the reaction of 3,6-dichloropyridazine with an electrophilic iodine source. Two common reagents for this transformation are Iodine Monochloride (ICl) and N-Iodosuccinimide (NIS).
A notable method for the direct synthesis of a mono-iodo derivative of 3,6-dichloropyridazine involves the use of hydriodic acid and sodium iodide, which has been reported to produce a good yield.[1] While specific details for the 4-iodo isomer are not extensively documented in readily available literature, the general principle of electrophilic aromatic substitution on the pyridazine ring is well-established.
Experimental Protocol (General):
A solution of 3,6-dichloropyridazine in a suitable inert solvent (e.g., dichloromethane or acetic acid) is treated with an iodinating agent (e.g., Iodine Monochloride or N-Iodosuccinimide). The reaction is typically stirred at room temperature or with gentle heating until completion, as monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is quenched, and the product is extracted and purified. Purification is often achieved by column chromatography on silica gel.
Cost Analysis: Direct Iodination
The cost of this route is primarily driven by the starting material, 3,6-dichloropyridazine, and the chosen iodinating agent.
| Reagent | Typical Price (per gram) |
| 3,6-Dichloropyridazine | $1.48 - $2.16 |
| Iodine Monochloride | $1.30 - $6.25 |
| N-Iodosuccinimide | $0.52 - $12.87 |
Note: Prices are estimates based on currently available market data and can vary significantly based on supplier and purity.
Route 2: Lithiation-Iodination
This two-step approach involves the deprotonation of 3,6-dichloropyridazine at the 4-position using a strong, non-nucleophilic base, typically Lithium Diisopropylamide (LDA), followed by quenching the resulting anion with molecular iodine. LDA is commonly prepared in situ from diisopropylamine and n-butyllithium.
The metalation of halogenated pyridines using LDA at low temperatures has been shown to be an effective strategy for introducing substituents with high regioselectivity.[2] This suggests that a similar approach for 3,6-dichloropyridazine would likely favor the formation of the 4-lithiated intermediate, leading to the desired this compound upon reaction with iodine.
Experimental Protocol (General):
To a solution of diisopropylamine in an anhydrous ethereal solvent (e.g., tetrahydrofuran) at low temperature (-78 °C) under an inert atmosphere, a solution of n-butyllithium in hexanes is added dropwise to generate LDA. After a brief stirring period, a solution of 3,6-dichloropyridazine in the same solvent is added slowly. The resulting mixture is stirred for a specified time to allow for complete metalation. Finally, a solution of iodine in the same solvent is added to quench the lithiated intermediate. The reaction is then warmed to room temperature, quenched with a suitable reagent (e.g., saturated aqueous ammonium chloride), and the product is extracted and purified, typically by column chromatography.
Cost Analysis: Lithiation-Iodination
The cost of this route is influenced by the need for anhydrous solvents and multiple reagents, including the pyrophoric n-butyllithium.
| Reagent | Typical Price (per gram/mL) |
| 3,6-Dichloropyridazine | $1.48 - $2.16 |
| Diisopropylamine | $0.11 - $0.47 |
| n-Butyllithium (1.6M in hexanes) | ~$1.06/mL |
| Iodine | $0.50 - $2.00 |
Note: Prices are estimates based on currently available market data and can vary significantly based on supplier and purity.
Workflow Diagrams
Caption: Workflow for the Direct Iodination of 3,6-Dichloropyridazine.
Caption: Workflow for the Lithiation-Iodination of 3,6-Dichloropyridazine.
Benefit Analysis and Recommendations
Direct Iodination:
-
Benefits: This method is operationally simpler, requiring fewer steps and less specialized equipment. The reagents, while requiring careful handling, are generally less hazardous than the pyrophoric n-butyllithium used in the lithiation route. This approach may be more cost-effective for larger-scale synthesis if good yields can be achieved and purification is straightforward.
-
Drawbacks: A significant challenge with direct iodination is the potential for the formation of regioisomers and di-iodinated byproducts, which can complicate purification and lower the isolated yield of the desired 4-iodo isomer. The regioselectivity can be highly dependent on the specific iodinating agent and reaction conditions.
Lithiation-Iodination:
-
Benefits: This route offers the potential for high regioselectivity, as the directed metalation is expected to occur preferentially at the C4 position. This can lead to a cleaner reaction profile and potentially a higher isolated yield of the target molecule, simplifying the purification process.
-
Drawbacks: The primary drawbacks are the stringent requirements for anhydrous and inert reaction conditions and the use of pyrophoric n-butyllithium, which necessitates specialized handling procedures and equipment, increasing operational complexity and safety considerations. The in situ preparation of LDA adds an extra step to the process.
The choice between these two synthetic routes will depend on the specific needs and capabilities of the laboratory.
-
For exploratory or smaller-scale synthesis where simplicity and avoidance of pyrophoric reagents are prioritized, direct iodination is a viable starting point. However, optimization of the reaction conditions to maximize the yield of the desired isomer and streamline purification will be critical.
-
For larger-scale production or when high purity and yield are paramount , the lithiation-iodination route, despite its operational complexity, may ultimately be more efficient and cost-effective due to its potential for higher regioselectivity and cleaner product formation. A thorough risk assessment and the availability of appropriate infrastructure for handling air- and moisture-sensitive reagents are essential prerequisites for this approach.
Further process development and optimization would be necessary to definitively determine the most economical and efficient route for the synthesis of this compound on an industrial scale.
References
Safety Operating Guide
Navigating the Disposal of 3,6-Dichloro-4-iodopyridazine: A Guide to Safe and Compliant Practices
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle 3,6-dichloro-4-iodopyridazine with appropriate care. Based on data for similar compounds, this substance should be treated as toxic if swallowed, in contact with skin, or if inhaled.[1]
Personal Protective Equipment (PPE):
-
Eye Protection: Wear safety goggles with side-shields.
-
Hand Protection: Use protective gloves.[1]
-
Skin and Body Protection: Wear impervious clothing to prevent skin contact.[1]
-
Respiratory Protection: Use a suitable respirator, especially in poorly ventilated areas.[1]
Engineering Controls:
-
Work in a well-ventilated area, preferably under a chemical fume hood.[1]
-
Ensure that eyewash stations and safety showers are readily accessible.[2]
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in accordance with local, state, and federal regulations. The following steps provide a general framework for its proper disposal as a hazardous chemical waste.
1. Waste Identification and Determination:
-
Any unused or unwanted this compound, as well as any materials contaminated with it (e.g., gloves, wipes, empty containers), should be considered hazardous waste.
-
A trained professional, such as a member of your institution's Environmental Health and Safety (EHS) department, should make the final hazardous waste determination.[3][4]
2. Waste Segregation and Containerization:
-
Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's EHS guidelines.
-
Collect the waste in a designated, compatible, and properly sealed container. The container must be in good condition and not leaking.
-
For empty containers, they should be thoroughly emptied, with only minimal residue remaining. It is best practice to triple-rinse the container, collecting the rinsate as hazardous waste.[5]
3. Labeling:
-
All hazardous waste containers must be clearly labeled with the words "Hazardous Waste."[6]
-
The label should also include:
4. Storage:
-
Store the sealed and labeled waste container in a designated satellite accumulation area (SAA) at or near the point of generation.[6]
-
The SAA should be a secure area, away from general laboratory traffic.
-
Ensure that the storage area is cool and well-ventilated.[1]
5. Disposal Request and Pick-up:
-
Once the container is full or the accumulation time limit is approaching (as determined by your generator status), submit a hazardous waste pickup request to your institution's EHS department.
-
A licensed hazardous waste transporter will then collect the waste for final disposal at an approved waste disposal plant.[1][7]
U.S. EPA Hazardous Waste Generator Status
The specific requirements for waste accumulation time and volume depend on your laboratory's generator status, as defined by the U.S. Environmental Protection Agency (EPA).[6][8]
| Generator Status | Monthly Hazardous Waste Generation | On-site Accumulation Limit | Accumulation Time Limit |
| Very Small Quantity Generator (VSQG) | ≤ 100 kg (220 lbs) of non-acute hazardous waste and ≤ 1 kg (2.2 lbs) of acute hazardous waste | ≤ 1,000 kg (2,200 lbs) | No time limit |
| Small Quantity Generator (SQG) | > 100 kg (220 lbs) and < 1,000 kg (2,200 lbs) of non-acute hazardous waste and ≤ 1 kg (2.2 lbs) of acute hazardous waste | ≤ 6,000 kg (13,200 lbs) | Up to 180 days |
| Large Quantity Generator (LQG) | ≥ 1,000 kg (2,200 lbs) of non-acute hazardous waste or > 1 kg (2.2 lbs) of acute hazardous waste | No quantity limit | Up to 90 days |
Data sourced from the U.S. Environmental Protection Agency.[8]
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. energy01.oss-cn-shanghai.aliyuncs.com [energy01.oss-cn-shanghai.aliyuncs.com]
- 2. fishersci.com [fishersci.com]
- 3. epa.gov [epa.gov]
- 4. epa.gov [epa.gov]
- 5. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 6. MedicalLab Management Magazine [medlabmag.com]
- 7. fishersci.com [fishersci.com]
- 8. dam.assets.ohio.gov [dam.assets.ohio.gov]
Essential Safety and Operational Guide for Handling 3,6-Dichloro-4-iodopyridazine
This guide provides critical safety and logistical information for the handling and disposal of 3,6-Dichloro-4-iodopyridazine, tailored for researchers, scientists, and professionals in drug development. The following procedures are based on best practices for handling similar hazardous chemical compounds and should be implemented to minimize risk and ensure a safe laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
Table 1: Recommended Personal Protective Equipment (PPE)
| PPE Category | Item | Specifications and Remarks |
| Eye and Face Protection | Safety Goggles & Face Shield | Chemical safety goggles with side-shields are mandatory. A face shield should be worn when there is a risk of splashing. |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Inspect gloves for any damage before use and change them immediately upon contact with the chemical. Double gloving is advised for tasks with a higher risk of exposure. |
| Body Protection | Laboratory Coat | A flame-retardant lab coat should be worn and fully buttoned. |
| Respiratory Protection | Respirator | Work should be conducted in a certified chemical fume hood. If there is a risk of dust or aerosol formation, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used.[3] |
| Foot Protection | Closed-toe Shoes | Shoes that fully cover the feet are required in the laboratory. |
Safe Handling and Operational Plan
A systematic approach to handling this compound is essential to maintain a safe working environment.
2.1. Preparation
-
Designated Area: All work with this compound must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.
-
Equipment Check: Ensure that all necessary equipment, including a calibrated scale, appropriate glassware, and spill containment materials, is clean, dry, and readily accessible.
-
Emergency Preparedness: Verify that a safety shower and eyewash station are unobstructed and operational.
2.2. Handling Procedure
-
Don PPE: Before handling the compound, put on all required PPE as detailed in Table 1.
-
Weighing: Carefully weigh the required amount of the solid compound on a tared weigh boat or glassine paper inside the chemical fume hood to minimize the risk of inhalation or contamination.
-
Dissolving: If the experimental protocol requires a solution, add the solvent to the vessel containing the compound slowly to avoid splashing. If necessary, use a magnetic stirrer to aid dissolution.
-
Reactions: Conduct all reactions in appropriate, sealed glassware within the fume hood. Monitor the reaction for any signs of unexpected changes.
2.3. Post-Handling
-
Decontamination: Thoroughly decontaminate all surfaces and equipment that came into contact with the chemical using an appropriate solvent (e.g., isopropanol, ethanol), followed by soap and water.
-
Hand Washing: Wash hands and any exposed skin thoroughly with soap and water after handling is complete, even if gloves were worn.[2][4]
-
Storage: Store this compound in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[2]
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
3.1. Waste Characterization
-
All waste materials, including the chemical itself, any reaction byproducts, and contaminated items (e.g., gloves, pipette tips, paper towels), must be treated as hazardous waste.
3.2. Waste Collection and Segregation
-
Solid Waste: Collect all solid waste contaminated with this compound in a designated, clearly labeled, and sealed hazardous waste container.
-
Liquid Waste: Collect all liquid waste containing this compound in a separate, labeled, and sealed waste container. Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
Sharps: Any contaminated sharps (needles, razor blades) must be disposed of in a designated sharps container.
3.3. Final Disposal
-
Dispose of all hazardous waste through your institution's EHS-approved waste disposal program. Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.[1]
Experimental Workflow Diagram
The following diagram illustrates the logical workflow for the safe handling of this compound.
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
